6,7-Dimethoxyquinazolin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPNHISKDKRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516751 | |
| Record name | 6,7-Dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21575-13-3 | |
| Record name | 6,7-Dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6,7-Dimethoxyquinazolin-4-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract: The 6,7-dimethoxyquinazolin-4-amine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile scaffold in designing potent and selective therapeutic agents.[1][2] This guide provides an in-depth analysis of its fundamental chemical properties, synthesis, reactivity, and critical applications, with a focus on its role in the development of targeted therapies. We will explore the causality behind its synthetic routes and its function as a key pharmacophore in oncology and cardiovascular medicine, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
This compound is a heterocyclic aromatic compound that serves as a crucial intermediate and structural motif in numerous pharmaceuticals. Its foundational properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 21575-13-3 | [3] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Melting Point | 215–220°C (with decomposition) | [4] |
| Solubility | Insoluble in water; Soluble in DMSO and DMF.[4] Detailed solubility in 12 organic solvents has been studied, with the highest solubility in N-methylpyrrolidone (NMP) and the lowest in toluene.[5] |
The structural arrangement of the quinazoline core, with its electron-donating methoxy groups and the reactive 4-amino position, dictates its chemical behavior and biological activity. This specific substitution pattern is a key feature in several potent enzyme inhibitors.[2]
Synthesis and Manufacturing: From Precursors to the Core Scaffold
The synthesis of this compound and its immediate precursors is a well-established process, optimized for both laboratory and industrial scales. The most common and practical approach involves the transformation of 6,7-dimethoxyquinazolin-4(3H)-one.
Causality in Synthetic Design:
The strategic goal is to convert the 4-oxo group of the quinazolinone precursor into a more reactive leaving group, typically a chloro group, which can then be readily displaced by an amine. This two-step sequence (chlorination followed by amination) is highly efficient and modular, allowing for the creation of diverse derivative libraries.
-
Chlorination: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the 4-oxo group to a 4-chloro group.[6][7] The addition of a tertiary amine like N,N-dimethylaniline or a catalytic amount of DMF can accelerate this conversion.[6][7] This step transforms the relatively inert quinazolinone into the highly reactive intermediate, 4-chloro-6,7-dimethoxyquinazoline.
-
Amination: The subsequent introduction of the 4-amino group is achieved via nucleophilic aromatic substitution (SNAr). While direct amination of the 4-chloro intermediate with ammonia is possible, many clinically relevant drugs are synthesized by reacting it with various anilines or other amines.[6][8]
Workflow: Synthesis of 4-Anilino-Quinazoline Derivatives
The following diagram illustrates the pivotal synthetic pathway from the common quinazolinone precursor to a diverse library of N-substituted 4-aminoquinazoline derivatives, which form the basis of many targeted therapies.
Caption: Key synthetic pathway for producing 4-aminoquinazoline derivatives.
Exemplary Laboratory Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Intermediate)
This protocol is adapted from a high-yield synthesis method.[8]
-
Chlorination: A mixture of 6,7-dimethoxy-3H-quinazolin-4-one and a chlorinating agent such as phosphorus oxychloride (POCl₃) is refluxed.
-
Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into a mixture of crushed ice and water with stirring.
-
Isolation of Intermediate: The resulting precipitate, 4-chloro-6,7-dimethoxyquinazoline, is collected by filtration, washed with cold water, and dried.
-
Nucleophilic Substitution: The dried 4-chloro intermediate is suspended in a solvent like isopropanol.
-
Amine Addition: An equimolar amount of the desired amine (e.g., 3-chloro-4-fluoroaniline) is added to the suspension.
-
Reaction: The mixture is stirred and heated at reflux for several hours (typically 1-4 hours) until the reaction is complete, as monitored by TLC or HPLC.[8]
-
Product Isolation: The reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with the solvent (isopropanol), and dried to yield the final product with high purity.[8]
Chemical Reactivity: The Hub for Derivatization
The chemical reactivity of the 6,7-dimethoxyquinazoline scaffold is dominated by the electrophilic nature of the C4 position, especially after conversion to a 4-chloro intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The C4 position is highly susceptible to attack by nucleophiles. This is the most critical reaction for this scaffold in drug discovery.[9] The reaction proceeds readily with a wide range of primary and secondary amines, including aromatic, benzylic, and aliphatic amines, to yield diverse 4-aminoquinazoline derivatives.[10] The high reactivity and regioselectivity of this substitution make it an ideal platform for building libraries of compounds for structure-activity relationship (SAR) studies.[1][10]
Caption: The SNAr reaction is central to derivatizing the quinazoline core.
Spectroscopic and Analytical Characterization
Unambiguous characterization of this compound and its derivatives is essential. Standard spectroscopic techniques provide a definitive structural fingerprint. While a full spectrum is not provided, the expected characteristics are summarized below based on data from related structures.[11][12]
| Technique | Expected Features |
| ¹H NMR | - Two singlets for the aromatic protons on the quinazoline ring (H-5 and H-8).- Two singlets around 3.9-4.0 ppm for the two non-equivalent methoxy groups (OCH₃).- A singlet for the C2-H proton.- A broad singlet for the amino (NH₂) protons. |
| ¹³C NMR | - Resonances in the aromatic region (100-160 ppm) for the quinazoline carbons.- Signals for the two methoxy carbons around 56 ppm.- Characteristic shifts for C2, C4, and the carbons attached to the methoxy groups (C6, C7). |
| IR Spectroscopy | - N-H stretching bands for the primary amine (around 3100-3300 cm⁻¹).- C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.- C-O stretching for the methoxy groups (around 1200-1250 cm⁻¹). |
| Mass Spec. | - A prominent molecular ion peak (M+) corresponding to the molecular weight (205.21 m/z). |
Applications in Drug Discovery and Development
The this compound scaffold is a privileged core in numerous approved drugs and clinical candidates due to its ability to form key interactions with biological targets.[1][2]
Oncology: A Cornerstone of Kinase Inhibitors
This scaffold is the backbone of several first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib and Erlotinib.[8][9]
-
Mechanism of Action: The quinazoline ring acts as a mimic of the adenine portion of ATP, binding to the hinge region of the kinase domain. The 4-anilino side chain extends into the ATP-binding pocket, providing both potency and selectivity. This competitive inhibition blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[9][13]
Cardiovascular Medicine: α1-Adrenoceptor Antagonists
The 4-amino-6,7-dimethoxyquinazoline structure is also the foundation for several α1-adrenoceptor antagonists used to treat hypertension and benign prostatic hyperplasia (BPH), including Prazosin, Doxazosin, and Alfuzosin.[7][14]
-
Mechanism of Action: In these drugs, the 4-amino group is functionalized with a different side chain (often containing a piperazine ring) that confers high affinity and selectivity for α1-adrenergic receptors, leading to vasodilation and smooth muscle relaxation.
Emerging Applications
Research continues to uncover new therapeutic potential for this versatile scaffold. Recent studies have shown that certain derivatives can reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells, potentially resensitizing tumors to chemotherapy.[15]
Caption: The versatility of the this compound scaffold.
Conclusion
This compound is far more than a simple chemical intermediate; it is a validated and highly versatile platform for the rational design of targeted therapeutics. Its straightforward and modular synthesis, combined with its favorable physicochemical properties and proven ability to interact with key biological targets, ensures its continued prominence in the field of drug discovery. For researchers and drug development professionals, a deep understanding of the chemistry and reactivity of this scaffold is essential for unlocking its full potential in creating the next generation of innovative medicines.
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Qiu, K., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]_
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Rani, P., et al. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]
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Reddy, P. G., et al. (1996). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. Available at: [Link]
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6,7-Dimethoxyquinazolin-4-amine molecular structure and IUPAC name
An In-depth Technical Guide to 6,7-Dimethoxyquinazolin-4-amine: A Cornerstone Scaffold in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in medicinal chemistry. We will delve into its core molecular structure, IUPAC nomenclature, and physicochemical properties. The narrative emphasizes the rationale behind its synthesis and characterization, moving beyond mere procedural steps to explain the underlying chemical principles. Furthermore, this document explores the extensive therapeutic relevance of this quinazoline scaffold, highlighting its role as a foundational structure for numerous approved drugs and clinical candidates, particularly in oncology and cardiovascular medicine. Detailed protocols, data tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with actionable insights into this high-value chemical entity.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged structure" in drug discovery.[1][2] This designation stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][3][4]
At the heart of many of these therapeutic agents lies the this compound core. This specific substitution pattern is not arbitrary; the methoxy groups at the 6 and 7 positions often play a crucial role in anchoring the molecule within the active site of target proteins, such as the ATP-binding pocket of kinases. The primary amine at the C4 position serves as a critical synthetic handle, allowing for the strategic introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.[5] This guide will elucidate the fundamental chemistry and biological importance of this foundational molecule.
Molecular Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific rigor. The subject of this guide is defined by the following identifiers:
-
IUPAC Name : this compound[6]
-
Common Synonyms : 4-Amino-6,7-dimethoxyquinazoline[6]
-
Molecular Structure :
(Image Source: PubChem CID 13060451)
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is essential for its synthesis, purification, and characterization.
Key Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[6] |
| Molecular Weight | 205.21 g/mol | PubChem[6] |
| CAS Number | 21575-13-3 | PubChem[6] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[6] |
| Hydrogen Bond Acceptors | 5 (3x Nitrogen, 2x Oxygen) | PubChem[6] |
Spectroscopic Signature for Structural Elucidation
Spectroscopic analysis provides an empirical fingerprint for confirming the molecule's structure. Below are the expected characteristics for this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: two singlets in the aromatic region (around δ 7.0-7.5 ppm) corresponding to the protons at C5 and C8. Two sharp singlets, each integrating to 3 protons, would appear further upfield (around δ 3.9-4.0 ppm) for the two non-equivalent methoxy groups (-OCH₃). A broad singlet, integrating to 2 protons, corresponding to the primary amine (-NH₂) would also be present; this peak's position is solvent-dependent and it will disappear upon the addition of D₂O due to proton-deuterium exchange.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. Characteristic absorptions include two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, which is indicative of a primary amine.[7] Strong C-O stretching vibrations for the aryl-ether methoxy groups are expected around 1200-1250 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the quinazoline ring system would appear in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry : In accordance with the Nitrogen Rule , the molecule has an odd number of nitrogen atoms (3), and therefore its molecular ion peak (M⁺) in a mass spectrum will have an odd mass-to-charge ratio (m/z 205).[7]
Synthesis and Characterization Workflow
The synthesis of this compound is a well-established process in medicinal chemistry, often starting from the corresponding quinazolinone. The following workflow represents a common and reliable laboratory-scale preparation.
Synthetic Workflow Diagram
The two-step conversion from the quinazolinone precursor is a cornerstone of quinazoline chemistry.
Caption: Synthetic pathway from quinazolinone to the target amine.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate)
-
Causality : The hydroxyl group of the quinazolinone is a poor leaving group. Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert it into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution. A catalytic amount of a tertiary amine like N,N-dimethylaniline is often added to facilitate the reaction.[8][9]
-
Methodology :
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, ~3-5 vol) under a fume hood.
-
Add a catalytic amount of N,N-dimethylaniline (~0.1 eq).
-
Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours.
-
Validation Checkpoint : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
The solid precipitate (the chloro-intermediate) is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
-
Step 2: Synthesis of this compound (Final Product)
-
Causality : The C4 position of the quinazoline ring is electron-deficient due to the inductive effect of the two ring nitrogens, making it highly susceptible to nucleophilic attack. Ammonia (NH₃) acts as the nucleophile, displacing the chloride ion to form the final 4-amino product.[10] Tetrahydrofuran (THF) is used as a co-solvent to improve the solubility of the chloro-intermediate.[10]
-
Methodology :
-
Suspend the dried 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in Tetrahydrofuran (THF, ~10 vol) in a round-bottom flask.
-
Add aqueous ammonium hydroxide (25-30%, ~20 vol) to the suspension.
-
Stir the mixture vigorously at ambient temperature for 18-24 hours.
-
Validation Checkpoint : Monitor the reaction by TLC. The product spot should be more polar than the starting material.
-
Upon completion, remove the THF under reduced pressure.
-
The resulting aqueous slurry is filtered, and the collected solid is washed with water and dried to yield the crude product.
-
Purification : Recrystallization from a suitable solvent (e.g., isopropanol or ethanol) can be performed to obtain a high-purity final product.
-
Characterization : The identity and purity of the final product must be confirmed using a suite of analytical techniques, including ¹H NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC). The melting point should also be determined and compared to literature values.
Biological Significance and Therapeutic Applications
The this compound scaffold is a cornerstone of targeted therapy. Its derivatives have led to major breakthroughs, particularly as kinase inhibitors and receptor antagonists.
Scaffold for Epidermal Growth Factor Receptor (EGFR) Inhibitors
The most prominent application of this scaffold is in the development of EGFR tyrosine kinase inhibitors (TKIs) for cancer treatment.[4][11] First-generation TKIs like Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives.[11][12] The 6,7-dimethoxyquinazoline core mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding site of the EGFR kinase domain. This binding event blocks the downstream signaling pathways that drive tumor cell proliferation and survival.
Caption: Mechanism of action for EGFR Tyrosine Kinase Inhibitors (TKIs).
Core Structure for α1-Adrenoceptor Antagonists
Derivatives of this compound are also potent and selective α1-adrenoceptor antagonists.[13][14] Drugs such as Prazosin , Doxazosin , and Alfuzosin are used to treat hypertension and benign prostatic hyperplasia (BPH).[5][10] In these molecules, the quinazoline core acts as a pharmacophore that binds to α1-adrenergic receptors on vascular smooth muscle, preventing vasoconstriction and leading to a decrease in blood pressure.
Conclusion
This compound is far more than a simple chemical compound; it is a validated and highly versatile platform for drug discovery. Its straightforward synthesis, coupled with the strategic importance of its substitution pattern, has cemented its role as a foundational building block in medicinal chemistry. From life-saving cancer therapies to widely used antihypertensive agents, the derivatives of this scaffold have had a profound impact on human health. A deep understanding of its chemistry, synthesis, and biological context, as detailed in this guide, is essential for any scientist working to develop the next generation of targeted therapeutics.
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The 6,7-Dimethoxyquinazolin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,7-dimethoxyquinazolin-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets with high affinity, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the diverse biological activities associated with this scaffold, with a primary focus on its role in the development of targeted cancer therapeutics. We will delve into the molecular mechanisms of action, explore key structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of these potent compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the quinazoline framework.
Introduction: The Quinazoline Scaffold - A Cornerstone of Targeted Therapy
Quinazoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The 6,7-dimethoxy substitution pattern on the quinazoline ring, in particular, has proven to be a critical pharmacophore for potent biological activity, most notably in the realm of kinase inhibition.[3] The versatility of the 4-amino position allows for the introduction of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of several clinically successful drugs, solidifying the importance of the this compound scaffold in modern drug discovery.
Anticancer Activity: Targeting Key Signaling Pathways
The most extensively studied and clinically relevant biological activity of the this compound scaffold is its potent anticancer effect.[3] This activity is primarily attributed to the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.[3] Dysregulation of these pathways is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its overexpression and mutation are frequently observed in various solid tumors, including non-small cell lung cancer (NSCLC), breast, and glioblastoma.[4][5] The this compound scaffold serves as the foundational structure for several potent EGFR inhibitors. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][6]
A notable example is Erlotinib, an FDA-approved drug for the treatment of NSCLC and pancreatic cancer, which features the N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine structure.[4][5] The 6,7-dialkoxy substitution is crucial for high-potency EGFR inhibition.
Signaling Pathway: EGFR Inhibition by this compound Derivatives
Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[7][8] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[7][8] By blocking VEGFR-2 signaling, these compounds can inhibit tumor-associated angiogenesis, thereby restricting tumor growth and spread.
A study on 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety identified compounds with potent VEGFR-2 inhibitory activity, with some exhibiting IC50 values in the low nanomolar range.[7][8]
Other Kinase Targets and Anticancer Mechanisms
The versatility of the this compound scaffold extends to the inhibition of other kinases implicated in cancer, such as c-Met.[9] Furthermore, some derivatives have been shown to induce apoptosis in cancer cells. For instance, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) exhibited significant cytotoxicity against human glioblastoma cell lines by inducing apoptosis.[10][11]
Antimicrobial and Antiamoebic Activities
Beyond their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities.[1][2][12]
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis of quinazolinone and quinazoline derivatives with potent antibacterial and antifungal activities.[1][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Antiamoebic Activity
Recent research has highlighted the potential of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives as effective agents against Acanthamoeba castellanii, a free-living amoeba that can cause severe eye and brain infections.[14] A library of these compounds demonstrated significant amoebicidal activity and inhibited the encystation and excystation processes of the amoeba, suggesting their potential for developing new treatments for Acanthamoeba infections.[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinazoline core and the 4-amino group.[15]
-
At the 4-position: The introduction of an aniline group (4-anilinoquinazolines) has been a particularly successful strategy for developing potent enzyme inhibitors.[15] Substituents on this aniline ring can significantly modulate potency and selectivity. For example, in EGFR inhibitors, electron-withdrawing groups at the 3-position of the aniline ring, such as bromine or chlorine, are often favorable.[16]
-
At the 6,7-positions: The dimethoxy groups are generally considered crucial for high-potency inhibition of many kinases.[16] Modifications at these positions, such as replacing methoxy with longer alkoxy chains, can sometimes lead to enhanced activity.[16]
-
At the 2-position: Modifications at the 2-position have also been explored, leading to compounds with varied biological profiles, including α1-adrenoceptor antagonists.[15]
Diagram: Key Structural Features for Biological Activity
Caption: Key modification sites on the this compound scaffold.
Experimental Protocols
General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
A common synthetic route to 4-anilino-6,7-dimethoxyquinazoline derivatives involves the reaction of the versatile intermediate 4-chloro-6,7-dimethoxyquinazoline with a substituted aniline.[3][17][18]
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamidine acetate is heated in a suitable solvent like 2-methoxyethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one.[19]
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline The 6,7-dimethoxyquinazolin-4(3H)-one is then chlorinated using a reagent such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2), often in the presence of a catalyst like N,N-dimethylformamide (DMF), to produce 4-chloro-6,7-dimethoxyquinazoline.[17][19]
Step 3: Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with a desired substituted aniline. This reaction is typically carried out by refluxing the 4-chloro-6,7-dimethoxyquinazoline with the aniline derivative in a solvent like isopropanol.[17][18]
Experimental Workflow: Synthesis of 4-Anilino-6,7-dimethoxyquinazolines
Caption: General synthetic workflow for 4-anilino-6,7-dimethoxyquinazoline derivatives.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase, such as EGFR.[6]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add the diluted test compound or vehicle (for controls).
-
Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer.
-
Add the master mix to each well.
-
To initiate the kinase reaction, add ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell line (e.g., A549 for EGFR inhibitors)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 or IC50 value by plotting viability against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, yielding a multitude of compounds with significant therapeutic potential. Its success in targeting kinases, particularly EGFR and VEGFR-2, has revolutionized aspects of cancer therapy. The continued exploration of this scaffold's chemical space, guided by a deeper understanding of its structure-activity relationships, holds immense promise for the development of next-generation therapeutics. Future research will likely focus on designing derivatives with improved selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel therapeutic applications beyond oncology, such as in the treatment of infectious and inflammatory diseases. The versatility and proven track record of the this compound core ensure its continued prominence in the ongoing quest for novel and effective medicines.
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A Technical Guide to the 6,7-Dimethoxyquinazolin-4-amine Scaffold in Kinase Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: The Quinazoline Core as a Privileged Scaffold in Oncology
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the ideal placement of heteroatoms for crucial interactions with biological targets. The quinazoline nucleus is a paramount example of such a scaffold, particularly in the realm of oncology.[1] Its bicyclic structure provides a robust platform for orienting substituents into the ATP-binding pockets of protein kinases, enzymes that have become central targets in cancer therapy due to their frequent dysregulation in malignant cells.[2][3][4]
This guide focuses specifically on the 6,7-dimethoxyquinazolin-4-amine core, a highly decorated and successful variant of the quinazoline scaffold. Derivatives built upon this core, such as Gefitinib and Lapatinib, represent cornerstone achievements in targeted cancer therapy.[2][5] We will dissect the chemical and biological rationale behind this scaffold's efficacy, explore its structure-activity relationships, detail key experimental methodologies, and provide a forward-looking perspective on its continued evolution in drug discovery.
The this compound Scaffold: A Structural Overview
The power of this scaffold lies in its specific arrangement of functional groups, which are critical for high-affinity binding to kinase targets. The core structure provides a template for three key interaction domains.
-
The Quinazoline Core : This bicyclic system acts as the primary anchor, forming hydrogen bonds with the "hinge region" of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP itself.[6]
-
The C4-Amino Linker : This position is the primary vector for introducing selectivity and potency. The substitution of the amine, typically with a substituted aniline ring, allows for the exploration of hydrophobic and specific interactions deep within the ATP pocket.[7]
-
The 6,7-Dimethoxy Groups : These electron-donating groups are not mere decorations. They enhance the basicity of the N1 atom in the quinazoline ring, strengthening the crucial hydrogen bond with the kinase hinge region.[8] Furthermore, they contribute to favorable binding energies and can be modified to fine-tune solubility and metabolic properties.[9]
Caption: Competitive inhibition of the kinase ATP-binding site.
Key Kinase Targets and Structure-Activity Relationship (SAR)
The versatility of the scaffold is demonstrated by its application in developing inhibitors for several crucial oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR)
EGFR is the most prominent target for this scaffold. [3]Overexpression or mutation of EGFR is a key driver in many cancers, including non-small cell lung cancer (NSCLC). [10][11]
-
SAR Insights:
-
C4-Anilino Group: A 3-chloro-4-fluoroanilino moiety, as seen in Gefitinib , provides a potent combination of size and electronics for optimal binding. [12] * C6 and C7 Positions: Small, electron-donating groups like methoxy are highly favorable. [5][8]Larger substitutions at the C6/C7 positions, such as the 3-morpholinopropoxy group in Gefitinib, are often used to improve pharmacokinetic properties without compromising potency. [12] * Second-Generation Inhibitors: To overcome resistance, second-generation inhibitors like Afatinib incorporate a reactive acrylamide group on the C4-anilino moiety. [13]This group forms a covalent, irreversible bond with a cysteine residue in the EGFR active site, providing more durable inhibition. [14][15]
-
Dual EGFR and HER2 Inhibition
Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the ErbB family critical in breast cancer.
-
SAR Insights:
-
Lapatinib is a prime example of a dual EGFR/HER2 inhibitor. [16]It retains the 4-(3-chloro-4-fluoroanilino) group but features a larger, more complex side chain at the C6 position, which confers potent activity against both kinases. [17][18]This dual targeting is a key strategy for treating HER2-positive breast cancers. [16]
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are critical for angiogenesis, the process by which tumors form new blood vessels to sustain their growth. [19]
-
SAR Insights:
-
The quinazoline scaffold is an excellent hinge-binding moiety for VEGFR-2 as well. [6][20] * Vandetanib is a multi-targeted inhibitor active against both VEGFR-2 and EGFR. [19]The SAR for VEGFR-2 often involves different substitutions on the C4-anilino ring compared to pure EGFR inhibitors, demonstrating the tunability of the scaffold. [5]
-
Data Summary: Potency of Key Inhibitors
The following table summarizes the inhibitory potency (IC₅₀) of representative drugs built on the quinazoline scaffold against their primary targets.
| Compound | Primary Target(s) | IC₅₀ (nM) | Cancer Indication |
| Gefitinib | EGFR | 2.7 - 33 | Non-Small Cell Lung Cancer [11][12] |
| Erlotinib | EGFR | 2 | Non-Small Cell Lung Cancer, Pancreatic Cancer [5] |
| Lapatinib | EGFR / HER2 | 10.8 (EGFR), 9.8 (HER2) | HER2+ Breast Cancer [16] |
| Afatinib | EGFR / HER2 / HER4 | 0.5 (EGFR), 14 (HER2), 1 (HER4) | Non-Small Cell Lung Cancer [13][14] |
| Vandetanib | VEGFR-2 / EGFR | 40 (VEGFR-2), 500 (EGFR) | Medullary Thyroid Cancer [19] |
Synthesis and Experimental Protocols
The successful application of this scaffold relies on robust synthetic chemistry and rigorous biological evaluation.
General Synthetic Strategy
The most common and efficient route to 4-anilino-6,7-dimethoxyquinazoline derivatives involves a nucleophilic aromatic substitution (SNAr) reaction. The key intermediate, 4-chloro-6,7-dimethoxyquinazoline , is reacted with a desired substituted aniline. [21][22]
Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.
Detailed Experimental Protocols
The following protocols are foundational for the characterization and validation of novel inhibitors based on this scaffold.
Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Precursor Analog)
-
Causality: This protocol exemplifies the key SNAr coupling step. Isopropanol is a common solvent choice for its ability to dissolve the reactants and its suitable boiling point for driving the reaction to completion. The reaction is typically run under reflux to provide the necessary activation energy.
-
Methodology:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq). [23] 2. Add 3-chloro-4-fluoroaniline (1.1 eq). [24] 3. Add isopropanol as the solvent (approx. 10 mL per gram of starting material). [22] 4. Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the resulting solid precipitate and wash with cold isopropanol to remove unreacted starting materials.
-
Dry the solid product under vacuum to yield the target compound. Further purification can be achieved by recrystallization if necessary.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Causality: This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ADP produced, which is a direct product of the phosphotransferase reaction. The inhibitory potential of a test compound is determined by its ability to reduce ADP production.
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Reaction Setup: In a 96-well or 384-well plate, add the diluted test compound or vehicle (DMSO for control).
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase (e.g., EGFR) and a suitable peptide substrate in kinase reaction buffer.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding a solution of ATP to all wells. [7] 4. Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
-
Incubate in the dark for 30-40 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Self-Validation: Include a "no enzyme" control to measure background signal and a "no inhibitor" (vehicle only) control to define 100% kinase activity. A known potent inhibitor should be used as a positive control. Calculate IC₅₀ values using non-linear regression analysis.
-
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
-
Causality: This assay measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases is only possible in metabolically active cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Self-Validation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve. [21]
-
Overcoming Resistance and Future Directions
Despite the success of first-generation inhibitors, a significant challenge is the development of acquired resistance, often through mutations in the kinase domain itself. [11]The T790M "gatekeeper" mutation in EGFR, for example, sterically hinders the binding of drugs like Gefitinib. [11] This has driven the evolution of the scaffold:
-
Irreversible Inhibitors: Covalent inhibitors like Afatinib were designed to overcome this resistance by forming a permanent bond that is less susceptible to changes in ATP affinity. [25][13]* Targeting New Kinases: The scaffold is being actively explored for inhibiting other kinases relevant to cancer, such as c-Met. [26][27]* Dual-Target and Multi-Target Inhibitors: The development of compounds like Vandetanib highlights a trend towards inhibiting multiple oncogenic pathways simultaneously to prevent escape mechanisms. [19] The this compound scaffold remains a cornerstone of kinase inhibitor design. Its synthetic tractability, favorable binding properties, and proven clinical success ensure its continued relevance. Future work will undoubtedly focus on creating derivatives with higher selectivity, novel mechanisms for overcoming resistance, and the ability to modulate an even broader range of kinase targets.
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Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. (n.d.). Merck Millipore. [Link]
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Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. [Link]ethyl)phenyl)quinazolin-4-amine_Derivatives_Novel_Inhibitors_Reversing_P-Glycoprotein-Mediat)
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The Ascendancy of 6,7-Dimethoxyquinazolin-4-amine Analogues in Oncology: A Technical Guide to Anticancer Evaluation
Foreword: The Quinazoline Scaffold - A Privileged Structure in Cancer Therapy
The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, but it is within the realm of oncology that they have truly made an indelible mark.[1] Several quinazoline-based drugs, including gefitinib and erlotinib, have achieved regulatory approval and are now integral to the treatment of specific cancer types, most notably non-small-cell lung cancer (NSCLC).[2] These agents function as targeted therapies, offering enhanced selectivity and a more favorable side-effect profile compared to conventional cytotoxic chemotherapy.[1] This guide provides an in-depth technical exploration of a particularly promising subclass: the 6,7-dimethoxyquinazolin-4-amine analogues. We will delve into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals.
The this compound Core: A Foundation for Potent Kinase Inhibition
The 6,7-dimethoxy substitution on the quinazoline ring is a key feature that enhances the anticancer activity of these analogues.[2] These electron-donating groups are preferred at the 6- and 7-positions and have been shown to increase the potency of these compounds as kinase inhibitors.[2] The primary mechanism of action for the 4-anilino-6,7-dimethoxyquinazoline series is the competitive inhibition of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and, in some cases, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] By binding to the ATP pocket of the enzyme's catalytic domain, these small molecules block the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[3]
General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Analogues
The synthesis of 4-anilino-6,7-dimethoxyquinazoline analogues is a well-established process in medicinal chemistry, typically involving a nucleophilic aromatic substitution reaction. The general workflow is outlined below:
Caption: General synthetic workflow for 4-anilino-6,7-dimethoxyquinazoline analogues.
A detailed, step-by-step protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.
Key Molecular Targets and Signaling Pathways
The anticancer efficacy of this compound analogues is intrinsically linked to their ability to inhibit key signaling pathways that are often dysregulated in cancer.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular events that promote cell growth, proliferation, and survival.[5] Overexpression or activating mutations of EGFR are common in many cancers, leading to uncontrolled cell division.[6] 4-Anilino-6,7-dimethoxyquinazoline analogues act as potent inhibitors of EGFR, blocking its downstream signaling.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogues is highly dependent on their molecular structure. Key SAR insights include:
-
The Quinazoline Core: The 6,7-dimethoxy substitution is crucial for high potency. [2]* The 4-Anilino Moiety: The nature and position of substituents on the aniline ring significantly influence inhibitory activity and selectivity. [7]For instance, small, lipophilic groups at the meta-position of the aniline ring are often favored for EGFR inhibition.
-
Linker and Terminal Groups: Modifications to the linker between the quinazoline core and other moieties, as well as the nature of the terminal groups, can be optimized to enhance activity and improve pharmacokinetic properties.
Quantitative Biological Data
The following tables summarize the in vitro anticancer activity of representative this compound analogues against various cancer cell lines and their inhibitory potency against key kinases.
Table 1: In Vitro Cytotoxicity of this compound Analogues
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | >10 | [2] |
| Erlotinib | A431 (Skin) | 3 | [2] |
| WHI-P154 | U373 (Glioblastoma) | Micromolar range | [8] |
| Analogue 12n | A549 (Lung) | 7.3 ± 1.0 | [9] |
| Analogue 12n | MCF-7 (Breast) | 6.1 ± 0.6 | [9] |
| Compound 18B | HCT116 (Colon) | 5.64 ± 0.68 | [10] |
| Compound 18B | HepG2 (Liver) | 23.18 ± 0.45 | [10] |
| Compound SQ2 | HT-29 (Colon) | 3.38 | [11] |
| Compound SQ2 | COLO-205 (Colon) | 10.55 | [11] |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Gefitinib | EGFR | 20.72 | [2] |
| Lapatinib | EGFR | 27.06 | [2] |
| Analogue 12n | c-Met | 30 ± 8 | [12] |
| Compound 6d | EGFR | 69 ± 4 | [6] |
| Compound SQ2 | VEGFR-2 | 14 | [11] |
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to the successful evaluation of anticancer compounds. The following are step-by-step methodologies for key in vitro assays.
General Synthesis of 4-Anilino-6,7-dimethoxyquinazolines
This protocol outlines a general procedure for the synthesis of the core scaffold.
Step 1: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one
-
To a stirred suspension of 6,7-dimethoxyquinazolin-4(3H)-one in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and carefully pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-chloro-6,7-dimethoxyquinazoline. [13] Step 2: Nucleophilic Aromatic Substitution
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline and a slight excess of the desired substituted aniline in a suitable solvent such as isopropanol or ethanol. [6]2. Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC). [6]3. Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with the solvent, and dry. Further purification can be achieved by recrystallization or column chromatography. [6]
In Vitro Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment. [14]2. Compound Treatment: Treat the cells with serial dilutions of the this compound analogue for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO). [14]3. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [13]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay: ADP-Glo™ Assay (for EGFR)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. [8]
-
Reaction Setup: In a 384-well plate, add the EGFR kinase, the test compound (this compound analogue), and a suitable substrate in a kinase reaction buffer. [8]2. Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). [8]3. ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. [8]4. Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes. [8]5. Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition compared to a control without the inhibitor and determine the IC50 value.
In Vitro Kinase Inhibition Assay: HTRF® KinEASE™ Assay (for VEGFR-2)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust method for measuring kinase activity.
-
Reaction Mixture Preparation: In an assay plate, prepare a reaction mixture containing the VEGFR-2 enzyme, the biotinylated substrate, and the test compound in an enzymatic buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP and incubate at room temperature.
-
Detection: Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phospho-tyrosine antibody, and streptavidin-XL665.
-
Incubation: Incubate for at least 60 minutes to allow for the formation of the HTRF complex.
-
Signal Measurement: Read the fluorescence at two wavelengths (665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible reader.
-
Data Analysis: The HTRF ratio is calculated from the emission signals, which is proportional to the extent of substrate phosphorylation. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent anticancer agents. The extensive body of research on these analogues has provided invaluable insights into their mechanisms of action and structure-activity relationships. Future research in this area will likely focus on the development of derivatives with enhanced selectivity to minimize off-target effects, strategies to overcome acquired drug resistance, and the exploration of novel combination therapies to further improve clinical outcomes. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to continue advancing this promising class of anticancer compounds.
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An In-Depth Technical Guide to the Anti-inflammatory Potential of Quinazoline Derivatives
Introduction: The Imperative for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological response essential for protecting tissues from harmful stimuli like pathogens and injury. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their long-term use is often associated with significant adverse effects. This clinical reality drives the urgent search for novel therapeutic agents with improved efficacy and safety profiles.
The quinazoline scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and, notably, anti-inflammatory effects.[1][2][3] The versatility of the quinazoline core allows for extensive chemical modification, enabling the fine-tuning of its biological activity. This guide provides a comprehensive technical overview of the mechanisms, structure-activity relationships, and experimental evaluation of quinazoline derivatives as promising anti-inflammatory agents.
Part 1: Core Mechanisms of Anti-inflammatory Action
Quinazoline derivatives exert their anti-inflammatory effects by modulating multiple key signaling pathways and enzymes involved in the inflammatory cascade. Understanding these mechanisms is crucial for the rational design of next-generation inhibitors.
A primary mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs)—key mediators of pain, fever, and inflammation. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible at sites of inflammation.
Many quinazoline derivatives have been specifically designed and synthesized to act as selective COX-2 inhibitors.[4][5][6] This selectivity is a critical design feature aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Molecular docking studies have shown that quinazolinone-based compounds can effectively bind to the active site of the COX-2 enzyme, often forming hydrogen bonds with key residues.[6] For instance, novel quinazolinones conjugated with moieties like ibuprofen or indole acetamide have demonstrated superior COX-2 selectivity, rivaling that of established drugs like celecoxib.[4][5]
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB orchestrates the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[8]
Quinazoline derivatives have been shown to potently inhibit NF-κB activation.[7][9][10][11] Some compounds achieve this by preventing the nuclear translocation of the NF-κB p65 subunit.[9] For example, certain alkylthiourea quinazoline derivatives have been found to block the translocation of the NF-κB dimer to the nucleus without affecting the degradation of IκB, suggesting a mechanism that interferes with the nuclear import machinery or promotes nuclear export.[9] This targeted inhibition of NF-κB makes the quinazoline scaffold a highly attractive starting point for developing drugs that can broadly suppress inflammatory gene expression.[8]
Diagram 1: NF-κB Signaling Pathway and Points of Inhibition
Caption: Quinazolines can inhibit inflammation by blocking IKK activation or NF-κB nuclear translocation.
Mitogen-Activated Protein Kinases (MAPKs): The MAPK family, including p38, JNK, and ERK, are crucial signal transducers that respond to extracellular stimuli and regulate processes like inflammation and apoptosis.[12] The p38 MAPK and JNK pathways, in particular, are strongly activated by inflammatory cytokines and stress, leading to the activation of transcription factors that drive inflammatory gene expression. Several studies have identified pyrazolo[1,5-a]quinazoline derivatives as potent inhibitors of MAPK pathways, with a particular affinity for JNK kinases.[12] By blocking these upstream kinases, quinazolines can effectively dampen the downstream inflammatory response.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT): The JAK/STAT pathway is the principal signaling route for numerous cytokines and growth factors that are hallmarks of autoimmune and inflammatory diseases.[13][14] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for inflammatory genes.[13] The development of small-molecule JAK inhibitors (jakinibs) has revolutionized the treatment of diseases like rheumatoid arthritis.[14][15] The quinazoline scaffold is being actively explored for the development of novel jakinibs, offering a promising strategy to suppress cytokine-driven inflammation.[16][17]
Diagram 2: JAK/STAT Signaling Pathway
Caption: Quinazoline-based JAK inhibitors block cytokine signaling by preventing STAT phosphorylation.
Part 2: Structure-Activity Relationship (SAR) of Anti-inflammatory Quinazolines
The anti-inflammatory potency of quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure. Extensive SAR studies have provided valuable insights for optimizing their activity.[1][18]
A general summary of key SAR findings includes:
-
Position 2: Substitution at the C-2 position with aryl groups (e.g., phenyl) is common.[7] The nature of substituents on this phenyl ring can significantly modulate activity. For example, electron-withdrawing groups like halogens or trifluoromethyl on an attached phenyl ring have been shown to enhance anti-inflammatory effects.[19]
-
Position 3: The N-3 position is another critical site for modification. Attaching different heterocyclic rings (e.g., thiazolidinone, azetidinone) or aryl groups can enhance activity.[1][20] However, introducing a phenyl ring directly at the N-1 position has been reported to decrease anti-inflammatory activity.[1]
-
Position 4: The 4-aminoquinazoline is a key pharmacophore. Modifications at this position, often with phenethylamino moieties, have led to potent NF-κB inhibitors.[11]
-
Positions 6, 7, and 8: Substitution on the fused benzene ring with electron-withdrawing groups, such as halogens (Cl, Br), has been consistently linked to increased anti-inflammatory potency.[1][18][20] For instance, a 6-bromo substitution on a 3-naphthalene-substituted quinazolinone was found to be the most potent derivative in one series.[1]
| Compound Series | Key Substituent(s) | Target/Assay | Potency (IC50 or % Inhibition) | Reference |
| Thioacetohydrazide Quinazolinones | 13b (Thioamide linker) | NO Production Inhibition | High | [4] |
| Alkylthiourea Quinazolines | Compound 19 (Alkylthiourea at C4) | IL-6 Production | IC50 = 0.84 µM | [9] |
| Carbothioamide Quinazolinones | 8k (4-CF3-phenylthioamide at C2) | NO Production Inhibition | IC50 = 1.12 µM | [19] |
| 2,3,6-Trisubstituted Quinazolinones | o-methoxyphenyl at C3, p-dimethylaminophenyl at C2 | Carrageenan-induced Edema | >50% Inhibition | [1] |
| Pyrazolo[1,5-a]quinazolines | 13i (Sulfamoylbenzyl at C5) | NF-κB/AP-1 Inhibition | IC50 = 9.7 µM | [12] |
Part 3: Experimental Evaluation of Anti-inflammatory Potential
A multi-tiered approach involving both in vitro and in vivo models is essential to rigorously evaluate the anti-inflammatory potential of novel quinazoline derivatives.
Diagram 3: Experimental Workflow for Screening Anti-inflammatory Quinazolines
Caption: A streamlined workflow from chemical synthesis to preclinical candidate selection.
In vitro assays provide the first critical assessment of a compound's activity against specific molecular targets in a controlled environment.
Protocol 1: Nitric Oxide (NO) Production Inhibition in Macrophages
-
Rationale: During inflammation, macrophages are stimulated (e.g., by LPS) to express inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a key inflammatory mediator. This assay measures a compound's ability to inhibit NO production.[19]
-
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells (or similar) in a 96-well plate and allow them to adhere overnight.[21]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test quinazoline derivative for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).[19]
-
Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[21]
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark for 10-15 minutes. A purple azo dye will form in the presence of nitrite (a stable breakdown product of NO).
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Determine the IC50 value for each compound.
-
-
Self-Validation: A cytotoxicity assay (e.g., MTT) must be run in parallel to ensure that the observed decrease in NO is due to specific anti-inflammatory activity and not simply cell death.[8]
Protocol 2: Pro-inflammatory Cytokine Quantification by ELISA
-
Rationale: This assay directly measures the production of key pro-inflammatory proteins like TNF-α and IL-6, providing a direct readout of a compound's effect on inflammatory signaling pathways.
-
Methodology:
-
Cell Stimulation: Follow steps 1-3 from the NO production protocol.
-
Supernatant Collection: After the 24-hour LPS stimulation, collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6).
-
Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the percentage inhibition and IC50 values.[21]
-
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
-
Rationale: This is a classic, highly reproducible model of acute inflammation.[22][23][24][25] Subplantar injection of carrageenan, a polysaccharide, induces a localized inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of an anti-inflammatory agent.[22][23]
-
Methodology:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[22]
-
Compound Administration: Administer the test quinazoline derivative orally (p.o.) or intraperitoneally (i.p.). Group animals to receive vehicle control, a positive control (e.g., indomethacin), and different doses of the test compound.[22]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[22][25]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22][23]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal (Vₜ - V₀). Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
-
Causality: The carrageenan response is biphasic. The early phase (1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily mediated by prostaglandins, making it particularly useful for evaluating inhibitors of the COX pathway.[22]
Protocol 4: LPS-Induced Systemic Inflammation in Mice
-
Rationale: This model mimics the systemic inflammatory response seen in sepsis.[26][27][28][29][30] Intraperitoneal injection of LPS triggers a massive release of pro-inflammatory cytokines into the bloodstream. This model is excellent for evaluating compounds that target cytokine production and signaling pathways like NF-κB and JAK/STAT.
-
Methodology:
-
Animal Grouping and Pre-treatment: Group mice and administer the test compound, vehicle, or positive control (e.g., dexamethasone) as described previously.
-
LPS Challenge: One hour after treatment, administer a sublethal dose of LPS (e.g., 5 mg/kg) via intraperitoneal injection.[26]
-
Sample Collection: At a defined time point after the LPS challenge (e.g., 2-6 hours), anesthetize the mice and collect blood via cardiac puncture.[26] Tissues like the liver and spleen can also be harvested.[26]
-
Cytokine Analysis: Prepare plasma from the blood samples and measure the levels of systemic cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Data Analysis: Compare the plasma cytokine levels between the treated groups and the LPS-challenged vehicle group to determine the percentage reduction in cytokine release.
-
Conclusion and Future Directions
The quinazoline scaffold represents a highly validated and versatile platform for the development of novel anti-inflammatory therapeutics. Their ability to potently and often selectively modulate key inflammatory targets—including COX-2, NF-κB, and critical kinase pathways—positions them as superior alternatives to traditional NSAIDs. The extensive body of research on their structure-activity relationships provides a clear roadmap for medicinal chemists to design next-generation compounds with enhanced potency and optimized pharmacokinetic properties.
Future research should focus on developing quinazoline derivatives with multi-target activities, such as dual COX/5-LOX inhibitors or compounds that simultaneously inhibit both kinase and NF-κB pathways. Such an approach could lead to synergistic anti-inflammatory effects and a reduced likelihood of resistance. Furthermore, exploring novel delivery systems to target these compounds specifically to inflamed tissues could maximize their therapeutic index while minimizing potential systemic side effects. The continued investigation of this remarkable chemical scaffold holds immense promise for addressing the significant unmet medical need for safer and more effective anti-inflammatory drugs.
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An In-depth Technical Guide on the Antimicrobial Activity of Substituted Quinazolines
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure" due to its wide spectrum of biological activities.[3][4][5] Quinazoline and its derivatives, particularly quinazolin-4(3H)-ones, are found in over 200 naturally occurring alkaloids and have been successfully developed into approved drugs for various therapeutic areas.[6][7] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the antimicrobial potential of substituted quinazolines, focusing on their structure-activity relationships, mechanisms of action, and the requisite experimental protocols for their evaluation.
The Quinazoline Scaffold: A Versatile Core for Antimicrobial Drug Design
The fundamental quinazoline structure is a bicyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[6] This aromatic heterocycle offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity. The inherent stability of the quinazolinone ring to oxidation, reduction, and hydrolysis further enhances its appeal as a pharmacophore.[7]
The general structure of the quinazoline core highlights key positions (2, 3, 4, 6, and 8) that are frequently modified to enhance antimicrobial potency.
Caption: General structure of the quinazoline core highlighting key substitution points.
Structure-Activity Relationships (SAR)
Decades of research have established clear structure-activity relationships for the antimicrobial activity of substituted quinazolines. The nature and position of substituents on the quinazoline ring profoundly influence their potency and spectrum of activity.[8]
Key SAR insights include:
-
Position 2: Substitutions with methyl, amine, or thiol groups are often essential for antimicrobial activity.[3][9] The incorporation of an indole ring at this position has also shown promise.[9]
-
Position 3: The presence of a substituted aromatic ring at the N-3 position is a common feature of potent antimicrobial quinazolines.[3][9]
-
Position 4: Substitution at the C-4 position, particularly with amine or substituted amine moieties, can significantly improve antimicrobial activity.[3][9]
-
Positions 6 and 8: The introduction of halogen atoms, such as iodine or fluorine, at these positions has been shown to enhance antibacterial effects.[3][9]
Comparative Antibacterial Activity Data
The following tables summarize the Minimum Inhibitory Concentrations (MIC) for representative substituted quinazolines against various bacterial strains, illustrating the impact of different substitution patterns.
Table 1: SAR of 4(3H)-Quinazolinones as PBP2a Allosteric Inhibitors [8]
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | MIC (µg/mL) vs. S. aureus ATCC 29213 |
| 1 | 4-Nitrostyryl | 3-Hydroxyphenyl | Unsubstituted | 2 |
| 27 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | 0.25 |
| 30 | 4-Cyanostyryl | 3-Hydroxyphenyl | 6-Fluoro | 0.5 |
| 52 | 4-Cyanostyryl | 3-Hydroxyphenyl | 7-Fluoro | 1 |
Table 2: SAR of 4(3H)-Quinazolinones as DNA Gyrase Inhibitors [8]
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | MIC (µg/mL) vs. S. aureus ATCC 43300 (MRSA) |
| 68 | 4-Chlorophenyl | 3-Hydroxyphenyl | Unsubstituted | 8 |
| 70 | 4-Chlorophenyl | 3-Hydroxyphenyl | 6-Fluoro | 1 |
| 75 | 4-Chlorophenyl | 3-Carboxyphenyl | 6-Fluoro | 0.5 |
Mechanisms of Antimicrobial Action
Substituted quinazolines exert their antimicrobial effects through various mechanisms, often by targeting essential bacterial enzymes.[10] One of the well-documented mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[11][12] This mechanism is analogous to that of quinolone antibiotics.[12] The structural similarity between quinazolines and quinolones suggests a similar mode of action.[12]
Caption: A typical workflow for antimicrobial quinazoline screening.
Future Perspectives and Challenges
The development of quinazoline-based antimicrobial agents holds significant promise in the fight against drug-resistant pathogens. [13]Future research should focus on the synthesis of novel derivatives with improved potency and a broader spectrum of activity. A deeper understanding of their mechanisms of action and potential resistance mechanisms will be crucial for their successful clinical translation. Challenges remain in optimizing the pharmacokinetic and toxicological profiles of these compounds to ensure their safety and efficacy in vivo.
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The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of 4-Aminoquinazoline Kinase Inhibitors
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of numerous therapeutic agents.[1][2][3] Among its derivatives, the 4-aminoquinazoline core has emerged as a particularly fruitful pharmacophore, especially in the realm of oncology.[4][5][6] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-aminoquinazoline inhibitors, primarily focusing on their role as potent and selective modulators of protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][7] Consequently, 4-aminoquinazoline-based kinase inhibitors, such as the clinically approved drugs gefitinib, erlotinib, and lapatinib, have revolutionized the treatment of specific cancer types.[4][7][8] This document will dissect the intricate relationship between the chemical structure of these inhibitors and their biological activity, offering insights for researchers, scientists, and drug development professionals in the field.
The 4-Aminoquinazoline Pharmacophore: A Key to Kinase Inhibition
The inhibitory activity of 4-aminoquinazoline derivatives is rooted in their ability to mimic the adenine region of ATP, the natural substrate for protein kinases.[9] This allows them to bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to protein substrates and thereby blocking downstream signaling.[7] The fundamental pharmacophore of a 4-aminoquinazoline inhibitor can be broken down into three key regions, each contributing to the overall potency and selectivity.
A foundational understanding of the 4-aminoquinazoline pharmacophore is crucial for rational drug design. The core scaffold, the aniline substituent at the 4-position, and modifications at the 6- and 7-positions all play critical roles in the inhibitor's interaction with the target kinase.
Caption: Core pharmacophoric elements of 4-aminoquinazoline kinase inhibitors.
Dissecting the Structure-Activity Relationship
The potency and selectivity of 4-aminoquinazoline inhibitors can be finely tuned by strategic modifications at various positions of the scaffold. The following sections delve into the specific SAR at each key position.
The Critical Role of the 4-Anilino Moiety
The substituent at the 4-position, typically an aniline ring, is arguably the most critical determinant of an inhibitor's activity and selectivity. This moiety extends into a hydrophobic pocket of the kinase domain, and its substitution pattern dictates the inhibitor's affinity for different kinases.
-
Substitution Pattern: Generally, small, electron-withdrawing groups on the aniline ring are favorable for activity. For instance, a 3-chloro-4-fluoroaniline moiety is a common feature in many potent EGFR inhibitors.[10]
-
Bioisosteric Replacements: While anilino groups are prevalent, other aromatic and heteroaromatic rings can be employed as bioisosteric replacements to modulate activity and physicochemical properties.
Fine-Tuning at the 6- and 7-Positions
The 6- and 7-positions of the quinazoline ring are prime locations for introducing substituents that can enhance solubility, improve pharmacokinetic properties, and provide additional interactions with the target kinase.
-
Solubilizing Groups: The incorporation of polar groups, such as methoxy or morpholinoethoxy moieties, at these positions can significantly improve the aqueous solubility of the inhibitor, a crucial factor for oral bioavailability. Many successful inhibitors feature 6,7-dimethoxy substitution.[11]
-
Targeting Specific Residues: Longer side chains at these positions can be designed to interact with specific amino acid residues outside the immediate ATP-binding pocket, leading to increased potency and selectivity. For example, the butoxy chain at the 7-position of some inhibitors can form favorable interactions within the ribose-binding pocket.
Exploring Other Positions: C2, C5, and C8
While less frequently modified, substitutions at other positions of the quinazoline core can also impact inhibitor activity.
-
C2 Position: Modifications at the C2 position are generally less tolerated than at other positions. However, the introduction of small, non-bulky groups can sometimes lead to modest improvements in activity. Some research has explored 2-substituted derivatives with promising results.[12]
-
C5 and C8 Positions: These positions are located in close proximity to the hinge region of the kinase. Substitutions here are often detrimental to activity, as they can cause steric clashes and disrupt the crucial hydrogen bonding interactions with the hinge.
The Rise of Covalent Inhibitors
A significant advancement in the field has been the development of covalent 4-aminoquinazoline inhibitors. These compounds typically incorporate a reactive group, such as an acrylamide moiety, at the 6- or 7-position. This group forms an irreversible covalent bond with a non-catalytic cysteine residue near the ATP-binding site of certain kinases, such as EGFR with the T790M mutation. This covalent modification leads to prolonged and potent inhibition.[8][11]
Target Specificity: EGFR vs. VEGFR and the Quest for Dual Inhibition
The 4-aminoquinazoline scaffold has proven to be a versatile template for inhibiting a range of tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][13] The subtle interplay of substitutions across the molecule dictates its selectivity profile.
-
EGFR Inhibitors: Typically feature smaller, more constrained substituents at the 6- and 7-positions.
-
VEGFR Inhibitors: Often accommodate larger and more flexible side chains at the 7-position, which can interact with a less constrained region of the VEGFR kinase domain.[14]
-
Dual EGFR/VEGFR Inhibitors: The design of dual inhibitors, which can simultaneously block both signaling pathways, is an attractive strategy to overcome resistance and enhance anti-tumor efficacy.[15][16] These compounds often incorporate structural features that are favorable for binding to both kinases.
The signaling pathways downstream of EGFR and VEGFR are critical drivers of tumor growth, proliferation, and angiogenesis. Inhibition of these pathways by 4-aminoquinazoline derivatives can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of EGFR and VEGFR signaling pathways by 4-aminoquinazolines.
Synthetic Strategies and Methodologies
The synthesis of 4-aminoquinazoline derivatives is well-established, with several reliable methods available to medicinal chemists.
General Synthetic Approach
The most common synthetic route involves the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with a desired amine. The 4-chloroquinazoline precursor is typically prepared from the corresponding quinazolinone, which in turn can be synthesized from anthranilic acid derivatives.[1][17]
A typical workflow for the synthesis and evaluation of 4-aminoquinazoline inhibitors involves a multi-step process, from initial synthesis and purification to comprehensive biological testing.
Caption: A generalized workflow for the synthesis and evaluation of 4-aminoquinazoline inhibitors.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of 4-aminoquinazoline libraries.[2][17]
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe reaction vial, combine the 4-chloroquinazoline derivative (1.0 eq), the desired aniline or amine (1.2 eq), and a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Addition of Catalyst (Optional): For less reactive amines, a catalytic amount of a palladium catalyst and a suitable ligand may be added.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a temperature ranging from 120-180 °C for a duration of 10-60 minutes.
-
Work-up: After cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final compound is purified by column chromatography on silica gel.
Quantitative Analysis of Inhibitory Potency
The following table summarizes the inhibitory activities (IC50 values) of representative 4-aminoquinazoline derivatives against EGFR and VEGFR kinases, highlighting key SAR principles.
| Compound | R6 | R7 | 4-Anilino Substituent | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| Gefitinib | -H | -OCH3 | 3-Chloro-4-fluoro | 2-37 | >10000 | [7] |
| Erlotinib | -OCH3 | -OCH3 | 3-Ethynyl | 2 | >10000 | [7] |
| Vandetanib | -Br | -OCH2(morpholino) | 4-Fluoro | 500 | 40 | [14] |
| Compound 1h | -H | -O(CH2)2-piperidine | 4-Bromo-2-fluoro | 110 | 0.86 | [13] |
| Compound 1n | -H | -O(CH2)3-piperidine | 4-Bromo-2-fluoro | 90 | 2.3 | [13] |
| Compound 1o | -H | -O(CH2)4-piperidine | 4-Bromo-2-fluoro | 120 | 2.4 | [13] |
Conclusion and Future Perspectives
The 4-aminoquinazoline scaffold remains a highly valuable template in the design of potent and selective kinase inhibitors. A deep understanding of the structure-activity relationships is paramount for the successful development of novel therapeutics. Future efforts in this field will likely focus on:
-
Targeting Resistance Mutations: Designing next-generation inhibitors that can overcome acquired resistance to current therapies.
-
Improving Selectivity: Developing inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.
-
Exploring Novel Targets: Expanding the application of the 4-aminoquinazoline scaffold to inhibit other kinase families implicated in disease.
-
Developing Allosteric Inhibitors: Designing inhibitors that bind to allosteric sites on the kinase, offering a different mechanism of action and potentially overcoming resistance.[8][11]
By leveraging the established SAR principles and embracing innovative drug design strategies, the 4-aminoquinazoline core will undoubtedly continue to yield novel and effective medicines for the treatment of cancer and other diseases.
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Topic: 6,7-Dimethoxyquinazolin-4-amine Derivatives for EGFR-TK Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) remains a pivotal target in oncology. Dysregulation of its signaling pathways is a hallmark of numerous epithelial cancers, making it a focal point for targeted therapy.[1][2][3] Among the most successful scaffolds for EGFR-TK inhibitors is the quinazoline core, which serves as the foundation for several FDA-approved drugs.[4][5][6] This technical guide provides a deep dive into a specific, foundational class of these inhibitors: the 6,7-dimethoxyquinazolin-4-amine derivatives. We will explore the molecular rationale for this substitution pattern, delineate key structure-activity relationships (SAR), provide detailed synthetic and bioassay protocols, and discuss the enduring legacy of this scaffold in the context of overcoming therapeutic resistance. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of kinase inhibition.
The Central Role of EGFR in Oncology
The EGFR, a member of the ErbB family of receptor tyrosine kinases, is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[1][3] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), the receptor undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3][7] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, triggering a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][7][8]
In numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, and head and neck cancers, aberrant EGFR activity—driven by receptor overexpression, gene amplification, or activating mutations—leads to uncontrolled cell growth and tumor progression.[2][8] Consequently, inhibiting the EGFR tyrosine kinase activity has become a cornerstone of targeted cancer therapy.
Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline [9][10]
-
To a round-bottom flask, add 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, ~3 mL per gram of starting material) and a catalytic amount of N,N-dimethylaniline (~0.3 mL per gram).
-
Rationale: POCl₃ acts as both the solvent and the chlorinating agent. N,N-dimethylaniline is a catalyst that activates the POCl₃.
-
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice with vigorous stirring.
-
Rationale: This quenches the excess POCl₃ in a controlled manner. The product is insoluble in water and will precipitate.
-
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2,4-dichloro-6,7-dimethoxyquinazoline is typically used in the next step without further purification.
Step 2: Synthesis of 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline [9][10]
-
In a round-bottom flask, dissolve the crude 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (~5 mL per mmol).
-
Add 3-bromoaniline (1.0 eq).
-
Heat the mixture to reflux for 6 hours. The reaction progress can be monitored by TLC.
-
Rationale: Isopropanol is a suitable solvent that facilitates the reaction. Refluxing provides the necessary energy for the nucleophilic aromatic substitution to occur selectively at the more reactive C4 position.
-
-
Cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Filter the solid, wash with cold isopropanol, and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Preclinical Evaluation Workflow
A robust and logical cascade of assays is required to characterize the biological activity of newly synthesized inhibitors.
Protocol 1: In Vitro EGFR Tyrosine Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high-throughput capability and sensitivity. [11] Self-Validation System:
-
Positive Control: A known EGFR inhibitor (e.g., Gefitinib) to confirm assay performance.
-
Negative Control: No enzyme, to determine background signal.
-
Vehicle Control: DMSO only, to establish 100% enzyme activity.
Step-by-Step Methodology: [11]
-
Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).
-
Serially dilute the test compounds in DMSO, then further dilute into the reaction buffer.
-
In a 96-well plate, add the diluted test compounds, a suitable peptide substrate (e.g., a poly(Glu,Tyr) copolymer), and purified recombinant EGFR enzyme.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (often near the Km for ATP).
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first depleting the remaining ATP, then converting the generated ADP back to ATP, which is measured via a luciferase/luciferin reaction.
-
Record luminescence.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (GI50 Determination)
This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR signaling.
Choice of Cell Lines:
-
EGFR-Overexpressing: A431 (epidermoid carcinoma) is a standard model for wild-type (WT) EGFR. [12][13]* EGFR-Mutant: H1975 (NSCLC) harbors the L858R activating mutation and the T790M resistance mutation, making it useful for assessing activity against resistant forms. [13][14]HCC827 or PC-9 cells are models for activating mutations without T790M. [12] Step-by-Step Methodology: [15]
-
Seed cancer cells (e.g., A431) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (and controls) for 72 hours.
-
After the incubation period, measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Record luminescence.
-
Plot the percentage of cell growth inhibition versus compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: In Vivo Tumor Xenograft Model
Once a compound shows potent in vitro and cellular activity, its efficacy must be tested in a living organism. [14][16] Model System:
-
Immunocompromised mice (e.g., NSG or nude mice) are subcutaneously injected with human cancer cells (e.g., H1975) to establish tumors. [14][17] Step-by-Step Methodology:
-
Establish subcutaneous tumors in mice by injecting cancer cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Prepare the test compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). The formulation is critical and may require excipients like PEG400 or Tween 80 to ensure solubility. [18]4. Administer the compound and vehicle to the respective groups daily (or on another optimized schedule).
-
Measure tumor volume with calipers and monitor animal body weight regularly (as a measure of toxicity).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Compare the tumor growth in the treated groups to the vehicle control group to determine efficacy.
Overcoming Resistance and Future Perspectives
While highly potent against wild-type and certain activating mutations of EGFR, the first-generation 6,7-dimethoxy-based inhibitors like Gefitinib are less effective against resistance mutations, particularly the T790M "gatekeeper" mutation. [16][19][20]The T790M mutation increases the affinity of the kinase for ATP, making it harder for competitive inhibitors to bind. [19] The knowledge gained from this foundational scaffold was instrumental in designing second- and third-generation inhibitors. These later compounds incorporate a reactive group (an acrylamide warhead) that forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding site, leading to irreversible inhibition that can overcome the increased ATP affinity of the T790M mutant. [13][19] The this compound core remains a critical starting point in medicinal chemistry for understanding the fundamental principles of EGFR inhibition. Future research continues to explore modifications of this and related scaffolds to tackle newly emerging resistance mechanisms, such as the C797S mutation, and to develop inhibitors with novel binding modes, including allosteric inhibitors. [19]
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Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(10), 1748-1754. Retrieved from [Link]
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In Silico Modeling of 6,7-Dimethoxyquinazolin-4-amine Binding: A Technical Guide for Drug Discovery Professionals
Abstract
The 6,7-dimethoxyquinazolin-4-amine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1] Its structural motif is central to numerous therapeutic agents, including those targeting the epidermal growth factor receptor (EGFR), a key player in oncology.[1][2] This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of compounds based on this privileged structure, designed for researchers, scientists, and drug development professionals. We will navigate the theoretical underpinnings and provide practical, step-by-step protocols for predicting the binding interactions of this compound derivatives with their protein targets. This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating workflow from initial protein preparation to advanced molecular dynamics simulations.
Introduction: The Quinazoline Scaffold and the Rationale for In Silico Modeling
The quinazoline core has emerged as a highly favorable scaffold in the design of novel kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[2] Specifically, the 6,7-dimethoxy substitution pattern is a recurring feature in potent inhibitors of several kinases, including EGFR, VEGFR, and Src kinase.[3][4][5] The 4-amino group serves as a crucial vector for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties.[1]
Computer-Aided Drug Design (CADD) offers a powerful suite of tools to rationally design and optimize these inhibitors, significantly reducing the time and cost associated with traditional drug discovery pipelines.[6][7] By employing techniques such as molecular docking and molecular dynamics simulations, we can gain detailed insights into the binding modes, interaction energies, and dynamic behavior of ligand-protein complexes at an atomic level.[6][8] This allows for the prioritization of compounds for synthesis and biological evaluation, ultimately accelerating the hit-to-lead and lead optimization phases of drug discovery.[9]
This guide will utilize the EGFR kinase domain as a case study, a well-validated target for quinazoline-based inhibitors. We will leverage the publicly available crystal structure of the EGFR kinase domain in complex with a quinazoline inhibitor (PDB ID: 1XKK) to demonstrate a complete in silico modeling workflow.[2][3][10]
The In Silico Modeling Workflow: A Conceptual Overview
Our in silico investigation will follow a multi-step process, beginning with the retrieval and preparation of the necessary molecular structures and culminating in the analysis of their dynamic interactions. Each step is designed to build upon the last, providing a comprehensive picture of the binding event.
Caption: A high-level overview of the in silico modeling workflow.
Part I: Target and Ligand Preparation
The foundation of any successful in silico modeling study lies in the meticulous preparation of the protein and ligand structures. This initial phase ensures that the molecules are in a chemically correct and computationally ready state.
Target Protein Preparation: EGFR Kinase Domain (PDB: 1XKK)
The crystal structure of the EGFR kinase domain (PDB ID: 1XKK) provides an excellent starting point for our study.[2][3][10] However, raw PDB files often contain extraneous information and require several cleaning and preparation steps.
Experimental Protocol: Protein Preparation
-
Obtain the Protein Structure: Download the PDB file for 1XKK from the RCSB Protein Data Bank ([Link]).
-
Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all water molecules.
-
Delete any co-crystallized ligands and ions that are not relevant to the binding site of interest.
-
Isolate the protein chain of interest (e.g., Chain A).
-
-
Add Hydrogens and Assign Charges:
-
Use a tool like AutoDock Tools (ADT) to add polar hydrogens to the protein. This is crucial for correct hydrogen bonding.
-
Assign Gasteiger charges to the protein atoms. This provides a simplified representation of the electrostatic potential.
-
-
Generate PDBQT File: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom types.
Ligand Preparation: A this compound Derivative
For this guide, we will model the binding of a representative this compound derivative. The structure can be sketched using chemical drawing software and then converted to a 3D conformation.
Experimental Protocol: Ligand Preparation
-
Ligand Structure Generation:
-
Draw the 2D structure of the desired this compound derivative using software like ChemDraw or the online PubChem Sketcher. For this example, we will use 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent EGFR inhibitor.[11]
-
Save the structure in a 2D format (e.g., MOL or SDF).
-
-
3D Conversion and Energy Minimization:
-
Use a program like Open Babel or the features within your molecular modeling suite to convert the 2D structure to a 3D conformation.
-
Perform an energy minimization of the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation.
-
-
Prepare for Docking (using AutoDock Tools):
-
Load the 3D structure of the ligand into ADT.
-
ADT will automatically detect the rotatable bonds and assign the appropriate atom types.
-
Save the prepared ligand in the PDBQT file format.
-
Part II: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] This step is crucial for identifying plausible binding poses and estimating the binding affinity.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
In ADT, with the prepared protein loaded, define the search space for the docking simulation. This is typically a cubic grid box centered on the active site.
-
For a known target like EGFR, the grid box should encompass the ATP-binding pocket, often guided by the position of the co-crystallized inhibitor in the original PDB file.
-
-
Configure AutoDock Vina:
-
Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a conformational search of the ligand within the defined grid box and score the resulting poses.[13]
-
-
Analyze the Docking Results:
-
AutoDock Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in complex with the protein using PyMOL or UCSF Chimera to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Data Presentation: Predicted Binding Affinities
| Ligand Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | -9.5 | Met793, Gly796, Leu718, Thr790 |
| User-defined derivative 1 | Calculated Value | Predicted Residues |
| User-defined derivative 2 | Calculated Value | Predicted Residues |
Part III: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[3] This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose.
Caption: A simplified workflow for a molecular dynamics simulation.
Experimental Protocol: GROMACS Simulation of the Protein-Ligand Complex
-
System Preparation:
-
Generate Ligand Topology: The parameters for the ligand are not present in standard protein force fields. Use a server like CGenFF or the Amber antechamber tools to generate the topology and parameter files for your quinazoline derivative.[14][15]
-
Prepare Protein and Complex Topology: Use the GROMACS pdb2gmx tool to generate the topology for the protein, selecting a suitable force field (e.g., CHARMM36 or AMBER). Combine the protein and ligand topologies into a single system topology file.[14][15]
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the protein-ligand complex with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Conduct a two-phase equilibration. First, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Follow this with an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns) without position restraints. This will generate a trajectory file containing the atomic coordinates over time.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the in silico modeling of this compound derivatives, using the EGFR kinase domain as a representative target. By following the detailed protocols for protein and ligand preparation, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms of these important therapeutic scaffolds.
The integration of these computational techniques into the drug discovery workflow allows for a more rational and efficient approach to inhibitor design.[6][7] The predictive power of these methods can help to prioritize synthetic efforts, reduce the number of compounds that need to be screened experimentally, and ultimately accelerate the development of novel and effective medicines. Future advancements in computational power and algorithm development will continue to enhance the accuracy and predictive capabilities of in silico modeling, further solidifying its indispensable role in modern drug discovery.
References
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Gagic, Z., Ruzic, D., Djokovic, N., Djikic, T., & Nikolic, K. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 873. [Link]
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National Center for Biotechnology Information. (2013). Pharmacophore and 3D-QSAR characterization of 6-arylquinazolin-4-amines as Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) inhibitors. Journal of Chemical Information and Modeling, 53(11), 3023–3035. [Link]
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National Center for Biotechnology Information. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 6(5), 878–883. [Link]
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ACS Publications. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(24), 4928–4936. [Link]
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MDPI. (2021). A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations. Molecules, 26(24), 7586. [Link]
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YouTube. (2022). Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. [Link]
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Physicochemical characteristics of 6,7-Dimethoxyquinazolin-4-amine
An In-depth Technical Guide to the Physicochemical Characteristics of 6,7-Dimethoxyquinazolin-4-amine
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound (CAS No: 21575-13-3), a key heterocyclic scaffold in medicinal chemistry. Esteemed for its role as a foundational structure in a variety of pharmacologically active agents, this molecule is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. This document synthesizes critical data on its chemical identity, analytical characterization, solubility, and stability. Recognizing the scarcity of published data for the parent compound, this guide leverages high-quality experimental data from its crucial synthetic precursor, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, to provide field-proven insights for researchers, scientists, and drug development professionals. All methodologies and claims are substantiated with citations to authoritative sources.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline nucleus is recognized as a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that can serve as ligands for diverse biological targets.[1] Derivatives of quinazoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][2] The 6,7-dimethoxy substitution pattern, in particular, is a recurring motif in potent enzyme inhibitors.
This compound is the foundational core of numerous inhibitors targeting protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[1] The 4-amino group serves as a crucial vector for chemical modification, allowing medicinal chemists to append various side chains to modulate binding affinity, selectivity, and pharmacokinetic properties.[1][3] Its most notable application is as a precursor for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[4] This guide aims to provide a detailed exposition of its fundamental chemical and physical properties to support ongoing research and development efforts.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its correct identification, handling, and use in synthetic and analytical applications.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 21575-13-3 | PubChem[5] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[5] |
| Molecular Weight | 205.21 g/mol | PubChem[5] |
| Appearance | White to off-white solid/powder | Guidechem[6] |
| Melting Point | Data for analogues suggest decomposition upon melting at high temperatures. | Multiple Sources |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | PubChem[5] |
| InChIKey | MGHPNHISKDKRJW-UHFFFAOYSA-N | PubChem[5] |
Analytical Characterization
Rigorous analytical characterization is paramount for confirming the identity and purity of this compound. This section outlines standard spectroscopic and chromatographic methods.
Spectroscopic Analysis
While complete, published spectra for the parent compound are scarce, data from closely related analogues allow for the confident prediction of its key spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline core, typically in the range of 7.0-8.5 ppm. Two singlets corresponding to the protons at the C-5 and C-8 positions would be expected. The methoxy groups (-OCH₃) at positions 6 and 7 would each produce a sharp singlet, likely around 3.9-4.1 ppm. The protons of the C-4 amino group (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR : The carbon spectrum will show signals for the ten carbon atoms. The methoxy carbons would resonate around 56 ppm. The aromatic and heterocyclic carbons would appear in the downfield region (approx. 100-160 ppm), with the carbons directly attached to nitrogen and oxygen atoms being the most deshielded.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. For this compound, key vibrational bands would include:
-
N-H stretching : Symmetric and asymmetric stretches for the primary amine group in the 3100-3400 cm⁻¹ region.
-
C-H stretching : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy groups just below 3000 cm⁻¹.
-
C=N and C=C stretching : Characteristic absorptions for the quinazoline ring system between 1500-1650 cm⁻¹.
-
C-O stretching : Strong, distinct bands for the aryl-alkyl ether linkages of the methoxy groups, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. An experimental FT-IR spectrum is available for the closely related 4-Amino-2-chloro-6,7-dimethoxyquinazoline, which confirms these characteristic regions.[6][7]
-
-
Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry of the parent compound is expected to show a prominent molecular ion (M⁺) peak at m/z = 205. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragments at m/z = 190. The NIST WebBook provides an EI mass spectrum for 4-Amino-2-chloro-6,7-dimethoxyquinazoline, which can serve as a reference for understanding the fragmentation of this scaffold.[8]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of this compound and its derivatives.
Caption: A typical experimental workflow for purity analysis by reverse-phase HPLC.
The following protocol, adapted from methods developed for the analogous 4-Amino-2-chloro-6,7-dimethoxyquinazoline, provides a robust starting point for purity determination.[9]
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution : A gradient elution is recommended for separating the main peak from potential impurities. A starting point could be:
-
Time 0-2 min: 5% B
-
Time 2-15 min: 5% to 95% B
-
Time 15-18 min: 95% B
-
Time 18-20 min: 95% to 5% B
-
Time 20-25 min: 5% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 254 nm or 340 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
Causality : A C18 column is chosen for its broad applicability in separating moderately polar compounds. The use of formic acid in the mobile phase aids in producing sharp, symmetrical peaks by protonating the basic amine function and minimizing tailing interactions with residual silanols on the column packing. A gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and resolved from the main analyte peak within a reasonable run time.
Solubility Profile
Understanding the solubility of a compound is critical for its formulation, reaction setup, and purification. While quantitative solubility data for this compound is not extensively published, it is described as sparingly soluble in water.[6]
However, a comprehensive study on the solubility of its key precursor, 4-Amino-2-chloro-6,7-dimethoxyquinazoline (CADQ) , provides invaluable insight into solvent selection for this class of compounds.[10] The experimental mole fraction solubility of CADQ in twelve organic solvents at different temperatures was determined, revealing a strong dependence on both solvent polarity and temperature.
| Solvent | Mole Fraction (x1) at 298.15 K | Classification |
| N-Methyl-2-pyrrolidone (NMP) | 6.836 x 10⁻³ | Very Soluble |
| N,N-Dimethylformamide (DMF) | 5.861 x 10⁻³ | Very Soluble |
| Cyclohexanone | 2.502 x 10⁻³ | Soluble |
| n-Butanol | 6.551 x 10⁻⁴ | Sparingly Soluble |
| Isobutyl alcohol | 5.922 x 10⁻⁴ | Sparingly Soluble |
| n-Propanol | 5.378 x 10⁻⁴ | Sparingly Soluble |
| Ethanol | 4.821 x 10⁻⁴ | Sparingly Soluble |
| Isopropanol | 4.318 x 10⁻⁴ | Sparingly Soluble |
| Ethyl Acetate | 4.240 x 10⁻⁴ | Sparingly Soluble |
| Methanol | 3.791 x 10⁻⁴ | Sparingly Soluble |
| 1,4-Dioxane | 1.954 x 10⁻⁴ | Slightly Soluble |
| Toluene | 1.226 x 10⁻⁵ | Very Slightly Soluble |
| (Data extracted from a study on 4-Amino-2-chloro-6,7-dimethoxyquinazoline)[10] |
Interpretation : The high solubility in polar aprotic solvents like NMP and DMF suggests these are excellent choices for reaction media or for preparing stock solutions. Solubility in alcohols is moderate and decreases with decreasing chain length. The compound is poorly soluble in non-polar solvents like toluene. For purification by recrystallization, a solvent system such as an alcohol or a mixture like DMF/water could be effective.
Pharmacological Significance and Mechanism of Action
The this compound scaffold is a cornerstone of many EGFR tyrosine kinase inhibitors (TKIs). EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Quinazoline-based TKIs are ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of EGFR, preventing the phosphorylation and activation of the receptor. This blockade inhibits downstream signaling through pathways such as the RAS/MAPK and PI3K/Akt pathways, ultimately leading to a reduction in tumor cell growth and proliferation.[4]
Caption: Simplified EGFR signaling pathway and the inhibitory action of a quinazoline-based TKI.
Synthesis and Chemical Stability
Synthesis Overview
A common synthetic route to this compound and its derivatives starts from 2-amino-4,5-dimethoxybenzoic acid. This starting material can be cyclized with formamide or formamidine acetate to yield the quinazolinone core, which is then further functionalized.[4] An alternative and widely used approach involves the chlorination of 6,7-dimethoxy-3H-quinazolin-4-one, followed by a nucleophilic aromatic substitution at the C-4 position with ammonia to yield the target amine.[11]
Chemical Stability
The compound is generally stable under standard laboratory storage conditions (cool, dry, dark place).[12] Safety data for the 2-chloro analogue indicates that it is stable under normal conditions but may decompose upon heating, emitting toxic fumes.[12][13] As a primary amine, it is basic and will react with acids to form salts. It may be sensitive to strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere.
Safety and Handling
Based on data for structurally similar compounds like 4-Amino-2-chloro-6,7-dimethoxyquinazoline, appropriate safety precautions are necessary.
-
Hazard Classification : May cause skin irritation, serious eye irritation, and respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection : Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
-
First Aid Measures :
-
In case of eye contact : Rinse cautiously with water for several minutes.
-
In case of skin contact : Wash with plenty of soap and water.
-
If inhaled : Move person to fresh air.
-
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Always consult the specific Safety Data Sheet (SDS) for the material before handling.
Conclusion
This compound is a molecule of significant scientific interest due to its central role as a scaffold in medicinal chemistry. This guide has detailed its core physicochemical properties, analytical characterization methods, and pharmacological relevance. While specific experimental data for the parent compound is limited, a scientifically rigorous understanding can be constructed by leveraging high-quality data from its key synthetic intermediate, 4-Amino-2-chloro-6,7-dimethoxyquinazoline. The information and protocols presented herein provide a solid foundation for researchers engaged in the synthesis, analysis, and application of this important class of compounds.
References
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Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2021). Rasayan Journal of Chemistry. [Link]
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Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
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Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline IR Spectrum. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet - 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (2020). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (n.d.). Organic Preparations and Procedures International. [Link]
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Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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4-Amino-2-chloro-6,7-dimethoxyquinazoline Mass Spectrum. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Wang, Y., et al. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data, 66(1), 539-548. [Link]
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Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
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Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Giardinà, D., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry, 39(23), 4602-7. [Link]
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Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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The Lynchpin of Modern Antihypertensives: A Technical Guide to 6,7-Dimethoxyquinazolin-4-amine
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pivotal role of 6,7-dimethoxyquinazolin-4-amine as a core precursor in the synthesis of a clinically significant class of antihypertensive drugs. This document provides a detailed exploration of the synthetic pathways, mechanistic insights, and pharmacological significance of quinazoline-based α1-adrenergic receptor antagonists, including Prazosin, Doxazosin, and Terazosin. By elucidating the underlying chemistry and structure-activity relationships, this guide aims to empower researchers with the foundational knowledge and practical methodologies necessary for the innovation and development of next-generation cardiovascular therapeutics.
Introduction: The Quinazoline Core in Cardiovascular Medicine
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within the realm of cardiovascular therapeutics, the 6,7-dimethoxy-substituted quinazoline core has emerged as a cornerstone for the development of potent and selective α1-adrenergic receptor antagonists. These compounds effectively lower blood pressure by inhibiting the binding of norepinephrine to α1-adrenoceptors in the autonomic nervous system, leading to vasodilation and a reduction in peripheral vascular resistance.
This guide focuses on this compound, a key intermediate that serves as the foundational building block for several blockbuster antihypertensive drugs. Understanding the synthesis and chemical reactivity of this precursor is paramount for the efficient and scalable production of these life-saving medications. We will delve into the synthetic strategies, from commercially available starting materials to the final active pharmaceutical ingredients (APIs), providing not just the "how" but also the critical "why" behind each experimental step.
The Genesis of the Core: Synthesis of this compound
The journey to the final antihypertensive agents begins with the meticulous construction of the 6,7-dimethoxyquinazoline core. A common and efficient route commences with the readily available 2-amino-4,5-dimethoxybenzoic acid.
Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
The initial step involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with a formylating agent, typically formamidine acetate, to yield 6,7-dimethoxyquinazolin-4(3H)-one. This reaction is a classic example of a condensation reaction forming the pyrimidinone ring of the quinazoline system.
Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one [1]
-
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Formamidine acetate
-
Absolute ethanol
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (1.0 equivalent) and formamidine acetate (2.0 equivalents).
-
Add absolute ethanol to the flask to serve as the reaction solvent.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for approximately 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of cold ethanol to remove any residual impurities.
-
Dry the resulting solid to obtain 6,7-dimethoxyquinazolin-4(3H)-one.
-
Chlorination to 4-Chloro-6,7-dimethoxyquinazoline
The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. Therefore, it must be converted to a more reactive species to facilitate nucleophilic substitution. This is achieved through chlorination, typically using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the highly versatile intermediate, 4-chloro-6,7-dimethoxyquinazoline. The choice of chlorinating agent is critical; thionyl chloride is often preferred for its volatility, which simplifies its removal from the reaction mixture.
Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline [1]
-
Materials:
-
6,7-Dimethoxyquinazolin-4(3H)-one
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane
-
-
Procedure:
-
In a dry round-bottom flask, place 6,7-dimethoxyquinazolin-4(3H)-one (1.0 equivalent).
-
Carefully add thionyl chloride to the flask.
-
Add a catalytic amount of DMF dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Add toluene and perform azeotropic distillation to remove any remaining traces of thionyl chloride.
-
Dissolve the crude residue in dichloromethane for further use or purification.
-
Amination to this compound
The final step in the synthesis of the core precursor is the nucleophilic aromatic substitution of the chlorine atom at the 4-position with an amino group. This is typically achieved by treating the chlorinated intermediate with ammonia.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Ammonia (aqueous or gaseous)
-
A suitable solvent (e.g., isopropanol)
-
-
Procedure:
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) in a suitable solvent such as isopropanol in a pressure-rated reaction vessel.
-
Introduce ammonia into the reaction mixture. This can be done by bubbling anhydrous ammonia gas through the solution or by using a concentrated aqueous solution of ammonium hydroxide.
-
Seal the vessel and heat the reaction mixture. The temperature and reaction time will vary depending on the specific conditions and scale.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate. Collect the solid by filtration.
-
Wash the product with a suitable solvent and dry to obtain the pure compound.
-
From Precursor to Potent Drugs: The Synthesis of Antihypertensive Agents
The strategic importance of this compound lies in its utility as a scaffold for the synthesis of a range of antihypertensive drugs. The key transformation involves the introduction of a substituted piperazine moiety at the 2-position of the quinazoline ring. This is typically achieved by first synthesizing 4-amino-2-chloro-6,7-dimethoxyquinazoline, which then undergoes nucleophilic substitution with the appropriate piperazine derivative.
Synthesis of the Key Intermediate: 4-Amino-2-chloro-6,7-dimethoxyquinazoline
A common precursor for many of these antihypertensive drugs is 4-amino-2-chloro-6,7-dimethoxyquinazoline. This intermediate is synthesized from 6,7-dimethoxyquinazolin-2,4-dione.
Experimental Protocol: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline [2][3]
-
Materials:
-
6,7-Dimethoxyquinazolin-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ammonia
-
Isopropanol
-
-
Procedure:
-
Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline: A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1.0 equivalent) and phosphorus oxychloride is refluxed in the presence of N,N-dimethylaniline for approximately 5 hours. After cooling, the reaction mixture is poured into ice-cold water, and the precipitated 2,4-dichloro-6,7-dimethoxyquinazoline is filtered and washed.
-
Selective Amination: The resulting 2,4-dichloro-6,7-dimethoxyquinazoline is then refluxed with a suitable amine (in this case, ammonia to form the 4-amino group) in a solvent like isopropanol for about 6 hours to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline.
-
Synthesis of Prazosin
Prazosin is synthesized by reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline with 1-(2-furoyl)piperazine.
Experimental Protocol: Synthesis of Prazosin
-
Materials:
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline
-
1-(2-Furoyl)piperazine
-
A suitable solvent (e.g., chloroform, isoamyl alcohol)
-
-
Procedure:
-
Dissolve 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline (which can be formed in situ or pre-synthesized) in chloroform.
-
Slowly add 2-furoyl chloride at ambient temperature.
-
Stir the resulting slurry, then add isoamyl alcohol.
-
The mixture is then worked up to isolate Prazosin, often as its hydrochloride salt.[4]
-
Synthesis of Doxazosin
Doxazosin synthesis involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.
Experimental Protocol: Synthesis of Doxazosin Hydrochloride [5]
-
Materials:
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline
-
N-(1,4-benzodioxan-2-carbonyl)piperazine
-
A suitable solvent
-
-
Procedure:
-
React 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine in a suitable solvent.
-
The resulting Doxazosin can then be converted to its pharmaceutically acceptable salt, such as the hydrochloride salt.
-
Synthesis of Terazosin
Terazosin is prepared by the condensation of 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(2-tetrahydrofuroyl)piperazine.
Experimental Protocol: Synthesis of Terazosin Hydrochloride Dihydrate [2]
-
Materials:
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline
-
N-(2-Tetrahydrofuroyl)piperazine
-
n-Butanol
-
Water
-
-
Procedure:
-
To a solution of n-butanol and water, add N-(2-tetrahydrofuroyl)piperazine and 4-amino-2-chloro-6,7-dimethoxyquinazoline.
-
Heat the reaction mixture to reflux for approximately 9 hours.
-
Cool the mixture to room temperature and stir for 10-12 hours.
-
Collect the crystalline product by filtration, wash with n-butanol, and dry in vacuo to yield Terazosin hydrochloride dihydrate.
-
Mechanism of Action and Structure-Activity Relationship
The antihypertensive efficacy of Prazosin, Doxazosin, and Terazosin stems from their ability to act as potent and selective antagonists of α1-adrenergic receptors. This targeted blockade prevents the binding of the endogenous catecholamine, norepinephrine, to these receptors on vascular smooth muscle. The consequence is a relaxation of both arterial and venous smooth muscle, leading to a decrease in total peripheral resistance and a subsequent reduction in blood pressure.
The 6,7-dimethoxyquinazoline core is a critical pharmacophore that anchors the molecule within the binding pocket of the α1-adrenoceptor. The 4-amino group is also crucial for high-affinity binding. The key structural variations among these drugs lie in the acyl group attached to the piperazine ring, which influences their pharmacokinetic properties, such as half-life and duration of action.
Key Structural Features and Their Importance:
-
Quinazoline Ring System: Provides the fundamental scaffold for interaction with the α1-adrenoceptor.
-
6,7-Dimethoxy Groups: These electron-donating groups enhance the affinity of the molecule for the receptor.
-
4-Amino Group: Essential for the antagonist activity.
-
Piperazine Linker: Provides the appropriate spatial orientation for the side chain.
-
Acyl Side Chain: Modulates the pharmacokinetic profile of the drug. For instance, the tetrahydrofuran ring in Terazosin contributes to its longer half-life compared to the furan ring in Prazosin.
Pharmacological Data
The following table summarizes the binding affinities (Ki values) of Prazosin, Doxazosin, and Terazosin for the human α1-adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | α1A-Adrenoceptor Ki (nM) | α1B-Adrenoceptor Ki (nM) | α1D-Adrenoceptor Ki (nM) |
| Prazosin | ~0.85 | ~1.82 | ~0.85 |
| Doxazosin | ~0.26 | ~0.35 | ~0.47 |
| Terazosin | ~2.0 | ~0.8 | ~2.5 |
Note: The Ki values are approximate and can vary depending on the experimental conditions and cell lines used.[6][7][8][9]
Visualization of Synthetic and Signaling Pathways
Synthetic Pathway to this compound
Caption: General synthetic scheme for quinazoline-based antihypertensives.
Mechanism of Action: α1-Adrenergic Receptor Blockade
Caption: Simplified signaling pathway of α1-adrenergic receptor antagonism.
Conclusion and Future Perspectives
This compound stands as a testament to the power of a well-designed chemical scaffold in drug discovery. Its role as a precursor to a generation of effective and widely used antihypertensive medications is undeniable. The synthetic routes outlined in this guide, while established, offer opportunities for optimization in terms of green chemistry principles, cost-effectiveness, and scalability.
Future research in this area may focus on the development of novel quinazoline derivatives with enhanced selectivity for α1-adrenoceptor subtypes, potentially leading to therapies with improved side-effect profiles. Furthermore, the exploration of new synthetic methodologies, including flow chemistry and enzymatic transformations, could revolutionize the production of these vital medicines. As our understanding of the molecular intricacies of cardiovascular diseases deepens, the versatile 6,7-dimethoxyquinazoline core will undoubtedly continue to serve as a valuable platform for the design and synthesis of the next generation of innovative therapeutics.
References
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Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. 2011;16(12):10246-10260. Available at: [Link]
- Process for the preparation of terazosin hydrochloride dihydrate. US Patent 6,248,888B1.
-
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]
-
The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. British Journal of Pharmacology. 2020;177(13):2965-2977. Available at: [Link]
-
Synthesis and Antihypertensive Activity of Some Quinazoline Derivatives. Journal of Applied Pharmaceutical Science. 2013; 3(03): 171-174. Available at: [Link]
-
Synthesis and antihypertensive activity of some new quinazoline derivatives. Journal of Medicinal Chemistry. 1983;26(4):509-513. Available at: [Link]
-
Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. Available at: [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules. 2020;25(23):5587. Available at: [Link]
- Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. CN1089090C.
-
PROCESS FOR THE PREPARATION OF DOXAZOSIN AND SALTS THEREOF. European Patent Office. EP 2421857 B1. Available at: [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry. 2017;138:1125-1136. Available at: [Link]
-
AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. 2004;36(4):343-347. Available at: [Link]
- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. CN101353328B.
-
The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain. The Journal of Urology. 1988;140(3):654-657. Available at: [Link]
-
Alpha1‐Adrenergic Blockers: Current Usage Considerations. The Journal of Clinical Hypertension. 2008;10(7):550-557. Available at: [Link]
-
Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology. 1999;127(5):1163-1174. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
Abstract
The 4-anilino-6,7-dimethoxyquinazoline scaffold is a cornerstone pharmacophore in modern medicinal chemistry, most notably forming the core of several clinically approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib.[1][2] These agents are critical in the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).[1][3] This document provides a detailed, field-proven protocol for the synthesis of this important class of molecules, focusing on a robust and widely applicable synthetic route. We will delve into the mechanistic rationale behind the chosen steps, offer expert insights into critical parameters, and provide comprehensive characterization guidelines to ensure the synthesis of high-purity target compounds.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system, particularly when substituted at the C4 position with an aniline moiety, has proven to be an exceptionally privileged scaffold for targeting the ATP-binding site of various protein kinases.[2][4] The 6,7-dimethoxy substitution pattern is a common feature that enhances binding affinity and modulates the pharmacological properties of these inhibitors. The general structure's efficacy stems from the quinazoline N1 atom acting as a hydrogen bond acceptor with the hinge region of the kinase domain, mimicking the adenine portion of ATP.[2] The aniline ring extends into a hydrophobic pocket, allowing for extensive derivatization to achieve potency and selectivity. Understanding and mastering the synthesis of this core structure is therefore a fundamental skill for researchers in oncology and drug development.
Core Synthetic Strategy: A Two-Step Approach
The most common and efficient pathway to 4-anilino-6,7-dimethoxyquinazoline derivatives begins with the commercially available or readily synthesized 6,7-dimethoxyquinazolin-4(3H)-one. The strategy involves two key transformations:
-
Chlorination of the 4-oxo group: This step activates the C4 position, converting the relatively unreactive lactam into a highly reactive 4-chloroquinazoline intermediate. The chlorine atom serves as an excellent leaving group for the subsequent substitution.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro intermediate is then reacted with a desired substituted aniline. The nucleophilic nitrogen of the aniline attacks the electron-deficient C4 carbon of the quinazoline ring, displacing the chloride and forming the target C-N bond.[5]
This robust sequence is favored for its high yields, operational simplicity, and the modularity offered by the wide variety of commercially available anilines.
Figure 1: Core two-step synthetic pathway.
Alternative Synthetic Approaches
While the chlorination/SNAr route is predominant, other strategies have been successfully employed, offering advantages in specific contexts.
-
From 2,4-Dichloro-6,7-dimethoxyquinazoline: This starting material allows for sequential, regioselective substitutions at the C4 and C2 positions. The greater reactivity of the C4 chloride allows for the introduction of the aniline first, followed by modification at C2.[3][6]
-
Ring Construction: More complex routes build the quinazoline core from acyclic or simpler cyclic precursors, such as methyl 3-hydroxy-4-methoxybenzoate.[7][8] These multi-step syntheses are less common for initial library synthesis but can be advantageous for producing specific analogues or avoiding costly starting materials in large-scale production.[8]
| Synthetic Route | Starting Material | Typical # of Steps | Overall Yield | Key Features | Reference |
| Route A (Featured) | 6,7-Dimethoxyquinazolin-4(3H)-one | 2 | High (often >85% for 2 steps) | Robust, modular, common starting material. | [7] |
| Route B | 2,4-Dichloro-6,7-dimethoxyquinazoline | 4 | 14% | Allows for diversification at C2 position. | [3] |
| Route C | Methyl 3-hydroxy-4-methoxybenzoate | 7 | 36% | Builds the quinazoline ring, avoiding demethylation issues. | [8] |
Table 1: Comparison of major synthetic routes to 4-anilino-6,7-dimethoxyquinazoline derivatives.
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of a generic N-(substituted-phenyl)-6,7-dimethoxyquinazolin-4-amine.
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
Causality: Thionyl chloride (SOCl₂) is an effective and inexpensive chlorinating agent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial as it forms the Vilsmeier-Haack reagent in situ, which is the active electrophilic species that accelerates the conversion of the lactam to the chloro-group. Refluxing ensures the reaction goes to completion.
| Reagent | M.W. | Equivalents | Quantity (for 10g scale) |
| 6,7-Dimethoxyquinazolin-4(3H)-one | 206.20 g/mol | 1.0 | 10.0 g (48.5 mmol) |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | ~10 | 35 mL (~485 mmol) |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | Catalytic | 0.5 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol).
-
Under a fume hood, carefully add thionyl chloride (35 mL), followed by the catalytic amount of DMF (0.5 mL).
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting material is fully consumed.
-
Allow the mixture to cool to room temperature.
-
Critical Step (Work-up): Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. This step quenches the excess thionyl chloride and precipitates the product. Caution: This is an exothermic reaction and releases HCl and SO₂ gas.
-
Stir the resulting suspension for 30 minutes in the ice bath.
-
Collect the pale yellow precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline as a stable solid (Typical yield: 9.8 g, 90%). The product is often of sufficient purity for the next step without further purification.
Step 2: Synthesis of N-(Substituted-phenyl)-6,7-dimethoxyquinazolin-4-amine
Causality: Isopropanol is an ideal solvent for this SNAr reaction. It has a suitable boiling point for reactions that may require heating, and the product often has limited solubility upon cooling, facilitating isolation by precipitation and filtration. For many anilines, the reaction proceeds smoothly at room temperature.[7]
| Reagent | M.W. | Equivalents | Quantity (for 5g scale) |
| 4-Chloro-6,7-dimethoxyquinazoline | 224.65 g/mol | 1.0 | 5.0 g (22.3 mmol) |
| Substituted Aniline | Variable | 1.0 - 1.1 | ~22.3 - 24.5 mmol |
| Isopropanol (IPA) | 60.10 g/mol | - | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask, suspend 4-chloro-6,7-dimethoxyquinazoline (5.0 g, 22.3 mmol) in isopropanol (100 mL).
-
Add the desired substituted aniline (1.0-1.1 equivalents) to the suspension at room temperature with stirring.
-
Stir the mixture at room temperature for 1-2 hours.[7] The reaction progress can be monitored by TLC. If the reaction is sluggish, it can be heated to reflux for 2-4 hours.
-
Upon completion, a precipitate (often the hydrochloride salt of the product) typically forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Dry the product under vacuum. If the product is the HCl salt, it can be neutralized by suspending in a saturated sodium bicarbonate solution, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), drying the organic layer, and removing the solvent in vacuo.
Sources
- 1. mdpi.com [mdpi.com]
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- 3. thieme-connect.de [thieme-connect.de]
- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ukm.my [ukm.my]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for In Vitro Kinase Assays Using Quinazoline Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This makes them prime targets for therapeutic intervention. Quinazoline derivatives represent a highly successful class of small molecule kinase inhibitors, with several approved drugs targeting kinases like EGFR.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable in vitro kinase assay to characterize the potency and selectivity of quinazoline-based inhibitors. We will delve into the underlying principles, explain the rationale behind key experimental choices, and provide a detailed, field-proven protocol using the luminescence-based ADP-Glo™ Kinase Assay as a model system.
The Scientific Foundation: Why In Vitro Kinase Assays are Essential
At its core, a kinase catalyzes the transfer of the γ-phosphate from ATP to a specific amino acid residue (serine, threonine, or tyrosine) on a substrate protein.[2] An in vitro kinase assay reconstitutes this fundamental biochemical event in a controlled environment, allowing for the precise measurement of enzyme activity. For drug discovery, this is the primary platform to determine a compound's inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quinazoline inhibitors predominantly function as ATP-competitive inhibitors.[3] Their core structure mimics the adenine ring of ATP, enabling them to bind to the kinase's ATP-binding pocket.[4] This binding event physically occludes ATP, thereby preventing phosphotransfer and inhibiting the enzyme. Understanding this mechanism is crucial for assay design, as the concentration of ATP in the assay will directly impact the apparent potency of the inhibitor.[5]
Diagram: Mechanism of Quinazoline Kinase Inhibition
The following diagram illustrates the competitive inhibition mechanism. The quinazoline inhibitor occupies the ATP binding site on the kinase, preventing ATP from binding and halting the phosphorylation of the substrate.
Caption: ATP-competitive inhibition by a quinazoline compound.
Selecting the Optimal Assay Technology
Several technologies exist to measure kinase activity, each with distinct advantages and disadvantages. The choice of platform is a critical decision that impacts sensitivity, throughput, and potential for artifacts.
| Assay Technology | Principle | Pros | Cons |
| Radiometric [6][7] | Measures the incorporation of radioactive ³²P from [γ-³²P]ATP into a substrate. | Gold standard, highly sensitive, direct measurement. | Safety hazards, radioactive waste disposal, low throughput. |
| Fluorescence (TR-FRET) [8][9] | Measures FRET between a donor (e.g., Europium) on an antibody and an acceptor on a tracer or substrate. | Homogeneous ("mix-and-read"), high throughput, sensitive. | Potential for compound autofluorescence interference, requires specific antibodies/reagents.[10] |
| Luminescence (e.g., ADP-Glo™) [11][12] | Measures the amount of ADP produced, which is converted to a luminescent signal. | Universal for any ADP-generating enzyme, high sensitivity, low compound interference, broad dynamic range. | Indirect measurement, potential inhibition of coupling enzymes (luciferase).[13] |
For screening and profiling quinazoline inhibitors, luminescence-based assays like ADP-Glo™ offer a superior balance of practicality, performance, and versatility . They are less susceptible to interference from colored or fluorescent compounds and are universally applicable to any kinase, making them ideal for selectivity profiling across a kinase panel.[14]
Experimental Workflow: A Self-Validating System
A trustworthy protocol is a self-validating one. This means incorporating the right controls and qualification steps at each stage, from initial enzyme characterization to final inhibitor profiling.
Caption: A validated workflow for in vitro kinase inhibitor profiling.
Detailed Protocol: Characterizing a Quinazoline Inhibitor using the ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput analysis.[15] The example kinase is EGFR, a common target for quinazoline inhibitors.[16][17]
Materials and Reagents
-
Kinase: Recombinant human EGFR (e.g., Promega, Cat# V4291)
-
Substrate: Poly(Glu,Tyr) 4:1 (e.g., Sigma-Aldrich, Cat# P0275)
-
Inhibitor: Test Quinazoline compound, dissolved in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate (e.g., Promega, Cat# V9151)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)
-
Buffer: Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[16]
-
Plates: White, opaque, low-volume 384-well assay plates
-
Instrumentation: Multimode plate reader with luminescence detection capability
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
Kinase Buffer: Prepare and store at 4°C.
-
ATP Stock (10 mM): Dissolve ATP in kinase buffer. Aliquot and store at -20°C.
-
Substrate Stock (10 mg/mL): Dissolve Poly(Glu,Tyr) in kinase buffer. Aliquot and store at -20°C.
-
Quinazoline Inhibitor Stock (10 mM): Dissolve the inhibitor in 100% DMSO.
-
Inhibitor Serial Dilution: Perform a serial dilution of the 10 mM stock in 100% DMSO to create a dose-response curve (e.g., 11 points, 1:3 dilution). Then, create an intermediate dilution plate by diluting these DMSO stocks 25-fold into kinase buffer. This results in a 4X final concentration with 4% DMSO.
Phase 2: Kinase Titration (To Determine Optimal Enzyme Concentration)
The goal is to find the enzyme concentration that yields ~30-50% ATP consumption in the reaction time, ensuring the assay is in the linear range.[14]
-
Prepare 2X Enzyme Dilutions: Serially dilute the EGFR enzyme in kinase buffer to create a range of 2X concentrations.
-
Prepare 2X Substrate/ATP Mix: Dilute substrate and ATP in kinase buffer. Final concentrations in the 5 µL reaction should be at the Kₘ for ATP (e.g., 10 µM for EGFR) and an optimized substrate concentration (e.g., 0.2 mg/mL).[16]
-
Set up Reaction: In a 384-well plate, add:
-
2.5 µL of 2X EGFR dilution.
-
2.5 µL of 2X Substrate/ATP mix.
-
-
Incubate: Cover the plate and incubate at room temperature for 60 minutes.
-
Detect Signal (Follow ADP-Glo™ Protocol):
-
Analyze: Plot luminescence vs. enzyme concentration and select a concentration from the linear portion of the curve for subsequent experiments.
Phase 3: Z'-Factor Determination (Assay Quality Control)
The Z'-factor is a statistical parameter that assesses the quality and robustness of an assay. A value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[19][20][21]
-
Set up Controls: Using the optimal EGFR concentration determined above, prepare 16-24 replicates of:
-
High Signal (Max Activity): 2.5 µL Enzyme + 2.5 µL Substrate/ATP mix (with 1% DMSO vehicle).
-
Low Signal (No Activity): 2.5 µL Kinase Buffer + 2.5 µL Substrate/ATP mix.
-
-
Incubate and Detect: Follow the incubation and detection steps as described in Phase 2.
-
Calculate Z'-Factor: Use the formula: Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ] Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.[21]
| Control | Mean Luminescence (RLU) | Std. Dev. (RLU) | Z'-Factor | Assay Quality |
| Positive (Max Signal) | 185,432 | 9,876 | \multirow{2}{}{0.78 } | \multirow{2}{}{Excellent} |
| Negative (Background) | 8,210 | 1,543 |
Phase 4: Quinazoline Inhibitor IC50 Determination
-
Set up Assay Plate:
-
Test Wells: Add 1.25 µL of 4X quinazoline inhibitor dilutions.
-
Positive Control (0% Inhibition): Add 1.25 µL of 4% DMSO/Kinase Buffer.
-
Negative Control (100% Inhibition): Add 1.25 µL of 4% DMSO/Kinase Buffer.
-
-
Add Enzyme: Add 1.25 µL of 2X optimal EGFR enzyme to all wells except the negative control wells (add 1.25 µL of kinase buffer to these).
-
Pre-incubation: Gently mix and incubate for 10-15 minutes at RT. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Reaction: Add 2.5 µL of 2X Substrate/ATP mix to all wells. The final reaction volume is 5 µL with 1% DMSO.
-
Incubate and Detect: Follow the 60-minute incubation and ADP-Glo™ detection steps as previously described.
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [ (Signal_inhibitor - Signal_neg) / (Signal_pos - Signal_neg) ])
-
Plot % Inhibition vs. log[Inhibitor Concentration].
-
Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to determine the IC50 value.
-
| Quinazoline Compound | Target Kinase | IC50 (nM) |
| Compound QZ-123 | EGFR | 8.5 |
| Compound QZ-123 | Src | 1,250 |
| Compound QZ-123 | VEGFR-2 | 45.2 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal / Small Assay Window | 1. Insufficient enzyme activity. 2. Degraded ATP or enzyme. 3. Suboptimal buffer conditions (pH, Mg²⁺). | 1. Increase enzyme concentration or incubation time (verify linearity). 2. Use fresh aliquots of reagents. 3. Optimize the kinase buffer components. |
| High Data Variability (Low Z') | 1. Pipetting errors. 2. Reagent mixing issues. 3. Plate reader inconsistency. | 1. Use calibrated pipettes; perform careful liquid handling. 2. Ensure thorough mixing after each reagent addition. 3. Allow the luminescent signal to stabilize before reading. |
| Inhibitor Inactivity [22] | 1. Compound precipitation (low solubility). 2. High ATP concentration outcompeting the inhibitor. 3. Incorrect inhibitor concentration. | 1. Ensure final DMSO is ≤1%; visually inspect for precipitates. 2. Perform the assay at the Kₘ for ATP, not at saturating concentrations.[5] 3. Verify stock concentration and dilution series calculations. |
References
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
ADP Glo Protocol. Unknown Source. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Z-Factor Calculator. PunnettSquare Tools. [Link]
-
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. National Institutes of Health (NIH). [Link]
-
SRC Kinase Assay. BellBrook Labs. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Biomedical and Pharmacology Journal. [Link]
-
Kinase activity assays Src and CK2. Protocols.io. [Link]
-
Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]
-
Schematic of the LanthaScreen Eu-based time-resolved fluorescence resonance energy transfer (TR-FRET). ResearchGate. [Link]
-
On HTS: Z-factor. HTS.bio. [Link]
-
Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Institutes of Health (NIH). [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. National Institutes of Health (NIH). [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
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- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. brieflands.com [brieflands.com]
- 18. promega.com [promega.com]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. assay.dev [assay.dev]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assessment of 6,7-Dimethoxyquinazolin-4-amine Derivatives using the MTT Assay
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Specifically, 6,7-dimethoxyquinazolin-4-amine derivatives are a class of compounds of significant interest in drug discovery programs. Assessing the cytotoxic and cytostatic effects of these novel compounds is a critical step in their preclinical evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability and proliferation in response to chemical agents.[1][3] This application note provides a detailed protocol for utilizing the MTT assay to determine the effects of this compound derivatives on cultured cells. Beyond a simple procedural outline, this guide delves into the mechanistic underpinnings of the assay, potential interferences specific to this class of compounds, and the necessary controls to ensure data integrity.
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of viable cells.[4] The central principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[] The resulting formazan crystals are retained within the cells. To quantify the extent of this reduction, the crystals are solubilized using an organic solvent, typically dimethyl sulfoxide (DMSO) or isopropanol, resulting in a colored solution.[6] The absorbance of this solution is then measured using a spectrophotometer, most commonly at a wavelength between 550 and 600 nm.[7][8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]
Diagram: MTT Assay Workflow
Caption: A flowchart of the MTT assay experimental workflow.
Potential Compound-Specific Interferences
A crucial consideration when evaluating any new chemical entity with the MTT assay is the potential for direct interference with the assay chemistry. For quinazoline derivatives, including the 6,7-dimethoxy-substituted analogs, their chemical nature warrants specific attention.
1. Intrinsic Reducing Potential: Quinazoline derivatives have been reported to possess antioxidant properties.[1] Compounds with inherent reducing capabilities can directly reduce the MTT tetrazolium salt to formazan in a cell-free environment. This leads to a false-positive signal, suggesting higher cell viability than is accurate.[9]
2. Color Interference: If the this compound derivatives themselves are colored, they can contribute to the absorbance reading at the wavelength used to measure formazan, leading to inaccurate results.[2][10]
3. Solubility and Precipitation: Poor solubility of the test compounds in the cell culture medium can lead to precipitation, which may interfere with the optical readings or cause unintended cytotoxic effects not related to the compound's intrinsic bioactivity.[11][12]
Pre-Assay Validation and Controls
To ensure the reliability of the MTT assay for this compound derivatives, the following validation steps and controls are essential:
| Control/Validation Step | Purpose | Procedure |
| Compound Interference Control | To assess if the compound directly reduces MTT. | In a cell-free 96-well plate, add cell culture medium, the test compound at various concentrations, and the MTT reagent. Incubate and measure absorbance. A significant increase in absorbance in the absence of cells indicates direct MTT reduction. |
| Compound Color Control | To correct for the intrinsic color of the compound. | In a cell-free 96-well plate, add cell culture medium and the test compound at various concentrations. Measure absorbance at the same wavelength used for formazan. Subtract these background values from the experimental wells. |
| Vehicle Control | To determine the effect of the solvent on cell viability. | Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. |
| Untreated Control | To represent 100% cell viability. | Cells are cultured in the medium without any treatment. |
| Blank Control | To measure the background absorbance of the medium and reagents. | Wells containing only cell culture medium, MTT reagent, and solubilization solution. |
Detailed Protocol
This protocol is optimized for adherent cells cultured in 96-well plates. Adjustments may be necessary for suspension cells or different plate formats.
Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line.
-
Complete Cell Culture Medium: e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
96-well flat-bottom sterile microplates.
-
This compound derivative stock solution: Prepared in sterile DMSO (e.g., 10 mM).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at -20°C.[]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Multichannel pipette and sterile tips.
-
Humidified incubator: 37°C, 5% CO₂.
-
Microplate reader: Capable of measuring absorbance at 570 nm (and a reference wavelength of 630-690 nm if desired).[10]
Experimental Procedure
Day 1: Cell Seeding
-
Harvest and Count Cells: Trypsinize adherent cells (or collect suspension cells) and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Seed Cells: Dilute the cells in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well in a 96-well plate.[10] The goal is to have sub-confluent, logarithmically growing cells at the end of the treatment period.
-
Plate Cells: Add 100 µL of the cell suspension to each well of a 96-well plate. Avoid the outer wells to minimize "edge effects."[10]
-
Incubate: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
Day 2: Compound Treatment
-
Prepare Compound Dilutions: Prepare serial dilutions of the this compound derivatives in complete cell culture medium from the stock solution. A typical concentration range might be 0.1 to 100 µM. Also, prepare the vehicle control with the same final concentration of DMSO as in the highest compound concentration wells.
-
Treat Cells: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, vehicle control, or fresh medium for the untreated control.
-
Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Assay
-
Add MTT Reagent: After the incubation period, carefully add 20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Solubilize Formazan Crystals:
-
For Adherent Cells: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well.
-
For Suspension Cells: Centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully remove the supernatant and then add 150 µL of DMSO.
-
-
Dissolve Crystals: Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution of the formazan crystals.[]
Data Acquisition and Analysis
-
Measure Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3] If a reference wavelength is used, set it to 630 nm or higher to subtract background absorbance.[10]
-
Calculate Percentage Cell Viability:
-
First, subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC₅₀ Value: Plot the percentage of cell viability against the compound concentration (on a logarithmic scale). Use appropriate software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the half-maximal inhibitory concentration (IC₅₀) value.
Diagram: Data Analysis Pipeline
Caption: A schematic of the data analysis process for the MTT assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in blank wells | Contamination of medium or reagents; Phenol red in medium. | Use fresh, sterile reagents. Consider using phenol red-free medium for the assay.[10] |
| Low absorbance readings | Cell seeding density is too low; Insufficient incubation time with MTT; Incomplete formazan solubilization. | Optimize cell number and MTT incubation time. Ensure complete mixing after adding the solubilization solution. |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate. |
| Absorbance increases with compound concentration | Compound directly reduces MTT; Compound stimulates cell proliferation at low concentrations (hormesis). | Perform the compound interference control (cell-free assay). If confirmed, consider an alternative viability assay (e.g., SRB, CellTiter-Glo). |
Conclusion
The MTT assay is a robust and high-throughput method for assessing the effects of this compound derivatives on cell viability. However, due to the chemical nature of the quinazoline scaffold, it is imperative to perform the appropriate controls to account for potential interferences such as direct MTT reduction. By following this detailed protocol and incorporating the recommended validation steps, researchers can generate reliable and reproducible data to advance their drug discovery efforts.
References
-
Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]
- O'Toole, S. A., Au, C., & Kefford, R. F. (2003). Interferences in the optimization of the MTT assay for viability estimation of Proteus mirabilis. Journal of microbiological methods, 55(3), 853–859.
- Alépée, N., et al. (2016). Use of HPLC/UPLC-spectrophotometry for detection of formazan in in vitro Reconstructed human Tissue (RhT)-based test methods employing the MTT-reduction assay to expand their applicability to strongly coloured test chemicals. Toxicology in vitro, 31, 13–22.
-
Corning Incorporated. (n.d.). 3D Cell Culture Tissue Models for Drug Screening. Retrieved from [Link]
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing Protocols (pp. 1-19). Humana Press, New York, NY.
- Kim, J. H., et al. (2005). The Optimal Condition of Performing MTT Assay for the Determination of Radiation Sensitivity. Journal of the Korean Society of Therapeutic Radiology and Oncology, 23(2), 123-128.
- Tang, X., et al. (2022). Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. Frontiers in Bioengineering and Biotechnology, 10, 1098019.
-
Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
- Al-Dahmash, A. M., & Al-Enazi, N. M. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Taibah University Medical Sciences, 16(6), 807–825.
- Alépée, N., et al. (2015). Use of HPLC/UPLC-Spectrophotometry for Detection of Formazan in In Vitro Reconstructed human Tissue (RhT)-Based Test Methods Employing the MTT-Reduction Assay to Expand Their Applicability to Strongly Coloured Test Chemicals. ALTEX, 32(3), 221–230.
-
Taylor & Francis. (n.d.). Formazan – Knowledge and References. Retrieved from [Link]
- Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 289.
- Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta medica, 68(5), 445–448.
- El-Sayed, M. A., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Journal of the Iranian Chemical Society, 18(11), 2963–2975.
-
ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. Retrieved from [Link]
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cells following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
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ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
-
Detailed Explanation. (2024, June 24). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION [Video]. YouTube. [Link]
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ResearchGate. (2025). (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Bohrium. (2020). optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells. Retrieved from [Link]
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PubChem. (n.d.). N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. Retrieved from [Link]
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Application Note: Investigating the Anti-Cancer Effects of 6,7-Dimethoxyquinazolin-4-amine in the A549 Human Lung Adenocarcinoma Cell Line
Abstract
This technical guide provides a comprehensive framework for researchers investigating the therapeutic potential of 6,7-Dimethoxyquinazolin-4-amine, a small molecule inhibitor, using the A549 non-small cell lung cancer (NSCLC) cell line. A549 cells, derived from a human lung adenocarcinoma, serve as a canonical model for studying NSCLC biology and drug response.[1][2][3] The quinazoline scaffold is a well-established pharmacophore in oncology, forming the core of several approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and lapatinib.[4][5][6] This document details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies for evaluating the compound's effect on cell viability, apoptosis, and key signaling pathways.
Scientific Rationale and Background
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors exhibits dysregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which drives cell proliferation, survival, and metastasis.[4] The A549 cell line is a widely utilized in vitro model for NSCLC, characterized by its epithelial, adherent morphology and its origin from alveolar type II pneumocytes.[2][3] Genetically, A549 cells possess a mutated KRAS oncogene, which can contribute to resistance to certain therapies, making it a valuable tool for screening novel therapeutic agents.[7]
The compound this compound belongs to a class of heterocyclic compounds, many of which are potent ATP-competitive inhibitors of tyrosine kinases.[8][9] Marketed drugs such as gefitinib and lapatinib, which also feature a 4-aminoquinazoline core, function by blocking the autophosphorylation of EGFR and other ErbB family receptors.[10][11][12] This inhibition blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, leading to cell growth arrest and apoptosis.[11][12][13]
Based on this structural similarity, we hypothesize that this compound will exert its anti-proliferative effects on A549 cells by inhibiting EGFR, thereby modulating these critical downstream pathways. This application note provides the necessary protocols to test this hypothesis.
Experimental Design and Workflow
A logical workflow is critical for systematically evaluating the compound's efficacy. The process begins with basic cell culture and compound preparation, followed by functional assays to measure biological effects (viability, apoptosis), and concludes with mechanistic studies to elucidate the mode of action.
Figure 1: A streamlined experimental workflow for assessing the anti-cancer activity of this compound in A549 cells.
Materials and Reagents
| Reagent | Recommended Supplier |
| A549 Cell Line | ATCC (CCL-185) |
| This compound | Sigma-Aldrich, MedChemExpress |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin (100X) | Gibco |
| Trypsin-EDTA (0.25%) | Gibco |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] | Sigma-Aldrich |
| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher Scientific |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| Primary Antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, β-Actin) | Cell Signaling Technology |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology |
| ECL Western Blotting Substrate | Bio-Rad |
Detailed Experimental Protocols
Protocol 4.1: A549 Cell Culture and Maintenance
-
Rationale: Proper cell culture technique is fundamental to ensure the health, reproducibility, and consistency of experimental results. A549 cells are adherent and grow as a monolayer.[3]
-
Procedure:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[14]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, subculture them. Aspirate the old medium and wash the monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new culture flasks at a split ratio of 1:4 to 1:8.[14] Renew medium every 2-3 days.
-
Protocol 4.2: Compound Preparation
-
Rationale: Accurate preparation of stock and working solutions is crucial for dose-response experiments. DMSO is a common solvent for solubilizing hydrophobic compounds like this compound.
-
Procedure:
-
Stock Solution (10 mM): Dissolve the required mass of this compound in cell culture-grade DMSO to make a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the 10 mM stock solution with serum-free cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 4.3: Cell Viability (MTT) Assay
-
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is essential for determining the compound's IC50 (half-maximal inhibitory concentration).
-
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Aspirate the medium and add 100 µL of medium containing various concentrations of this compound (and a vehicle control with 0.1% DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 4.4: Apoptosis Assay by Flow Cytometry
-
Rationale: To determine if the observed decrease in viability is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining is used. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 1x and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a kit).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately by flow cytometry.
-
Mechanistic Investigation: Western Blotting
-
Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins. To test the hypothesis that this compound inhibits the EGFR pathway, we will measure the phosphorylation status of EGFR and key downstream effectors, AKT and ERK. A reduction in phosphorylation indicates pathway inhibition.[13]
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Pre-treat cells with this compound at the IC50 concentration for 2 hours.
-
Stimulate the cells with human EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control and a vehicle-only control.
-
Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK) overnight at 4°C.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total protein levels (EGFR, AKT, ERK) and a loading control (β-Actin) to ensure equal protein loading.
-
Expected Results and Data Presentation
Table 1: Example Viability Data (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 92.1 ± 5.1 |
| 5 | 75.4 ± 3.8 |
| 10 | 51.2 ± 4.2 |
| 25 | 23.6 ± 2.9 |
| 50 | 8.9 ± 1.5 |
| Calculated IC50 | ~10 µM |
Table 2: Example Apoptosis Data (Flow Cytometry)
| Treatment (24h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 94.1 | 3.2 | 2.7 |
| 10 µM Compound | 65.3 | 22.8 | 11.9 |
| 25 µM Compound | 38.7 | 41.5 | 19.8 |
Hypothesized Signaling Pathway and Mechanism
The data gathered from these experiments will help elucidate the mechanism of action. The expected pathway involves the binding of this compound to the ATP-binding pocket of the EGFR kinase domain, inhibiting its activation and subsequent downstream signaling.
Figure 2: Proposed mechanism of action. This compound inhibits EGFR, blocking downstream MAPK and PI3K/AKT pathways, thus reducing proliferation and inducing apoptosis.
References
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Clinical and Experimental Medicine. Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. [Link]
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Public Health England. Cell line profile: A549. [Link]
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Breast Cancer: Targets and Therapy. Lapatinib for Advanced or Metastatic Breast Cancer. [Link]
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Molecules. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
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Breastcancer.org. Lapatinib (Tykerb). [Link]
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Iranian Journal of Pharmaceutical Research. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [Link]
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Imanis Life Sciences. A549 Lung Adenocarcinoma Reporter Gene Cell Lines. [Link]
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Journal of Applied Pharmaceutical Science. Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]
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Anti-Cancer Agents in Medicinal Chemistry. Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. [Link]
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PubMed. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. [Link]
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AACR Journals. Gefitinib inhibits mucin production in A549 lung cancer cells. [Link]
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AACR Journals. Chronic, repeated exposure to gefitinib leads to epithelial-to-mesenchymal transition and drug resistance in A549, a non-small cell lung cancer cell line. [Link]
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ResearchGate. Gefitinib-induced apoptosis in A549 cells. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
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PubMed. 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. [Link]
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European Journal of Medicinal Chemistry. Cytotoxic potential of novel 6,7-dimethoxyquinazolines. [Link]
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Clinical Cancer Research. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [Link]
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Molecules. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. [Link]
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ResearchGate. 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. [Link]
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Oncology Letters. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation. [Link]
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Basic & Clinical Pharmacology & Toxicology. Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. [Link]
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Asian Pacific Journal of Cancer Prevention. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549. [Link]
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bioRxiv. '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]
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American Journal of Respiratory Cell and Molecular Biology. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery. [Link]
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Application Notes and Protocols for High-Throughput Screening of 6,7-Dimethoxyquinazolin-4-amine Libraries
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline core is a prominent nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This structure is particularly recognized as a "privileged scaffold" in the design of protein kinase inhibitors, a critical class of therapeutics in oncology.[2][3] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline core and effectively target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[4][5] The 6,7-dimethoxy substitution pattern on the quinazoline ring is a key feature in many potent kinase inhibitors, contributing to their binding affinity and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 6,7-dimethoxyquinazolin-4-amine libraries to identify novel kinase inhibitors.
The primary molecular target for this class of compounds is often the ATP-binding site of protein kinases.[3] EGFR, for instance, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[4] This initiates downstream signaling cascades, including the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, which ultimately drive cell proliferation and inhibit apoptosis.[1][4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to sustained proliferative signaling, a key hallmark of cancer.[2] Quinazoline-based inhibitors act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby abrogating the oncogenic signaling.[1][3]
This guide will detail both biochemical and cell-based HTS approaches, providing field-proven insights into assay development, execution, data analysis, and hit validation. The protocols described herein are designed as self-validating systems to ensure the generation of robust and reproducible data.
Chapter 1: Assay Development and Miniaturization
The foundation of a successful HTS campaign lies in the development of a robust and reproducible assay that is amenable to miniaturization (typically in 384- or 1536-well formats).[6][7] The choice between a biochemical (cell-free) and a cell-based assay format is a critical first step and depends on the specific research question and available resources.
Biochemical Assays: These assays utilize purified recombinant kinase and a substrate to directly measure the inhibitory activity of compounds on enzyme function.[8] They offer a direct measure of target engagement and are less prone to artifacts related to cell permeability or cytotoxicity.[6] Common detection methods include fluorescence resonance energy transfer (FRET), time-resolved FRET (TR-FRET), and luminescence-based detection of ADP production.[8][9]
Cell-Based Assays: These assays measure the effect of compounds on a specific cellular process within a physiologically relevant context.[10] They have the advantage of simultaneously assessing compound permeability, target engagement, and potential cytotoxicity.[6][11] Common readouts include cell viability, proliferation, apoptosis, or the use of reporter genes to measure the activity of a specific signaling pathway.[6][10]
A crucial aspect of assay development is the determination of optimal assay conditions, including enzyme and substrate concentrations (for biochemical assays) or cell seeding density (for cell-based assays), incubation times, and the concentration of the positive control (a known inhibitor).[7][12] The robustness of the assay is statistically evaluated using the Z'-factor, which takes into account the signal-to-background ratio and the variability of the assay signals.[13] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[13]
Chapter 2: The High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step workflow designed to efficiently screen large compound libraries and identify promising "hits" for further development.
Caption: A typical workflow for a high-throughput screening campaign in drug discovery.
The primary screen involves testing the entire compound library at a single concentration to identify initial hits.[7] These hits are then subjected to a confirmation screen using freshly prepared compound samples to eliminate false positives.[14] Confirmed hits are further characterized by generating dose-response curves to determine their potency (IC50).[15] Preliminary Structure-Activity Relationship (SAR) analysis is often performed at this stage to identify promising chemical scaffolds.[14] Finally, validated hits are tested in secondary and orthogonal assays to confirm their mechanism of action and assess their selectivity against other kinases.[1][14]
Chapter 3: Detailed Protocols
Protocol 1: Biochemical HTS for EGFR Kinase Inhibitors
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for identifying inhibitors of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume black assay plates
-
Acoustic liquid handler (for compound dispensing)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a known EGFR inhibitor like gefitinib (positive control).[1]
-
Enzyme and Substrate Addition: Prepare a solution of EGFR and biotinylated substrate in assay buffer. Dispense 10 µL of this solution into each well of the assay plate. Incubate for 15 minutes at room temperature.[1]
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR. Incubate for 60 minutes at room temperature.[1]
-
Detection: Prepare the detection reagent mixture containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in detection buffer. Add 10 µL of the detection reagent mixture to each well. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm. The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.
Protocol 2: Cell-Based HTS for Antiproliferative Activity
This protocol describes a cell viability assay using a human non-small cell lung cancer (NSCLC) cell line, such as A549, which is known to express EGFR.
Materials:
-
A549 human non-small cell lung cancer cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
384-well clear-bottom white assay plates
-
Reagent for measuring cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multidrop dispenser
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Harvest and count A549 cells. Dilute the cells in culture medium to a final concentration of 1,000-5,000 cells per 40 µL. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Compound Addition: Add 100 nL of each library compound to the wells. Include wells with DMSO as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of the cell viability reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
Chapter 4: Data Analysis and Hit Validation
Data Analysis: Raw data from the HTS is first normalized to account for plate-to-plate and well-to-well variations.[16] The activity of each compound is typically expressed as a percentage of the control (e.g., percent inhibition for biochemical assays or percent viability for cell-based assays). Hits are identified based on a predefined activity threshold, often determined by a statistical measure such as the mean activity of the negative controls plus three times the standard deviation.[15][16]
Hit Validation: The initial list of hits from the primary screen will inevitably contain false positives.[14] Therefore, a rigorous hit validation process is essential.[12] This process involves several key steps:
-
Re-testing: Confirmed hits are re-tested from the original library plates and from freshly sourced or re-synthesized powders to confirm their activity.[7]
-
Dose-Response Analysis: The potency of the confirmed hits is determined by generating 10-point dose-response curves and calculating the IC50 value.[15]
-
Orthogonal Assays: Hits identified in a biochemical screen should be validated in a relevant cell-based assay, and vice versa.[17] This helps to confirm that the observed activity is not an artifact of the primary assay format.
-
Selectivity Profiling: Promising hits should be screened against a panel of other kinases to assess their selectivity.[1] High selectivity is a desirable characteristic for a therapeutic candidate as it can minimize off-target effects.
-
Mechanism of Action Studies: Further biochemical and cell-based assays can be conducted to elucidate the mechanism by which the compounds inhibit the target kinase.[1]
Data Presentation: Inhibitory Activity of Quinazoline Derivatives
The following table provides a template for summarizing the inhibitory activity of hit compounds from a hypothetical screen.
| Compound ID | Structure | EGFR IC50 (nM) (Biochemical) | A549 Cell Viability IC50 (µM) | Kinase Selectivity (S-Score) |
| Control | Gefitinib | 15 | 0.5 | 0.1 |
| Hit-001 | [Structure] | 50 | 1.2 | 0.3 |
| Hit-002 | [Structure] | 120 | 5.8 | 0.6 |
| Hit-003 | [Structure] | 25 | 0.8 | 0.2 |
Conclusion
The high-throughput screening of this compound libraries offers a powerful approach for the discovery of novel kinase inhibitors with therapeutic potential. By employing the robust biochemical and cell-based screening methodologies outlined in these application notes, researchers can efficiently identify and characterize promising lead compounds. A systematic and rigorous approach to data analysis and hit validation is paramount to ensure the progression of high-quality candidates into lead optimization and preclinical development. The quinazoline scaffold continues to be a fertile ground for the discovery of new medicines, and the strategies described herein provide a solid framework for unlocking its full potential.
References
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- Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries. (n.d.). Benchchem.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science Publishers.
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- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). NIH.
- Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
- High‐Throughput Screening for Kinase Inhibitors. (n.d.). Semantic Scholar.
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed.
- High-throughput screening for kinase inhibitors. (2005). PubMed.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
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- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). [Source name not available].
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.
- EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar.
- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
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Purification of 6,7-Dimethoxyquinazolin-4-amine by column chromatography
An Application Note and Protocol for the Purification of 6,7-Dimethoxyquinazolin-4-amine by Column Chromatography
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the purification of this compound using column chromatography. The protocols and insights are tailored for researchers, scientists, and professionals in drug development who require a high-purity final compound. This guide emphasizes the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Challenge of Purifying Polar Heterocyclic Amines
This compound is a key building block in the synthesis of medicinally important compounds, including kinase inhibitors used in oncology. Its structure, featuring a basic quinazoline core with a primary amine and two methoxy groups, imparts significant polarity and a propensity for strong interaction with stationary phases. The primary challenge in its purification via silica gel column chromatography is mitigating the interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction often leads to poor separation, significant peak tailing, and potential degradation or irreversible adsorption of the target compound.
This application note details a systematic approach to overcome these challenges, beginning with the crucial step of method development using Thin Layer Chromatography (TLC) and culminating in a robust column chromatography protocol.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 205.21 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | This compound | [1] |
| Topological Polar Surface Area | 70.3 Ų | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Solubility | Sparingly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). | [2][3] |
The high polar surface area and multiple hydrogen bond acceptors indicate that polar solvents will be required for elution. However, the basicity of the nitrogen atoms necessitates special consideration.
The Core Principle: Method Development with Thin Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop and optimize the mobile phase using TLC. The goal is to find a solvent system that provides a Retention Factor (Rf) for the target compound in the range of 0.2 to 0.4 .[4] This Rf range ensures that the compound will travel through the column at an optimal rate, allowing for effective separation from both less polar and more polar impurities.
Workflow for TLC Method Development
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NMR and mass spectrometry characterization of quinazoline compounds
An In-depth Technical Guide to the Structural Elucidation of Quinazoline Compounds using NMR and Mass Spectrometry
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to numerous approved therapeutics, exhibiting a vast spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The efficacy of these compounds is intrinsically linked to their precise three-dimensional structure and the nature of their substituents. Therefore, the unambiguous characterization of novel quinazoline analogues is a cornerstone of the drug discovery and development process.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable analytical techniques for the structural elucidation of these organic molecules. NMR provides unparalleled detail on the connectivity and spatial arrangement of atoms, while MS delivers precise molecular weight information and reveals structural motifs through fragmentation analysis. This guide provides a comprehensive overview of the application of these techniques, detailing field-proven protocols and the logic behind experimental design for the robust characterization of quinazoline compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Quinazoline Characterization
NMR spectroscopy is the gold standard for determining the detailed structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it allows for the mapping of the complete carbon-hydrogen framework.
Expertise & Experience: The "Why" Behind the Protocol
Successful NMR analysis begins with meticulous sample preparation. The goal is to create a homogeneous solution free of paramagnetic impurities and particulate matter, which can severely degrade spectral quality.[4] The choice of deuterated solvent is critical; it serves to avoid overwhelming solvent signals in ¹H NMR and provides the deuterium signal required for the spectrometer's field-frequency lock.[5] The concentration of the sample is a balance: it must be high enough for efficient data acquisition, especially for less sensitive nuclei like ¹³C, but not so high as to cause line broadening due to viscosity or aggregation.[5][6]
Protocol 1: NMR Sample Preparation and Data Acquisition
Materials:
-
Quinazoline compound (5-25 mg for ¹H; 50-100 mg for ¹³C)[5][6]
-
High-quality 5 mm NMR tubes, clean and unscratched[7]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)
-
Glass Pasteur pipette
-
Small vial for dissolution
-
Lint-free tissue
Methodology:
-
Weighing and Dissolution: Accurately weigh the required amount of the quinazoline sample. For small molecules (<1000 g/mol ), 5-25 mg is typically sufficient for ¹H NMR, while ¹³C NMR may require 50-100 mg for a timely experiment.[6] It is best practice to first dissolve the sample in a small vial with ~0.6-0.7 mL of the chosen deuterated solvent.[5] This ensures complete dissolution before transferring to the NMR tube.
-
Sample Transfer: Using a glass Pasteur pipette, carefully transfer the solution into a clean, high-quality NMR tube. Avoid any solid particles, as they disrupt the magnetic field homogeneity, a process known as shimming.[5] If solids are present, filter the solution through a small plug of cotton or glass wool in the pipette.
-
Capping and Labeling: Securely cap the NMR tube. Do not use parafilm or adhesive tape for labeling, as these can interfere with the spinner and spectrometer probe.[7] Label the cap or use a permanent marker on the very top of the tube.
-
Instrument Setup and Shimming: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent. Perform shimming (manual or automatic) to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
1D NMR Acquisition (¹H and ¹³C):
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This is a quick experiment (typically a few minutes) that provides information on the number of different proton environments, their chemical shifts, signal integrations (ratio of protons), and splitting patterns (J-coupling), which reveals neighboring protons.[1]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment takes longer (20 minutes to several hours) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6] It reveals the number of unique carbon environments in the molecule.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC): For unambiguous assignment, especially with complex substitution patterns, 2D NMR experiments are essential.[8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is critical for piecing together the molecular fragments and identifying quaternary carbons.[9]
-
Data Presentation: Characteristic NMR Data for Quinazolines
The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for an unsubstituted quinazoline core. Substituents will, of course, alter these values, but this provides an authoritative baseline for initial assignments.[10][11][12]
| Position | Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| 2 | C-H | ~9.45 (singlet) | ~161.0 |
| 4 | C-H | ~9.30 (singlet) | ~160.5 |
| 5 | C-H | ~8.10 (doublet) | ~127.2 |
| 6 | C-H | ~7.65 (triplet) | ~127.1 |
| 7 | C-H | ~7.90 (triplet) | ~128.6 |
| 8 | C-H | ~8.20 (doublet) | ~134.1 |
| 4a | C | - | ~123.6 |
| 8a | C | - | ~150.7 |
Note: Data compiled from various sources.[10][11][13] Solvent is typically CDCl₃. Coupling patterns and exact shifts vary with substitution.
Part 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For drug development, Electrospray Ionization (ESI) is the most common "soft" ionization technique, as it typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, providing clear molecular weight information.[14][15] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation, offering clues to the molecule's structure.[16]
Expertise & Experience: Optimizing ESI-MS for Quinazolines
The goal of the initial MS experiment is to confirm the molecular weight. ESI is compatible with volatile organic solvents and water, but highly sensitive to inorganic salts, which must be removed.[17] The choice of positive or negative ion mode depends on the molecule's ability to accept or lose a proton; quinazolines, with their basic nitrogen atoms, are readily analyzed in positive ion mode ([M+H]⁺).[14] Overly concentrated samples can lead to signal suppression and the formation of adducts (e.g., [M+Na]⁺) or dimers ([2M+H]⁺), complicating spectral interpretation.[15][17] For MS/MS, the collision energy is a key parameter; it must be optimized to induce sufficient fragmentation for structural insight without completely shattering the molecule into uninformative small pieces.
Protocol 2: ESI-MS and MS/MS Analysis
Materials:
-
Stock solution of quinazoline compound (~1 mg/mL in a solvent like methanol or acetonitrile)[17]
-
Methanol, acetonitrile, or water (HPLC or MS grade)
-
Formic acid (optional, to aid protonation)
-
2 mL MS vials with screw caps and septa[17]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte. A common practice is to take 10 µL of a ~1 mg/mL stock solution and dilute it with 1 mL of methanol or acetonitrile, aiming for a final concentration in the range of 1-10 µg/mL.[17] If the sample is not readily soluble, initial dissolution in a small amount of DMSO is acceptable, provided it is diluted at least 20-fold with a suitable solvent.[17]
-
Acidification (Optional): Add a very small amount of formic acid (e.g., 0.1% final concentration) to the sample solution. This can improve ionization efficiency for basic compounds like quinazolines by promoting the formation of [M+H]⁺ ions.[17]
-
Full Scan MS Analysis: Infuse the sample into the ESI source at a low flow rate (e.g., 3-10 µL/min). Acquire a full scan mass spectrum in positive ion mode. The primary goal is to identify the peak corresponding to the protonated molecule, [M+H]⁺, and confirm that its m/z value matches the expected molecular weight. Also, look for other adducts like [M+Na]⁺ or [M+K]⁺.
-
Tandem MS (MS/MS) Analysis:
-
Select the [M+H]⁺ ion as the precursor ion in the first mass analyzer.
-
Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation.
-
Scan the second mass analyzer to detect the resulting product ions.
-
Optimize the collision energy to obtain a rich fragmentation spectrum. This may require several injections at varying energy levels.
-
Data Presentation: Common Fragmentation Pathways
The fragmentation of the quinazoline core under electron impact (a harder ionization than ESI, but instructive for fragmentation principles) often involves the sequential loss of two molecules of hydrogen cyanide (HCN). In ESI-MS/MS, the fragmentation is highly dependent on the substituents. The structure of the molecule predominantly controls the fragmentation behavior.[16] Groups attached to the C4 position are often lost preferentially over those at C2.
| Precursor Ion Feature | Fragmentation Process | Common Neutral Loss | Significance |
| Unsubstituted Ring | Retro-Diels-Alder (RDA)-type cleavage | HCN | Characteristic of the core pyrimidine ring cleavage |
| Substituted Ring | Loss of Substituent | R•, RH, H₂O, etc. | Identifies labile groups and helps position them |
| Alkyl Substituents | Cleavage of C-C bonds | Alkenes (e.g., C₂H₄) | Indicates the nature of alkyl chains[18] |
Part 3: Integrated Structure Elucidation
Neither NMR nor MS alone can definitively solve a complex chemical structure; their power lies in their combined, orthogonal data. The final step is to synthesize all the information into a single, self-consistent structural assignment.
Authoritative Grounding: A Self-Validating System
A trustworthy structural assignment is one where every piece of data cross-validates another. The molecular formula, derived from high-resolution mass spectrometry (HRMS), must be consistent with the number of signals observed in the ¹³C NMR and the total proton count from ¹H NMR integration. The substructures proposed from MS/MS fragmentation must be verifiable through HMBC correlations in the NMR data. This integrated approach creates a self-validating system, minimizing the possibility of an incorrect assignment.
Conclusion
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Ray, A. et al. (2012). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. Available at: [Link]
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Verma, S. et al. (2022). Supporting Information: Cucurbit[11]uril supported β-Ni(OH)2 nanoparticles as heterogeneous catalyst for the synthesis of quinazolines. Royal Society of Chemistry. Available at: [Link]
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D'souza, R. et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2). Available at: [Link]
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Aouad, M. R. et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(15), 4983. Available at: [Link]
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Le-Caer, J. P. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 51(11), 1071-1088. Available at: [Link]
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Wang, Y. et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 10, 843381. Available at: [Link]
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Protocol for assessing anti-angiogenic effect of quinazoline derivatives
Application Notes & Protocols: A Framework for Assessing the Anti-Angiogenic Effects of Quinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology and vascular biology.
Introduction: Targeting Tumor Vasculature with Quinazoline Derivatives
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology.[3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process.[1][3][4] VEGF, secreted by tumor cells, binds to its receptors (VEGFRs) on endothelial cells, initiating a signaling cascade that promotes their proliferation, migration, and differentiation into new blood vessels.[5][6]
Quinazoline derivatives have emerged as a promising class of small-molecule inhibitors targeting key nodes in oncogenic signaling.[7][8][9] Many of these compounds function as potent inhibitors of receptor tyrosine kinases, including VEGFR, thereby blocking the downstream signaling necessary for angiogenesis.[10][11][12] This application note provides a comprehensive, multi-faceted protocol to rigorously assess the anti-angiogenic potential of novel quinazoline derivatives, from initial cell-based screening to in vivo validation. The described workflow is designed to provide a robust, evidence-based evaluation of a compound's efficacy and mechanism of action.
Mechanistic Foundation: The VEGF Signaling Axis
A thorough understanding of the target pathway is paramount for designing effective assessment protocols. The VEGF/VEGFR axis is central to tumor angiogenesis.[3] VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues.[6] This activation initiates downstream pathways, including the PI3K/Akt/mTOR and Ras/MAPK cascades, which are crucial for promoting endothelial cell survival, proliferation, and migration.[6][9][10] Quinazoline derivatives often exert their anti-angiogenic effects by competing with ATP at the kinase domain of VEGFR-2, preventing this phosphorylation and subsequent signal transduction.[10][11]
Experimental Workflow: A Tiered Approach
A logical, tiered approach ensures that only the most promising compounds advance to more complex and resource-intensive assays. This workflow progresses from broad cytotoxicity assessments to specific functional assays in vitro, culminating in a validated in vivo model.
Tier 1: Foundational In Vitro Screening
Endothelial Cell Viability/Cytotoxicity Assay (MTT Assay)
Causality: Before assessing specific anti-angiogenic functions, it is crucial to determine the direct cytotoxic effect of the quinazoline derivatives on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). This distinguishes true anti-angiogenic effects (e.g., inhibition of migration or tube formation at non-toxic concentrations) from simple cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13][14]
Protocol: MTT Assay [13][14][15]
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in complete endothelial growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in low-serum medium. Remove the culture medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound | IC₅₀ on HUVECs (µM) after 48h |
| Quinazoline Derivative A | 25.4 |
| Quinazoline Derivative B | > 100 |
| Quinazoline Derivative C | 8.9 |
| Positive Control (e.g., Doxorubicin) | 0.5 |
Tier 2: Key In Vitro Functional Assays
Compounds that show low cytotoxicity (high IC₅₀ values) in Tier 1 are advanced to functional assays. These experiments should be conducted at non-toxic concentrations.
Endothelial Cell Migration Assay (Wound Healing / Scratch Assay)
Causality: Cell migration is a fundamental step in angiogenesis, where endothelial cells move to form new vessel sprouts. The wound healing assay is a straightforward and widely used method to assess collective cell migration in vitro.[16] It involves creating a cell-free gap ("wound") in a confluent monolayer of cells and monitoring the rate at which cells migrate to close the gap.[16]
Protocol: Wound Healing Assay [16][17][18]
-
Create Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create Wound: Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer with firm, consistent pressure.[16][17]
-
Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[17] Replace the PBS with low-serum medium containing the quinazoline derivative at a non-toxic concentration or the vehicle control.
-
Imaging: Immediately capture an initial image of the scratch (T=0) using a phase-contrast microscope. Mark reference points to ensure the same field is imaged over time.[16]
-
Monitor Closure: Place the plate in a 37°C, 5% CO₂ incubator. Capture images of the same wound area at regular intervals (e.g., every 6-8 hours) for 24-48 hours, or until the wound in the control group is nearly closed.[16]
-
Data Analysis: Quantify the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial T=0 area.
Endothelial Cell Invasion Assay (Boyden Chamber Assay)
Causality: For angiogenesis to occur, endothelial cells must degrade and invade through the basement membrane. The Boyden chamber, or Transwell assay, models this process.[19][20] Cells are seeded in an upper chamber and migrate through a porous membrane, often coated with an extracellular matrix (ECM) like Matrigel, towards a chemoattractant in the lower chamber.[19][21][22]
Protocol: Boyden Chamber Assay [19][21][22]
-
Prepare Inserts: Coat the upper surface of Transwell inserts (typically with 8 µm pores for endothelial cells) with a thin layer of Matrigel and allow it to solidify.[19][21]
-
Prepare Cells and Chambers: Resuspend serum-starved HUVECs in serum-free medium containing the quinazoline derivative or vehicle control. Add this cell suspension to the upper chamber.
-
Add Chemoattractant: Fill the lower chamber with endothelial growth medium containing a chemoattractant (e.g., VEGF or complete serum) to stimulate migration.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Remove Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and Stain: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a dye like Crystal Violet or DAPI.
-
Quantification: Count the number of stained, migrated cells in several microscopic fields. Alternatively, the dye can be eluted and quantified by measuring its absorbance.[19][20]
Endothelial Tube Formation Assay
Causality: This assay is a cornerstone for assessing angiogenesis in vitro.[23][24] When plated on a basement membrane-like matrix (e.g., Matrigel), endothelial cells will differentiate and organize into three-dimensional, capillary-like structures.[25][26][27] This process recapitulates the later stages of angiogenesis and is highly quantifiable.[24][25]
Protocol: Tube Formation Assay [25][26][27][28][29]
-
Coat Plates: Thaw growth factor-reduced Matrigel on ice. Using pre-cooled pipette tips, add 50-100 µL of Matrigel to each well of a pre-chilled 96-well plate.[27]
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.[29]
-
Cell Seeding: Prepare a suspension of HUVECs (1-1.5x10⁴ cells per well) in low-serum medium containing the test compound or vehicle control.[26]
-
Incubation: Carefully add 100 µL of the cell suspension to each well on top of the solidified Matrigel.[26] Incubate at 37°C for 4-18 hours.[27]
-
Imaging and Analysis: Visualize the formation of tube-like networks using a microscope. Capture images and quantify angiogenic parameters such as the number of nodes, number of branches, and total tube length using specialized software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Data Presentation:
| Treatment (10 µM) | Total Tube Length (% of Control) | Number of Nodes (% of Control) |
| Vehicle Control | 100 ± 8.5 | 100 ± 11.2 |
| Quinazoline Derivative A | 65.2 ± 6.1 | 58.9 ± 7.4 |
| Quinazoline Derivative B | 21.7 ± 4.3 | 18.5 ± 3.9 |
| Positive Control (e.g., Sunitinib) | 15.3 ± 3.1 | 12.1 ± 2.8 |
| *p < 0.05, *p < 0.01 vs. Vehicle Control |
Tier 3: In Vivo Validation
Chick Chorioallantoic Membrane (CAM) Assay
Causality: The CAM assay is a well-established in vivo model for studying angiogenesis that is both cost-effective and rapid.[30][31][32] The CAM is a highly vascularized extraembryonic membrane of the chick embryo that is naturally immunodeficient, making it suitable for observing the effects of exogenous compounds on blood vessel formation.[30][33][34]
Protocol: CAM Assay [30][31][35][36]
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.[31][35]
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.[30][31]
-
Compound Application: On day 7 or 8, place a sterile, inert carrier (e.g., a filter paper disc or a gelatin sponge) soaked with the quinazoline derivative, vehicle control, or a known angiogenesis inhibitor onto the CAM.
-
Incubation: Reseal the window with tape and return the eggs to the incubator for another 48-72 hours.[32]
-
Observation and Quantification: After incubation, re-open the window and observe the vasculature in the area surrounding the carrier. A potent anti-angiogenic compound will create an avascular zone. Capture images of the CAM.
-
Data Analysis: Quantify the anti-angiogenic effect by measuring the area of the avascular zone or by counting the number of blood vessel branch points within a defined region of interest.[31]
Conclusion
This structured, multi-tiered protocol provides a robust framework for the comprehensive evaluation of the anti-angiogenic properties of novel quinazoline derivatives. By systematically progressing from broad cytotoxicity screening to specific in vitro functional assays and culminating in in vivo validation, researchers can confidently identify and characterize promising therapeutic candidates. The causality-driven approach ensures that each experimental step yields meaningful data, contributing to a holistic understanding of the compound's mechanism of action and its potential for clinical development in cancer therapy.
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Application Note & Protocol: Measuring IC50 Values of 6,7-Dimethoxyquinazolin-4-amine Analogues
Introduction
The 6,7-dimethoxyquinazolin-4-amine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3][4] Analogues built upon this core structure have yielded potent and selective inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1][2][3] These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and thereby blocking the signaling pathways that drive tumor cell proliferation and survival.[][6][7][8]
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of these analogues. It represents the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%.[9] Accurate IC50 determination is paramount in the drug discovery pipeline for structure-activity relationship (SAR) studies, lead optimization, and candidate selection.
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the robust measurement of IC50 values for this compound analogues. We will detail a widely used, luminescence-based in vitro kinase assay, focusing on the scientific principles, step-by-step protocols, and rigorous data analysis required to generate trustworthy and reproducible results.
Scientific Principle: Luminescence-Based Kinase Assay
To determine the IC50 of a this compound analogue, we must quantify its effect on the catalytic activity of a target kinase. Protein kinases function by transferring a phosphate group from ATP to a specific substrate. Our chosen methodology, a luminescence-based kinase assay, indirectly measures kinase activity by quantifying the amount of ATP remaining in the reaction.
The process unfolds in two main stages:
-
Kinase Reaction: The target kinase, substrate, ATP, and the inhibitor (test compound) are incubated together. The kinase phosphorylates its substrate, consuming ATP in the process. The presence of an effective inhibitor will reduce the rate of this reaction, resulting in less ATP consumption.
-
Signal Detection: A luciferase enzyme and its substrate, luciferin, are added to the reaction mixture. The luciferase utilizes the remaining ATP to generate a luminescent signal.[10][11] This signal is directly proportional to the ATP concentration and, therefore, inversely proportional to the kinase activity.[11]
Figure 1: Conceptual workflow of the luminescence-based kinase inhibition assay.
Materials and Reagents
The quality and proper handling of all materials are essential for a successful and reproducible assay.
| Category | Item | Key Considerations |
| Biologicals | Recombinant Human Kinase (e.g., EGFR) | Source from a reputable vendor. Ensure high purity and known specific activity. |
| Kinase-specific Peptide Substrate | Use a substrate with a known Km for the target kinase. | |
| Chemicals | Kinase Assay Buffer | A typical buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. May require optimization for specific kinases. |
| ATP Solution | Prepare a fresh, high-concentration stock (e.g., 10 mM) in nuclease-free water. | |
| Test Compounds | This compound analogues dissolved in 100% DMSO (e.g., 10 mM stock). | |
| DMSO | Anhydrous, high-purity. | |
| Kits & Consumables | Luminescence ATP Detection Kit | Commercial kits like Kinase-Glo® (Promega) are recommended for their stability and robustness.[10][11] |
| Microplates | White, opaque, 96- or 384-well plates to maximize luminescent signal and prevent well-to-well crosstalk. | |
| Pipettes | Calibrated single and multichannel pipettes or an automated liquid handler. | |
| Equipment | Luminometer | A microplate reader capable of detecting glow luminescence. |
| Incubator | To maintain a stable temperature during the kinase reaction. |
Detailed Experimental Protocol
This protocol is optimized for a 96-well format. All steps should be performed with precision and care.
Part A: Reagent Preparation
-
Compound Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of your this compound analogues in 100% DMSO.
-
Start with a high concentration (e.g., 1 mM) to cover a wide range for the dose-response curve.
-
Prepare a DMSO-only control (this will be your 0% inhibition or "high signal" control).
-
-
Intermediate Dilution Plate:
-
Perform a 1:50 dilution of the DMSO serial dilution plate into the kinase assay buffer. This minimizes the final DMSO concentration in the assay to a non-interfering level (<1%).
-
-
2X Enzyme/Substrate Master Mix:
-
In a single tube of kinase assay buffer, prepare a master mix containing the kinase and its peptide substrate at double their final desired concentrations. Keep this mix on ice.
-
-
2X ATP Solution:
-
Dilute the ATP stock solution in kinase assay buffer to double its final desired concentration. The final ATP concentration should ideally be at or near the Km of the kinase to accurately measure competitive inhibition.[12]
-
Part B: Assay Execution
Sources
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Application Notes and Protocols for Western Blot Analysis of EGFR Pathway Inhibition by Quinazoline Compounds
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively utilize Western blot analysis for assessing the inhibitory effects of quinazoline-based compounds on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Moving beyond a simple recitation of steps, this document elucidates the critical scientific principles underpinning each stage of the protocol, ensuring a robust and self-validating experimental design. From cell culture and strategic inhibitor treatment to nuanced data interpretation, this guide is structured to empower users to generate reliable and publication-quality data.
Introduction: The Rationale for Targeting the EGFR Pathway with Quinazoline Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the EGFR signaling cascade, often driven by overexpression or activating mutations, is a well-established hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][3] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate critical downstream signaling pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR cascades.[6][7]
Quinazoline-based compounds represent a prominent class of small-molecule inhibitors designed to target the ATP-binding pocket of the EGFR tyrosine kinase domain.[3][8] By competitively inhibiting ATP binding, these compounds effectively block EGFR autophosphorylation and the subsequent activation of its downstream effectors, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[9] Western blot analysis is an indispensable immunodetection technique for directly visualizing and quantifying the changes in protein phosphorylation status, making it the gold standard for evaluating the efficacy of such targeted inhibitors.[10][11] This application note will detail a rigorous protocol to assess the inhibitory potential of quinazoline compounds on the EGFR pathway.
Visualizing the EGFR Signaling Cascade and Quinazoline Inhibition
To conceptualize the experimental approach, it is crucial to understand the key nodes of the EGFR pathway that will be interrogated by Western blot.
Figure 1: EGFR Signaling Pathway and Point of Inhibition. This diagram illustrates the activation of the EGFR receptor by its ligand (EGF), leading to autophosphorylation and the initiation of the downstream RAS/MAPK and PI3K/Akt signaling cascades. Quinazoline-based inhibitors act by blocking the ATP binding site on the intracellular kinase domain of EGFR, thereby preventing its phosphorylation and subsequent pathway activation.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system. Each step includes controls and considerations to ensure the integrity of the final data.
Cell Culture and Treatment
The choice of cell line is paramount. A cell line with known EGFR overexpression or activating mutations (e.g., A431, NCI-H1975) is ideal.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. This ensures cells are in a logarithmic growth phase and responsive to stimuli.
-
Serum Starvation (Optional but Recommended): Once cells have adhered, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours. This reduces basal EGFR activation, leading to a more robust and discernible signal upon EGF stimulation.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the quinazoline compound for a predetermined duration (e.g., 1-4 hours). It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor dose.
-
EGF Stimulation: Following inhibitor pre-treatment, stimulate the cells with a predetermined concentration of EGF (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes).[12][13] This acute stimulation ensures a synchronized and potent activation of the EGFR pathway in the control groups. Include an unstimulated control to assess basal phosphorylation levels.
-
Experimental Groups:
-
Untreated/Unstimulated Control
-
Vehicle Control + EGF Stimulation
-
Quinazoline Inhibitor (Low Dose) + EGF Stimulation
-
Quinazoline Inhibitor (High Dose) + EGF Stimulation
-
Quinazoline Inhibitor (Highest Dose) + No EGF Stimulation
-
Cell Lysis and Protein Quantification: Preserving the Phospho-Signal
The lability of phosphate groups necessitates a meticulous and rapid cell lysis procedure.[14]
-
Harvesting: Immediately after treatment, place the culture plates on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Utilize a robust lysis buffer such as RIPA buffer, which is effective for extracting membrane and cytoplasmic proteins.[15] Crucially, this buffer must be supplemented immediately before use with a cocktail of protease and phosphatase inhibitors.[16][17]
-
Cell Lysis: Add the ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[19]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[11]
-
Protein Quantification: Transfer the supernatant (the protein lysate) to a new tube. Accurately determine the protein concentration of each sample using a detergent-compatible assay like the Bicinchoninic acid (BCA) assay.[20][21] The Bradford assay is generally not recommended for samples in RIPA buffer due to detergent interference.[21][22] Accurate quantification is non-negotiable for ensuring equal protein loading, which is the foundation of reliable quantitative Western blotting.[23][24]
SDS-PAGE and Western Blotting
Figure 2: Step-by-Step Western Blot Workflow. This flowchart outlines the critical stages from sample preparation to final data acquisition, including the essential reprobing steps for normalization and loading controls.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.[1][25] The percentage of the gel should be chosen based on the molecular weight of the target proteins (EGFR is ~175 kDa).[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. PVDF is recommended for its durability, which is advantageous for stripping and reprobing.[27]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Crucially, avoid using non-fat dry milk for blocking when detecting phosphoproteins , as milk contains casein, a phosphoprotein that can cause high background.[1][28]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-EGFR Tyr1068).[5] Use antibodies that have been validated for Western blot applications.[27][29]
-
Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST to remove unbound primary antibody.[14] Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[14] Ensure the signal is not saturated to allow for accurate quantification.[30][31]
Stripping and Reprobing: The Key to Normalization
-
Reprobe for Total Protein: After imaging for the phospho-protein, strip the membrane of the bound antibodies using a mild stripping buffer. Re-block the membrane and probe with an antibody that recognizes the total protein, irrespective of its phosphorylation state (e.g., anti-total EGFR).[1][13] This step is critical to confirm that any decrease in the phospho-signal is due to inhibition of phosphorylation, not protein degradation.[17]
-
Reprobe for Loading Control: Finally, strip and reprobe the membrane for a loading control. Loading controls are constitutively expressed "housekeeping" proteins that verify equal protein loading across all lanes. Common choices include β-actin (~42 kDa), GAPDH (~37 kDa), or α-tubulin (~55 kDa).[32][33]
Data Analysis and Presentation
Quantitative analysis transforms the visual bands into meaningful data.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity of each band.[10][34]
-
Normalization Calculation:
-
First, normalize the phospho-protein signal to the total protein signal for each lane: (p-EGFR Intensity) / (Total EGFR Intensity).
-
Next, normalize this ratio to the loading control for each lane: [(p-EGFR / Total EGFR) / Loading Control Intensity].
-
-
Fold Change: Express the data as a fold change relative to the EGF-stimulated vehicle control.
Table 1: Template for Summarizing Quantitative Western Blot Data
| Treatment Group | p-EGFR Intensity (Arbitrary Units) | Total EGFR Intensity (Arbitrary Units) | p-EGFR / Total EGFR Ratio | Loading Control (β-Actin) Intensity | Normalized p-EGFR Signal | Fold Change vs. Control |
| Unstimulated | ||||||
| Vehicle + EGF | 1.0 | |||||
| Inhibitor (Low) + EGF | ||||||
| Inhibitor (High) + EGF |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Inactive phosphatase inhibitors; Insufficient protein load; Low antibody concentration; Inefficient transfer. | Always add fresh inhibitors to lysis buffer. Increase protein load or use a more sensitive ECL substrate.[27] Optimize primary antibody concentration. Verify transfer with Ponceau S stain. |
| High Background | Blocking with milk; Insufficient washing; High antibody concentration. | Use 5% BSA in TBST for blocking.[14] Increase the number and duration of wash steps. Titrate primary and secondary antibody concentrations. |
| Inconsistent Results | Uneven protein loading; Inconsistent transfer efficiency. | Meticulously perform protein quantification (BCA assay) and load equal amounts.[23] Ensure consistent transfer conditions and check for air bubbles between the gel and membrane. |
| Non-specific Bands | Antibody cross-reactivity; Protein degradation. | Use a highly specific, validated monoclonal antibody. Ensure protease inhibitors are fresh and samples are kept cold at all times. |
Conclusion
Western blot analysis, when performed with meticulous attention to detail and a strong understanding of the underlying principles, is a powerful tool for elucidating the mechanism of action of quinazoline-based EGFR inhibitors. By implementing a self-validating protocol that includes proper controls, normalization strategies, and careful preservation of protein phosphorylation, researchers can generate high-quality, reproducible data. This robust approach is fundamental to advancing the development of targeted cancer therapies and deepening our understanding of cellular signaling pathways.
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
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Epidermal growth factor receptor. Wikipedia. [Link]
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8 Tips for Detecting Phosphorylated Proteins by Western Blot. Advansta Inc. [Link]
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Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking. PMC. [Link]
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anti-Homo sapiens (Human) Phospho-EGFR (Tyr1092) Antibody raised in Rabbit. Cusabio. [Link]
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What loading control do you use for Western blot of secreted proteins in cancer cell lines? ResearchGate. [Link]
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Why Protein Estimation Assays Matter. LI-COR Biosciences. [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. [Link]
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5 methods to quantify proteins. Abyntek Biopharma. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]
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Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. [Link]
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Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. SpringerLink. [Link]
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Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking. PMC - NIH. [Link]
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How could I detect EGFR by western blot? ResearchGate. [Link]
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Western blot analysis of proteins related to the EGFR signal pathway,... ResearchGate. [Link]
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Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. NIH. [Link]
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The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. PubMed Central. [Link]
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novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling. PMC - PubMed Central. [Link]
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Authored by: Senior Application Scientist, Drug Discovery & Development
An Application Guide for the In Vivo Evaluation of 6,7-Dimethoxyquinazolin-4-amine in Oncology Models
Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy
The quinazoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, a structural framework that has yielded a multitude of biologically active compounds.[1][2] Within this class, the this compound core is a cornerstone in the development of targeted therapies, most notably as a foundational structure for potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] Clinically successful drugs, including gefitinib and erlotinib, which incorporate this key pharmacophore, have revolutionized the treatment of certain cancers, particularly Non-Small Cell Lung Cancer (NSCLC).[2][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, validated animal models, and detailed experimental protocols for the in vivo assessment of the parent compound, this compound, as a potential anticancer agent. The methodologies described herein are grounded in established practices for the preclinical evaluation of tyrosine kinase inhibitors (TKIs).
Part 1: Scientific Rationale and Presumed Mechanism of Action
Primary Molecular Target: Epidermal Growth Factor Receptor (EGFR)
The structural architecture of this compound strongly suggests its potential as an ATP-competitive inhibitor of the EGFR tyrosine kinase. The 4-aminoquinazoline core mimics the adenine portion of ATP, enabling it to dock within the kinase's ATP-binding pocket. The 6,7-dimethoxy substitutions are crucial for optimizing binding affinity and selectivity, a feature common to many potent EGFR inhibitors.[4]
Dysregulation of EGFR signaling is a hallmark of many epithelial cancers. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates downstream signaling cascades critical for tumor cell proliferation, survival, and angiogenesis.[1]
Downstream Signaling Pathways
By inhibiting the autophosphorylation of EGFR, this compound is expected to downregulate two major signaling pathways crucial for tumor progression[3][6]:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily governs cell proliferation.
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Part 2: Recommended Animal Models for In Vivo Efficacy
The gold standard for initial in vivo efficacy testing of putative EGFR inhibitors involves xenograft models, where human cancer cells are implanted into immunocompromised mice.[7][8]
Cell Line-Derived Xenograft (CDX) Models
This model is recommended for initial proof-of-concept studies due to its reproducibility and cost-effectiveness.
-
Primary Indication: Non-Small Cell Lung Cancer (NSCLC), where EGFR mutations are a key oncogenic driver.[6][7]
-
Recommended Animal Strain: Athymic Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old. These strains lack a functional adaptive immune system, preventing rejection of the human tumor graft.
-
Cell Line Selection: The choice of cell line is critical for testing the hypothesis. A dual approach is recommended to assess both efficacy against mutant EGFR and selectivity over wild-type EGFR.
| Cell Line | EGFR Status | Rationale for Use |
| NCI-H1975 | L858R/T790M Mutant | Represents the clinically relevant scenario of acquired resistance to first-generation EGFR inhibitors. It is a standard model for evaluating next-generation TKIs.[3][6][7] |
| A549 | Wild-Type (WT) | Used as a negative control to assess the compound's selectivity. High activity against WT EGFR can be associated with dose-limiting toxicities, such as skin rash and diarrhea.[9] |
| HCC827 | delE746-A750 Mutant | Represents tumors with activating mutations that are highly sensitive to EGFR inhibition. Useful for establishing maximum potential efficacy.[6][9] |
Patient-Derived Xenograft (PDX) Models
For more advanced, clinically relevant studies, PDX models are recommended. These involve the direct implantation of patient tumor tissue into mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors but are more complex and costly to run.
Part 3: Detailed Experimental Protocols
The following protocols provide a step-by-step framework for conducting an in vivo efficacy study using the NCI-H1975 CDX model.
Protocol 1: Cell Culture and Preparation
-
Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in serum-free medium, and perform a viability count using a hemocytometer and Trypan Blue. Viability should be >95%.
-
Final Preparation: Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10⁷ cells/mL. Keep on ice until injection. The Matrigel aids in tumor establishment and growth.
Protocol 2: Xenograft Implantation and Monitoring
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any procedures.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²)/2 .
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment and control groups with equivalent mean tumor volumes.
Protocol 3: Compound Formulation and Administration
-
Vehicle Selection: The choice of vehicle is critical for ensuring solubility and bioavailability. A common vehicle for oral (p.o.) administration of quinazoline derivatives is 1% Carboxymethylcellulose (CMC) with 0.5% Tween 80 in sterile water . For intraperitoneal (i.p.) injection, a formulation of 10% DMSO, 40% PEG300, and 50% Saline can be used.
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final dosing volume for a mouse is typically 100 µL or 10 mL/kg.
-
Administration: Administer the compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage) according to the defined schedule.
Experimental Workflow Visualization
Part 4: Study Design and Endpoint Analysis
Quantitative Study Design
A well-controlled study is essential for generating robust and interpretable data.
| Parameter | Description |
| Study Groups (n=8-10 mice/group) | 1. Vehicle Control (e.g., 1% CMC, p.o.)2. This compound (Low Dose, e.g., 25 mg/kg, p.o.)3. This compound (High Dose, e.g., 50 mg/kg, p.o.)4. Positive Control (e.g., Osimertinib, 5 mg/kg, p.o.) |
| Dosing Schedule | Once daily (QD), 5 days per week, for 21-28 days. |
| Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI). |
| Tolerability Endpoints | Body weight change (not to exceed 20% loss), clinical observations (e.g., changes in posture, activity, fur). |
| Study Termination | When tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the dosing period. |
Endpoint Data Collection and Interpretation
Upon study termination, the following data should be collected and analyzed.
| Data Type | Collection Method | Interpretation & Calculation |
| Tumor Volume | Caliper measurements throughout the study. | Plot mean tumor volume vs. time for each group. Calculate % TGI = [1 - (ΔT / ΔC)] × 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group. |
| Tumor Weight | Excise and weigh tumors at necropsy. | Compare mean tumor weights between groups using statistical analysis (e.g., t-test or ANOVA). |
| Body Weight | Weigh animals 2-3 times per week. | Plot mean body weight change over time. A sustained loss >15-20% indicates significant toxicity. |
| PK/PD Samples | Collect terminal blood (for plasma) and tumor tissue. | Plasma can be analyzed for drug concentration (Pharmacokinetics). Tumor tissue can be homogenized to measure target engagement, e.g., levels of phosphorylated EGFR vs. total EGFR via Western Blot or ELISA (Pharmacodynamics).[7] |
Conclusion and Future Directions
This guide outlines a robust framework for the initial in vivo evaluation of this compound as a potential anticancer therapeutic. A successful outcome, characterized by significant tumor growth inhibition at a well-tolerated dose, would validate the compound as a promising lead.
Subsequent steps would involve expanding the investigation to include:
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Orthotopic or Metastatic Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.
-
Combination Studies: To assess potential synergies with other standard-of-care agents.
-
Formal Toxicology Studies: To establish a comprehensive safety profile before consideration for clinical development.
The versatility of the 6,7-dimethoxyquinazoline scaffold suggests that while oncology is the most probable application, promising results could warrant exploration in other areas where tyrosine kinase dysregulation is implicated.[10]
References
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- Micheli, F., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry, 39(23), 4602-7.
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- Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic chemistry, 94, 103433.
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- Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Drug Discovery Technologies.
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- National Center for Biotechnology Information. (n.d.). N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.
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- Shtrygol’, S., et al. (2023). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Molecules, 28(15), 5808.
- Chen, K., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297.
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Application Notes and Protocols for the In Vivo Formulation of 6,7-Dimethoxyquinazolin-4-amine
Introduction: Navigating the Preclinical Formulation of a Poorly Soluble Quinazoline Derivative
6,7-Dimethoxyquinazolin-4-amine is a quinazoline derivative of significant interest in contemporary drug discovery, with the quinazoline scaffold being a cornerstone in the development of targeted therapies, particularly in oncology.[1] However, like many heterocyclic compounds rich in nitrogen, this compound is anticipated to exhibit poor aqueous solubility, a characteristic that presents a formidable challenge for its in vivo evaluation.[2] Inadequate solubility can lead to low and erratic oral bioavailability, potentially masking the true therapeutic potential of a promising drug candidate during preclinical studies.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the systematic development of formulations for this compound suitable for in vivo studies in rodent models. Eschewing a rigid template, this document is structured to logically guide the user from initial physicochemical characterization through to the preparation of various formulation types and the establishment of analytical methods for their verification. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, empowering the researcher to make informed decisions and troubleshoot common formulation challenges.
Part 1: Physicochemical Characterization - The Foundation of Rational Formulation Design
A thorough understanding of the physicochemical properties of this compound is the critical first step in developing a successful in vivo formulation.[3] This initial characterization will inform the selection of the most appropriate formulation strategy.
Predicted Physicochemical Properties
A summary of the key predicted and known physicochemical properties of this compound is presented in Table 1. The predicted low aqueous solubility and the presence of basic nitrogen atoms are the most critical parameters guiding our formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[2] |
| Molecular Weight | 205.21 g/mol | PubChem[2] |
| Appearance | White to off-white solid (predicted) | --- |
| XLogP3 | 0.77 | Echemi[4] |
| Topological Polar Surface Area | 70.3 Ų | PubChem[2] |
| Predicted pKa (most basic) | ~4.5 - 5.5 (for the quinazoline N1) | Inferred from related structures |
| Aqueous Solubility | Poor (predicted) | Inferred from analogs |
Note: The predicted pKa suggests that the compound is a weak base. This is a crucial piece of information, as it indicates that the solubility can be significantly increased at acidic pH through the formation of a more soluble salt.
Workflow for Physicochemical Characterization
The following diagram outlines the initial workflow for characterizing a new batch of this compound.
Caption: Workflow for the initial physicochemical characterization of this compound.
Protocol for Determining Thermodynamic Aqueous Solubility
This protocol provides a reliable "shake-flask" method to determine the equilibrium solubility of the compound.
Objective: To determine the thermodynamic solubility of this compound in aqueous buffers of different pH.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
HPLC grade water
-
Orbital shaker in a temperature-controlled environment
-
1.5 mL microcentrifuge tubes
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4 or citrate buffer pH 3.0).
-
Securely cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the tubes to confirm the presence of undissolved solid.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Express the solubility in mg/mL or µg/mL.
Part 2: Formulation Strategies and Protocols
Given the predicted poor aqueous solubility and basic nature of this compound, several formulation strategies can be employed. The choice of formulation will depend on the intended route of administration, the required dose, and the toxicology profile of the excipients.
Formulation Selection Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy.
Caption: Decision workflow for selecting a suitable formulation for in vivo studies.
Protocol 1: pH-Adjusted Aqueous Solution (for Oral Administration)
This approach is ideal for basic compounds like this compound, as protonation in an acidic environment can significantly enhance solubility.
Objective: To prepare a clear, aqueous solution of this compound by pH adjustment for oral gavage.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
Sterile water for injection
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound and place it in a volumetric flask.
-
Add a portion of the sterile water (e.g., 70-80% of the final volume).
-
While stirring, add 0.1 M HCl dropwise until the compound completely dissolves.
-
Monitor the pH of the solution. Aim for a pH between 3 and 5, as this range is generally well-tolerated for oral administration in rodents.[5]
-
Once the compound is fully dissolved and the desired pH is achieved, add sterile water to the final volume.
-
Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm syringe filter.
-
Verify the final concentration of the compound using a validated HPLC method.
Causality and Considerations:
-
The addition of acid protonates the basic nitrogen atoms on the quinazoline ring, forming a more water-soluble salt.
-
It is crucial to avoid excessively low pH values, which can cause gastrointestinal irritation in the animals.[5]
-
The stability of the compound in the acidic solution should be confirmed if the formulation is to be stored before use.
Protocol 2: Co-solvent Formulation (for Oral or Parenteral Administration)
Co-solvents are used to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[6]
Objective: To prepare a solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)[7]
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes or vials
-
Vortex mixer and/or sonicator
Procedure for a 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline Formulation:
-
Weigh the required amount of this compound into a sterile tube.
-
Add the required volume of DMSO to dissolve the compound. Use a vortex mixer or sonicator to aid dissolution.
-
In a separate tube, prepare the vehicle by mixing the required volumes of PEG400, Tween 80, and saline.
-
Slowly add the drug-DMSO solution to the vehicle while vortexing continuously to prevent precipitation.
-
Visually inspect the final formulation for clarity. A clear solution is desired.
-
Verify the final concentration using a validated HPLC method.
Causality and Considerations:
-
DMSO is a powerful aprotic solvent that can dissolve a wide range of compounds.[8]
-
PEG400 is a water-miscible polymer that acts as a co-solvent.[7]
-
Tween 80 is a non-ionic surfactant that helps to maintain the drug in solution and can improve stability.
-
The concentration of DMSO should be kept as low as possible, ideally below 10% for in vivo studies, to minimize potential toxicity.[9]
-
This type of formulation should be prepared fresh daily, as the long-term stability may be limited.
Protocol 3: Aqueous Suspension (for Oral Administration)
If the target dose cannot be achieved in a solution, a uniform and stable suspension is a viable alternative for oral administration.
Objective: To prepare a homogeneous aqueous suspension of this compound for oral gavage.
Materials:
-
This compound (micronized, if possible)
-
Methylcellulose (MC) or Carboxymethylcellulose sodium (CMC-Na)
-
Tween 80 (optional, as a wetting agent)
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
Procedure for a 0.5% Methylcellulose Suspension:
-
Prepare the 0.5% methylcellulose vehicle: Heat about one-third of the total required volume of sterile water to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining two-thirds of the water as cold water or ice to facilitate the dissolution of the methylcellulose.
-
Continue stirring in a cold bath until a clear, viscous solution is formed.
-
Weigh the required amount of this compound. If not micronized, gently grind the powder in a mortar and pestle to a fine, uniform consistency.
-
Add a small amount of the methylcellulose vehicle (or a few drops of 0.1% Tween 80 solution) to the powder in the mortar to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while triturating continuously to form a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer before and during dose administration to ensure homogeneity.
Causality and Considerations:
-
Methylcellulose is a suspending agent that increases the viscosity of the vehicle, slowing down the sedimentation of drug particles.[10]
-
Particle size reduction (micronization) is highly recommended to improve the stability and bioavailability of the suspension.[2]
-
The use of a wetting agent like Tween 80 can be beneficial for hydrophobic compounds to ensure uniform dispersion.
Part 3: Analytical Method Development and Validation
A validated, stability-indicating analytical method is essential to accurately determine the concentration of this compound in the prepared formulations and to assess its stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[11][12]
Proposed Starting HPLC Method
The following HPLC conditions are proposed as a starting point for the analysis of this compound. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Rationale:
-
A C18 column is a good starting point for the separation of moderately polar heterocyclic compounds.[3]
-
A gradient elution is recommended to ensure the separation of the main peak from any potential impurities or degradation products.
-
Formic acid is used as a mobile phase modifier to improve peak shape for this basic analyte by protonating the residual silanols on the stationary phase.
Workflow for Stability-Indicating Method Development
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method.[13]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Heating block or oven
-
Photostability chamber
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a non-degraded control sample. The goal is to achieve 5-20% degradation of the parent compound.
Part 4: In Vivo Administration Protocols
The following are standard protocols for oral gavage in mice and rats. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol for Oral Gavage in Mice
Objective: To accurately administer a liquid formulation directly into the stomach of a mouse.
Materials:
-
Appropriate size gavage needle (e.g., 20-22 gauge, 1-1.5 inches long, with a ball tip)
-
1 mL syringe
-
Prepared formulation
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Introduce the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.
-
Gently pass the needle down the esophagus into the stomach. There should be no resistance.
-
Slowly administer the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol for Oral Gavage in Rats
Objective: To accurately administer a liquid formulation directly into the stomach of a rat.
Materials:
-
Appropriate size gavage needle (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)
-
Syringe of appropriate size
-
Prepared formulation
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).
-
Restrain the rat securely.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the mouth and advance it over the tongue into the esophagus to the pre-measured depth.
-
Administer the formulation slowly.
-
Withdraw the needle and return the rat to its cage, monitoring for any adverse effects.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a robust and well-characterized formulation. Due to its predicted poor aqueous solubility and basic nature, a systematic approach to formulation development is paramount. This guide has provided a comprehensive framework, including detailed protocols and the underlying scientific rationale, to enable researchers to formulate this promising compound for preclinical studies. By starting with a thorough physicochemical characterization and systematically exploring pH-adjustment, co-solvency, and suspension strategies, an appropriate and effective formulation can be achieved, thereby ensuring reliable and reproducible in vivo data.
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Custom Synthesis of 6,7-Dimethoxyquinazolin-4-amine Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of quinazoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[3][4][5] Of particular significance is the 6,7-dimethoxyquinazolin-4-amine core, which forms the backbone of several clinically successful tyrosine kinase inhibitors (TKIs). These targeted therapies have revolutionized the treatment of various cancers by selectively inhibiting the signaling pathways that drive tumor growth and proliferation.[3][6] Prominent examples include Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), all of which feature this key structural motif.[7][8][9]
This comprehensive guide provides detailed protocols and expert insights for the custom synthesis of a representative this compound derivative, Gefitinib. The methodologies presented herein are grounded in established literature and are designed to be both reproducible and scalable for research and drug development applications. We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline the necessary analytical techniques for compound characterization and quality control.
Synthetic Strategy: A Retrosynthetic Approach to Gefitinib
The synthesis of Gefitinib and its analogues typically involves a multi-step sequence starting from readily available precursors. A common and effective strategy begins with the construction of the 6,7-dimethoxyquinazolin-4-one core, followed by chlorination and subsequent nucleophilic aromatic substitution to introduce the desired arylamine side chain. The final step involves the installation of the morpholino-propoxy group at the 6-position.
A representative synthesis of Gefitinib starts from 6,7-dimethoxyquinazolin-4(3H)-one.[10] This starting material undergoes chlorination to yield the highly reactive 4-chloro-6,7-dimethoxyquinazoline intermediate. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 3-chloro-4-fluoroaniline. A selective demethylation at the 6-position, followed by a Williamson ether synthesis, introduces the morpholino-propoxy side chain to afford the final product, Gefitinib.[10]
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Application Notes and Protocols for the Use of 6,7-Dimethoxyquinazolin-4-amine Derivatives in Drug Synthesis
Introduction: The Quinazoline Core in Modern Oncology
The quinazoline scaffold is a cornerstone in the architecture of targeted cancer therapies. Specifically, derivatives of 6,7-dimethoxyquinazoline are critical precursors for a class of drugs known as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). EGFR is a protein on the surface of cells that helps them grow and divide; in many types of cancer, EGFR is mutated or overexpressed, leading to uncontrolled cell proliferation.[1] EGFR-TKIs function by binding to the ATP site within the EGFR kinase domain, which blocks downstream signaling pathways and inhibits cancer cell growth and survival.[1][2]
This document provides a detailed guide for researchers and drug development professionals on the utilization of 6,7-dimethoxy-4-aminoquinazoline derivatives as pivotal intermediates in the synthesis of first and second-generation EGFR-TKIs, namely Gefitinib, Erlotinib, and Afatinib. These drugs have transformed the treatment landscape for patients with non-small-cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations.[3][4] We will explore the synthetic logic, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices.
Mechanism of Action: Targeting the EGFR Pathway
Gefitinib and Erlotinib are reversible EGFR inhibitors, while Afatinib is an irreversible inhibitor that also targets other members of the ErbB family of receptors.[3] Their therapeutic action hinges on interrupting the signaling cascade that promotes tumor growth.
Caption: EGFR-TKIs competitively block ATP binding, inhibiting autophosphorylation and downstream signaling.
PART 1: Synthesis of Key Quinazoline Intermediates
The journey to synthesizing these potent drugs often begins with a common chlorinated precursor, 4-chloro-6,7-dimethoxyquinazoline or its analogues. This intermediate is highly reactive at the C-4 position, making it ideal for nucleophilic aromatic substitution (SNAr) with the desired aniline derivatives.
Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
The conversion of a dihydroxyquinazoline to a dichloroquinazoline is a foundational step. The hydroxyl groups are poor leaving groups, necessitating their conversion into a more reactive species. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Rationale: POCl₃ acts as both a chlorinating agent and a dehydrating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride ions. The addition of a tertiary amine like N,N-dimethylaniline can catalyze the reaction.[5][6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 volumes).
-
Catalyst Addition: Cautiously add N,N-dimethylaniline (0.1-0.2 eq) to the suspension.
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the mixture and carefully pour it into a beaker containing crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Isolation: The product will precipitate as a solid. Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[5][6]
| Parameter | Typical Value | Source |
| Starting Material | 6,7-dimethoxyquinazolin-2,4-dione | [5][6] |
| Reagent | Phosphorus oxychloride (POCl₃) | [5][6] |
| Catalyst | N,N-dimethylaniline | [5] |
| Temperature | Reflux (~110 °C) | [5][7] |
| Yield | 75-85% | [7] |
| Purity (HPLC) | >98% | [7] |
Protocol 2: Selective Amination to 4-Amino-2-chloro-6,7-dimethoxyquinazoline
For the synthesis of certain antihypertensive drugs, a 4-amino-2-chloro precursor is required. The C-4 position of 2,4-dichloro-6,7-dimethoxyquinazoline is significantly more reactive towards nucleophiles than the C-2 position, allowing for selective substitution.
Rationale: The electron-withdrawing nature of the quinazoline ring system activates both chlorine atoms for nucleophilic attack. However, electronic and steric factors render the C-4 position more electrophilic, enabling a selective reaction at ambient temperatures.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).[7]
-
Amination: Add aqueous ammonium hydroxide (25%) to the solution and stir vigorously at room temperature for 24 hours.[7]
-
Isolation: The product precipitates from the reaction mixture. Filter the solid, wash with water, and then with a small amount of cold THF.
-
Drying: Dry the isolated white to off-white solid under vacuum to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline.[7]
| Parameter | Typical Value | Source |
| Starting Material | 2,4-dichloro-6,7-dimethoxyquinazoline | [7] |
| Reagent | Aqueous Ammonia (25%) | [7] |
| Solvent | Tetrahydrofuran (THF) | [7] |
| Temperature | Ambient | [7] |
| Yield | ~90% | [7] |
| Purity (HPLC) | >97% | [7] |
PART 2: Application in the Synthesis of EGFR-TKIs
With the chlorinated quinazoline core in hand, the path is clear for coupling with various anilines to construct the final drug molecules.
Gefitinib Synthesis Workflow
Gefitinib ('Iressa') synthesis involves the coupling of the quinazoline core with 3-chloro-4-fluoroaniline, followed by modifications to the alkoxy side chain. A highly efficient modern route starts with 6,7-dimethoxy-3H-quinazolin-4-one.[8][9]
Caption: A streamlined synthetic pathway to Gefitinib.
Protocol 3: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Rationale: This is a classic SNAr reaction. Isopropanol is an effective polar protic solvent that facilitates the reaction between the chlorinated quinazoline and the aniline nucleophile. The reaction proceeds readily at room temperature to selectively yield the C-4 substituted product.[8]
Step-by-Step Methodology:
-
Reaction Setup: Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (10-15 volumes) in a reaction flask.
-
Aniline Addition: Add 3-chloro-4-fluoroaniline (1.0-1.2 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate of the product will form.[8]
-
Isolation: Filter the resulting precipitate, wash with fresh isopropanol to remove any unreacted starting materials, and then dry in an oven at 60 °C.[8]
-
Characterization: The product is typically a white solid with a high degree of purity.
| Parameter | Typical Value | Source |
| Starting Material | 4-chloro-6,7-dimethoxyquinazoline | [8] |
| Reagent | 3-chloro-4-fluoroaniline | [8] |
| Solvent | Isopropanol | [8] |
| Temperature | Room Temperature | [8] |
| Yield | ~98% | [8] |
| Purity (HPLC) | >99% | [8] |
Subsequent steps to complete the Gefitinib synthesis involve selective demethylation at the C-6 position followed by Williamson ether synthesis to introduce the morpholinopropoxy side chain.[8][10]
Erlotinib Synthesis Workflow
Erlotinib ('Tarceva') features two methoxyethoxy side chains, which enhance its pharmacokinetic properties. The synthesis is analogous to that of Gefitinib but starts with a different precursor and uses 3-ethynylaniline.[11][12]
Caption: Key steps in the synthesis of Erlotinib Hydrochloride.
Protocol 4: Synthesis of Erlotinib
Rationale: The coupling reaction requires more forcing conditions than the Gefitinib synthesis, typically heating at reflux. Pyridine is added as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a flask, dissolve 3-ethynylaniline (1.1 eq) and pyridine (1.1 eq) in isopropanol.
-
Quinazoline Addition: Prepare a separate solution of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in isopropanol. Add this solution dropwise to the aniline solution.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 4 hours. An orange or yellowish solid will precipitate.[11]
-
Isolation: Cool the mixture to room temperature, filter the precipitate, wash with hot isopropanol, and dry to afford the crude product.[11]
-
Purification: The free base can be purified by recrystallization from methanol or by converting it to the hydrochloride salt and then recrystallizing.[11][13]
| Parameter | Typical Value | Source |
| Starting Material | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | [11] |
| Reagent | 3-ethynylaniline | [11] |
| Base | Pyridine | [11] |
| Solvent | Isopropanol | [11] |
| Temperature | Reflux | [11] |
| Yield | ~95% (for HCl salt) | [11] |
| Purity (HPLC) | >99% | [11] |
Afatinib Synthesis Workflow
Afatinib ('Gilotrif') is a second-generation, irreversible TKI. Its synthesis is more complex, involving the introduction of a reactive Michael acceptor (an acrylamide group) which forms a covalent bond with a cysteine residue in the EGFR active site.[14] The synthesis often starts from 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline.[14][15]
Caption: A representative synthetic pathway for the irreversible inhibitor Afatinib.
Protocol 5: Key Steps in Afatinib Synthesis
Rationale: The synthesis builds the molecule in stages. First, a nucleophilic substitution at the C-7 position introduces the tetrahydrofuran moiety. Second, the nitro group at C-6 is reduced to an amine, which serves as a handle for the final amidation step. This final step attaches the reactive side chain responsible for irreversible binding.
Step-by-Step Methodology (Conceptual Overview):
-
Ether Formation: The starting material, 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline, is reacted with (S)-3-hydroxytetrahydrofuran in the presence of a strong base like potassium tert-butoxide to displace the fluorine atom.[14]
-
Nitro Reduction: The intermediate from step 1 undergoes reduction of the nitro group. Classic conditions such as iron powder in the presence of ammonium chloride or catalytic hydrogenation are effective. This yields the crucial 6-aminoquinazoline intermediate.[14]
-
Amidation/Coupling: The 6-amino intermediate is then acylated. This is the most critical step, where the 4-(dimethylamino)but-2-enoyl chloride (or a similar activated crotonic acid derivative) is coupled to the 6-amino group. This reaction installs the Michael acceptor functionality.[14][15]
-
Salification: The final free base is often converted to a more stable and soluble salt, such as the dimaleate salt, for formulation.[14]
| Stage | Key Transformation | Common Reagents | Source |
| 1. Etherification | SNAr at C-7 | (S)-3-Hydroxytetrahydrofuran, K-tert-butoxide | [14] |
| 2. Reduction | NO₂ → NH₂ | Fe / NH₄Cl or H₂ / Pd-C | [14] |
| 3. Amidation | Acylation of NH₂ | 4-(Dimethylamino)crotonyl chloride | [14][15] |
| Overall Yield | High (optimized process) | - | [14] |
PART 3: Analytical Characterization and Safety
Analytical Methods
Throughout the synthesis of these APIs, rigorous analytical monitoring is essential.
-
HPLC: The primary tool for assessing reaction completion, purity of intermediates, and the final product.
-
NMR (¹H, ¹³C): Indispensable for structural elucidation and confirmation of intermediates and final compounds.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.
-
FTIR: Provides information about the functional groups present in the molecules.
-
Melting Point & DSC: Used to assess the purity and physical form of the solid products.[8][14]
Safety and Handling of Quinazoline Intermediates
Quinazoline derivatives, particularly the chlorinated intermediates, require careful handling in a laboratory or manufacturing setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[16][17][18]
-
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17][19]
-
Exposure Routes and First Aid:
-
Eye Contact: Causes serious eye irritation. Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[16][17]
-
Skin Contact: Causes skin irritation. Wash off immediately with soap and plenty of water.[16][17]
-
Inhalation: May cause respiratory irritation. Move the person to fresh air. If breathing is difficult, seek medical attention.[16][17]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[16]
-
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers. Keep away from strong oxidizing agents and acids.[16][17]
Conclusion
The this compound scaffold and its derivatives are not merely chemical intermediates; they are the foundational building blocks for a generation of targeted therapies that have significantly improved outcomes for cancer patients. The synthetic routes to Gefitinib, Erlotinib, and Afatinib highlight the versatility of the quinazoline core, particularly the strategic importance of the C-4 position for introducing the pharmacologically critical aniline moiety. The protocols and insights provided herein demonstrate that a deep understanding of reaction mechanisms and process control is paramount to the efficient and safe synthesis of these life-saving pharmaceuticals.
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- 18. fishersci.com [fishersci.com]
- 19. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6,7-Dimethoxyquinazolin-4-amine Synthesis
Welcome to the technical support center for the synthesis of 6,7-Dimethoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction: The Synthetic Landscape
The synthesis of this compound is a critical process in the development of numerous pharmacologically active molecules, including several tyrosine kinase inhibitors.[1][2] While the synthetic routes are well-established, achieving optimal results requires careful control of reaction parameters and a proactive approach to troubleshooting. This guide addresses common challenges encountered during the key synthetic steps, providing evidence-based solutions and explaining the underlying chemical principles.
A prevalent and robust pathway commences with 2-amino-4,5-dimethoxybenzoic acid, which undergoes cyclization to form the quinazolinone core, followed by chlorination and subsequent amination.[1][3] This multi-step synthesis, while reliable, presents several junctures where optimization is crucial for success.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Cyclization to 6,7-Dimethoxyquinazolin-4(3H)-one
The initial cyclization is a foundational step, and its efficiency directly impacts the overall yield. A common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with a source of a one-carbon unit, such as formamide or formamidine acetate.[1][3]
Question 1: My cyclization reaction with formamide is resulting in a low yield (<30%). What are the likely causes and how can I improve it?
Answer:
Low yields in the formamide-mediated cyclization are a frequent challenge. Several factors can contribute to this issue:
-
Suboptimal Temperature: The reaction typically requires high temperatures to proceed efficiently. Heating 2-amino-4,5-dimethoxybenzoic acid in excess formamide often necessitates temperatures in the range of 140-170°C.[3][4] Insufficient heating can lead to incomplete reaction.
-
Reaction Time: While higher temperatures can accelerate the reaction, an adequate reaction time (often several hours) is necessary for completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[2]
-
Alternative Reagents: Using formamidine acetate in a suitable solvent like absolute ethanol can be a more reliable and higher-yielding alternative to neat formamide.[1][2] This method often proceeds under reflux conditions and can yield significantly better results, with some protocols reporting yields as high as 87%.[2][3]
Experimental Protocol: Cyclization using Formamidine Acetate [2]
-
To a dry 250 mL round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).
-
Add 100 mL of absolute ethanol.
-
Heat the mixture to reflux and maintain for approximately 8 hours.
-
Monitor the reaction's completion via TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the precipitate and wash with a small volume of cold ethanol.
-
Dry the solid product under vacuum.
Question 2: I am observing significant byproduct formation during the cyclization. What are these byproducts and how can I minimize them?
Answer:
Side reactions can compete with the desired cyclization, leading to a complex product mixture and reduced yield.
-
Decarboxylation: At the high temperatures required for the formamide reaction, the starting material, 2-amino-4,5-dimethoxybenzoic acid, can undergo decarboxylation.
-
Incomplete Cyclization: Insufficient heating or reaction time can leave unreacted starting materials or intermediates.
To minimize byproducts, consider the following:
-
Precise Temperature Control: Maintain a consistent and optimal reaction temperature.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions, especially at high temperatures.[4]
-
Reagent Purity: Ensure the purity of your starting materials and reagents.
Part 2: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one
The conversion of the quinazolinone to the 4-chloro derivative is a critical activation step, preparing the molecule for nucleophilic substitution.
Question 3: My chlorination reaction using thionyl chloride (SOCl₂) is giving a poor yield and a dark, difficult-to-purify product. What can I do?
Answer:
While thionyl chloride is a common chlorinating agent, optimizing this step is key to obtaining a clean product.
-
Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is often crucial for this reaction to proceed efficiently.[2][3]
-
Excess Reagent and Temperature: The reaction is typically performed in a large excess of thionyl chloride under reflux conditions.[2][3]
-
Work-up Procedure: A careful work-up is essential. After the reaction, excess thionyl chloride should be removed under reduced pressure. The residue is then typically quenched by carefully adding it to ice-water, which can be a highly exothermic process.[3][5] Basification with a dilute base like ammonia to a neutral pH will precipitate the product.[3]
-
Alternative Chlorinating Agent: Phosphorus oxychloride (POCl₃) is another effective chlorinating agent.[5][6] Some studies suggest that using POCl₃ with a base like N,N-diethylaniline can provide more reliable results and high yields.[4]
Data Summary: Chlorination Conditions
| Chlorinating Agent | Catalyst/Additive | Typical Yield | Reference |
| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | ~93-98% | [2][3] |
| Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | High | [5] |
| Phosphorus Oxychloride (POCl₃) | N,N-Diethylaniline | ~70-89% | [4] |
Question 4: During the work-up of my chlorination reaction, I am losing a significant amount of product. How can I improve the isolation?
Answer:
Product loss during work-up is often related to the precipitation and filtration steps.
-
Controlled Quenching: Add the reaction mixture to ice-water slowly and with vigorous stirring to control the exotherm and ensure complete precipitation of the product.
-
pH Adjustment: Carefully adjust the pH to approximately 7.[3] A pH that is too acidic or too basic can lead to the formation of soluble salts or hydrolysis of the product.
-
Washing: Wash the filtered solid with ample cold water to remove any residual salts.[5]
Part 3: Amination of 4-Chloro-6,7-dimethoxyquinazoline
The final step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.
Question 5: The amination of 4-chloro-6,7-dimethoxyquinazoline is resulting in a low yield and the formation of a significant amount of 6,7-dimethoxyquinazolin-4-ol. What is causing this side product?
Answer:
The formation of 6,7-dimethoxyquinazolin-4-ol is a classic example of a competing hydrolysis reaction.[7] The C4 position of the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack by water.
To minimize hydrolysis and favor amination:
-
Anhydrous Conditions: Ensure that all solvents and reagents are scrupulously dry. Glassware should be oven-dried before use.
-
Solvent Choice: The choice of solvent is critical. While aqueous ammonia can be used, it inherently introduces water.[8] Using anhydrous ammonia in a suitable organic solvent, or employing a protected form of ammonia, can mitigate this issue. For substitutions with other amines, polar aprotic solvents like isopropanol are commonly used.[9][10]
-
Temperature Control: While heating is often required to drive the substitution, excessive temperatures can accelerate the rate of hydrolysis.[7] The optimal temperature should be determined empirically for each specific amine.
Troubleshooting Flowchart: Low Yield in Amination
Caption: Troubleshooting decision tree for low amination yield.
Question 6: I am attempting to synthesize a 4-aminoquinazoline derivative with a primary amine, but the reaction is sluggish. How can I drive it to completion?
Answer:
If hydrolysis is not the primary issue, the sluggishness of the reaction can be due to several other factors:
-
Amine Nucleophilicity: The reactivity of the amine is paramount. Less nucleophilic amines will require more forcing conditions.
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction. Isopropanol is a common choice, but other polar aprotic solvents can be explored.[9][10]
-
Temperature and Time: For less reactive amines, increasing the reflux time or carefully elevating the reaction temperature may be necessary.[9][10]
-
Base: In some cases, the addition of a non-nucleophilic base may be required to scavenge the HCl generated during the reaction, particularly if the amine salt is not desired.
Overall Synthesis Workflow
The following diagram illustrates the key steps in a common synthetic route to this compound.
Caption: Common synthetic pathway for this compound.
Conclusion
The synthesis of this compound, while straightforward in principle, requires meticulous attention to detail and a systematic approach to optimization. By understanding the underlying chemical principles and being prepared to troubleshoot common issues such as low yields and byproduct formation, researchers can significantly improve the efficiency and reliability of their synthetic protocols. This guide provides a foundation for addressing these challenges, but empirical optimization for your specific laboratory conditions and reagents remains paramount.
References
-
Bavetsias, V., et al. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 15(5), 3348-3369. [Link]
-
de Andrade, L. H., et al. (2024). Molecular Construction Using Formamide as a C1 Feedstock. Chemistry – A European Journal. [Link]
-
Fantinel, M., et al. (2024). Strategies for the preparation of quinazolinones by formamide. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. [Link]
- Google Patents. (2008).
-
Shaabani, A., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
-
Li, Y., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1279-1288. [Link]
-
Al-Otaibi, M. A., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Molecules, 26(16), 4967. [Link]
-
Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]
- Google Patents. (2009). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 95. [Link]
-
Li, Y., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. [Link]
- Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
Khan, I., & Ibrar, A. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2023). Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. [Link]
-
Kumaraswamy, G., et al. (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International, 36(4), 341-345. [Link]
-
ChemRxiv. (2022). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D. ChemRxiv. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low yield in 4-chloro-6,7-dimethoxyquinazoline synthesis
Technical Support Center: 4-Chloro-6,7-dimethoxyquinazoline Synthesis
Welcome to the technical support center for the synthesis of 4-chloro-6,7-dimethoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. As a pivotal intermediate in the development of several tyrosine kinase inhibitors like Gefitinib and Erlotinib, achieving a high yield of this compound is crucial.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
General Synthesis & Reaction Mechanism
Q1: What is the most common and highest-yielding synthetic route to 4-chloro-6,7-dimethoxyquinazoline?
A1: The most prevalent and efficient method is the chlorination of the precursor, 6,7-dimethoxyquinazolin-4(3H)-one.[2] This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][3] While both chlorinating agents are effective, thionyl chloride has been reported to produce yields of up to 98%, which can be higher and result in fewer byproducts compared to phosphorus oxychloride in some cases.[3][4]
The synthesis of the 6,7-dimethoxyquinazolin-4(3H)-one precursor is also a critical step. A high-yield approach involves the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with formamidine acetate in ethanol, which can achieve yields of around 87%.[3]
Q2: Can you explain the mechanism of chlorination using thionyl chloride and a DMF catalyst?
A2: The chlorination proceeds via a Vilsmeier-Haack-type mechanism. First, the DMF catalyst reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, (chlorodimethyl)formiminium chloride. The oxygen of the lactam in 6,7-dimethoxyquinazolin-4(3H)-one then attacks this reagent. Following a rearrangement and elimination sequence, a chloride ion displaces the activated intermediate, resulting in the formation of the 4-chloro-6,7-dimethoxyquinazoline product. The use of a catalyst like DMF is crucial for activating the thionyl chloride and facilitating the reaction at a lower temperature and with higher efficiency.
Troubleshooting Low Yield
Q3: My yield is consistently low after the chlorination step. What are the most likely causes?
A3: Low yield in this reaction can typically be traced back to one of four primary areas: incomplete reaction, presence of moisture leading to hydrolysis, poor quality of reagents, or suboptimal workup procedures.
-
Incomplete Reaction: This can be due to insufficient reaction time, inadequate temperature, or poor solubility of the starting material. Ensure the reaction is heated to reflux for the recommended duration (typically 5-6 hours).[3][4]
-
Moisture Contamination: The most common byproduct is the hydrolysis of the 4-chloro product back to the 6,7-dimethoxyquinazolin-4-ol starting material.[2] Both the chlorinating agents and the product are highly sensitive to water.
-
Reagent Quality: Thionyl chloride and phosphorus oxychloride can degrade over time, especially if not stored under anhydrous conditions. Using old or improperly stored reagents will significantly reduce their effectiveness.
-
Workup Issues: The product can be lost during the workup phase. For instance, during neutralization with an aqueous base, prolonged exposure or localized high pH can promote hydrolysis back to the starting material.
Q4: I am observing a significant amount of my starting material, 6,7-dimethoxyquinazolin-4(3H)-one, in the final product. How can I resolve this?
A4: The presence of unreacted starting material points towards an incomplete reaction. Here is a systematic approach to troubleshoot this issue:
-
Verify Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of the chlorinating agent (e.g., thionyl chloride is often used as the solvent).[3][4] Use a fresh bottle of the chlorinating agent and DMF catalyst.
-
Increase Reaction Time and Monitor Progress: Extend the reflux time to 8 hours. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[1]
-
Ensure Proper Temperature: Confirm that your reaction setup is reaching and maintaining the reflux temperature of the chlorinating agent (for thionyl chloride, this is ~76°C).
-
Improve Solubility: While the starting material has limited solubility, vigorous stirring and sufficient volume of the chlorinating agent are essential to ensure the suspension is well-mixed throughout the reaction.
Q5: My product appears dark and oily, and I suspect side reactions. What could be causing this and how can it be prevented?
A5: Dark coloration often indicates decomposition or side reactions, which can be triggered by excessive heat or prolonged reaction times.[5] The electron-rich nature of the quinazoline ring, enhanced by the two methoxy groups, can make it susceptible to side reactions under harsh conditions.[5]
-
Temperature Control: Do not exceed the recommended reflux temperature. Overheating can lead to the formation of black agglomerates and pungent odors, indicating decomposition.[3]
-
Reaction Time: While the reaction needs to go to completion, unnecessarily long heating can also promote the formation of impurities. Adhere to the time suggested by TLC analysis.
-
Quenching Procedure: The workup is a critical step. When the reaction is complete, ensure the excess chlorinating agent is thoroughly removed under reduced pressure. The subsequent quenching by pouring the reaction mixture into ice water or an ice-cold basic solution should be done slowly and with vigorous stirring to dissipate heat effectively.[2][6]
Workflow & Mechanism Diagrams
Caption: Synthetic route to 4-Chloro-6,7-dimethoxyquinazoline.
Caption: Troubleshooting workflow for low yield issues.
Caption: Mechanism of chlorination and competing hydrolysis.
Experimental Protocols & Data
Data Presentation
The following table summarizes typical reaction parameters and reported yields for the key synthetic steps.
| Step | Starting Material | Reagents & Conditions | Reported Yield (%) | Reference |
| 1. Cyclization | 4,5-Dimethoxy-2-aminobenzoic acid | Formamidine acetate, Absolute Ethanol, Reflux (8h) | 87% | [3] |
| 2. Chlorination | 6,7-Dimethoxyquinazolin-4(3H)-one | Thionyl chloride (SOCl₂), DMF (cat.), Reflux (6h) | 93-98% | [3][4] |
| 2. Chlorination | 6,7-Dimethoxyquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃), Reflux | ~44% | [3] |
Protocol 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one (Precursor)
This protocol is adapted from the method described by Guidechem.[3]
-
To a dry 250 mL round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).[3]
-
Add 100 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the solvent via rotary evaporation.
-
Add 50 mL of a saturated sodium bicarbonate solution to the residue to adjust the pH to 7-8.
-
Filter the resulting precipitate, wash the filter cake with a small amount of cold water, and dry to obtain the product.
Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This protocol is adapted from high-yield methods reported by BenchChem and ChemicalBook.[1][4]
-
In a dry 500 mL round-bottom flask equipped with a reflux condenser and stir bar, place 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol).[1][4]
-
Under a fume hood , carefully add thionyl chloride (200 mL) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (0.2 mL) dropwise to the suspension.[1][4]
-
Heat the reaction mixture to reflux (~76°C) and maintain for 6 hours, stirring vigorously.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. (Caution: Ensure your vacuum pump is protected from corrosive SOCl₂ vapors).
-
Add toluene (2 x 50 mL) and azeotrope to remove the final traces of thionyl chloride.[4]
-
The resulting residue is taken up in the next step (workup).
Protocol 3: Workup and Purification
-
Dissolve the crude residue from Protocol 2 in dichloromethane (550 mL).[4]
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous sodium bicarbonate solution (2 x 250 mL) to neutralize any remaining acid. (Caution: CO₂ evolution may cause pressure buildup).
-
Wash the organic layer with brine (1 x 250 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.[4] The product can be further purified by recrystallization if necessary.
References
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
- Kumaraswamy, G., et al. (2004). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
Sources
Technical Support Center: Improving Solubility of 6,7-Dimethoxyquinazolin-4-amine for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6,7-Dimethoxyquinazolin-4-amine. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. Quinazoline derivatives are a vital scaffold in drug discovery, but their planar, crystalline nature often leads to poor aqueous solubility, a critical hurdle for obtaining reliable and reproducible experimental data.[1][2][3] This guide is structured in a question-and-answer format to directly address the most common issues.
Part 1: Frequently Asked Questions - Understanding the Molecule
This section covers the fundamental properties of this compound that govern its solubility behavior.
Q1: What are the key physicochemical properties of this compound?
Understanding the compound's basic properties is the first step in designing a successful solubilization strategy. While it is sparingly soluble in water, its structure contains a basic nitrogen atom that is key to improving its solubility.[4][5]
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [5][6] | Provides the elemental composition. |
| Molecular Weight | 205.21 g/mol | [6] | Essential for calculating molar concentrations for stock solutions. |
| Appearance | White to off-white crystalline solid | [5] | The solid, crystalline state ("brick-dust" character) contributes to poor solubility due to strong lattice energy.[7] |
| Predicted LogP | 1.1 | [6] | This relatively low value indicates moderate lipophilicity; solubility is not limited by "grease-ball" characteristics but more by its solid-state properties. |
| Key Functional Group | 4-amino group | [5][6] | This group is basic and can be protonated at acidic pH to form a much more water-soluble salt.[4][8][9] |
Q2: Why is this compound so poorly soluble in neutral aqueous solutions like PBS or cell culture media?
The poor solubility stems from two primary factors:
-
High Crystal Lattice Energy: As a solid, the molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the compound can dissolve in a solvent. This is a common issue for "brick-dust" type molecules.[7]
-
pH-Dependent Ionization: The 4-amino group on the quinazoline ring is a weak base.[4] In neutral or alkaline solutions (pH ≥ 7), it exists predominantly in its uncharged, free-base form. This neutral form is less polar and thus has a lower affinity for water molecules, leading to poor aqueous solubility. Conversely, in an acidic environment, the amine group becomes protonated, forming a positively charged cation that is significantly more soluble in water.[8][9][10]
Part 2: Preparing Concentrated Stock Solutions - The First Step
Properly preparing a concentrated stock solution is the most critical step for success in downstream assays.
Q3: What is the recommended solvent for making a primary stock solution, and how do I prepare it?
For poorly water-soluble organic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[11] It is a powerful, water-miscible organic solvent that can effectively dissolve most research compounds.[12]
This protocol provides a standard method for preparing a concentrated stock solution. Always refer to best practices for accuracy and stability.[13][14][15]
Materials:
-
This compound (MW: 205.21 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 205.21 g/mol × 1000 mg/g = 10.26 mg
-
-
Weighing: Accurately weigh approximately 10.26 mg of the compound and transfer it to a sterile vial. Record the exact weight.
-
Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 50 mM concentration. Add the calculated volume of DMSO to the vial.
-
Volume (µL) = [Mass (mg) / 205.21 ( g/mol )] / 0.050 (mol/L) × 1,000,000 (µL/L)
-
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, proceed to the troubleshooting steps in Q4.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[16] Store aliquots at -20°C or -80°C in properly labeled, light-blocking vials.[16]
Q4: My compound won't fully dissolve in DMSO, even after vortexing. What should I do?
This indicates that you may be near the solubility limit in DMSO or that the dissolution kinetics are slow. The following workflow can be used to facilitate dissolution.
Caption: Workflow for dissolving difficult compounds in DMSO.
Part 3: Avoiding Precipitation in Aqueous Assays
The most common failure point is the dilution of the DMSO stock into an aqueous buffer or cell culture medium.
Q5: I see a precipitate forming immediately after diluting my DMSO stock into my assay medium. Why does this happen and how can I prevent it?
This phenomenon, known as "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its maximum solubility limit in that medium.[17][18] The compound is soluble in the highly concentrated DMSO stock, but when this is diluted into an aqueous environment, the DMSO is no longer the primary solvent, and the compound's poor aqueous solubility becomes the limiting factor.
Caption: Decision tree for troubleshooting compound precipitation.
Key Prevention Strategies:
-
Lower Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible, ideally ≤0.5%, and even lower (≤0.1%) for sensitive cell lines.
-
Rapid Mixing: When making the dilution, add the small volume of DMSO stock into the larger volume of aqueous medium while vortexing or stirring vigorously. This prevents the formation of localized, highly concentrated pockets where the compound can precipitate.[19]
-
Pre-warm the Medium: Using aqueous medium that is pre-warmed to the experimental temperature (e.g., 37°C) can sometimes help improve solubility.[19]
-
Determine the Solubility Limit: The most robust solution is to experimentally determine the maximum soluble concentration of the compound in your specific assay medium and not exceed it.
Q6: How do I experimentally determine the maximum soluble concentration in my assay medium?
You must empirically test the solubility under your exact experimental conditions.
This protocol helps you find the highest concentration of your compound that remains in solution in your final assay buffer or medium.
Materials:
-
50 mM stock solution of the compound in DMSO.
-
Your specific assay medium (e.g., DMEM + 10% FBS, PBS).
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Vortex mixer.
Methodology:
-
Prepare Serial Dilutions: Create a series of dilutions of your compound in the pre-warmed assay medium. For example, to test concentrations from 200 µM down to 1.56 µM:
-
Tube 1 (200 µM): Add 4 µL of 50 mM DMSO stock to 996 µL of medium (1:250 dilution, 0.4% DMSO). Vortex immediately.
-
Tube 2 (100 µM): Add 500 µL from Tube 1 to 500 µL of fresh medium. Vortex.
-
Tube 3 (50 µM): Add 500 µL from Tube 2 to 500 µL of fresh medium. Vortex.
-
Continue this 2-fold serial dilution for 8-10 points.
-
Include a "vehicle control" tube with only the equivalent amount of DMSO (e.g., 0.4% DMSO in medium).
-
-
Incubation and Observation: Incubate the dilutions under your standard assay conditions (e.g., 37°C, 5% CO₂) for the duration of your longest experimental time point (e.g., 24, 48 hours).
-
Visual Inspection: At several time points (e.g., 0, 4, and 24 hours), carefully inspect each tube against a dark background. Look for any signs of precipitation, such as cloudiness, crystals, or sediment. You can also examine a small drop under a microscope.[19]
-
Determine Maximum Concentration: The highest concentration that remains completely clear and free of precipitate throughout the incubation period is your maximum working soluble concentration.[17][18] Do not use data from any concentrations at or above where precipitation was observed.
Part 4: Advanced Solubilization Strategies
If standard methods are insufficient, more advanced formulation strategies can be employed.
Q7: Can I use pH modification to improve solubility?
Yes. For a basic compound like this compound, acidification is a very effective strategy. By preparing the stock solution in a dilute acid, you create the protonated salt form, which is vastly more soluble in water.
When to Use This: This is useful for cell-free biochemical assays where the final buffer can control the pH. It is less suitable for cell-based assays where a significant change in the medium's pH (typically buffered to ~7.4) would be cytotoxic. However, if the final dilution is high enough, the medium's buffering capacity can absorb the small amount of acid.
Example Protocol (for a 10 mM stock in acid):
-
Weigh 2.05 mg of the compound.
-
Dissolve it in 1 mL of 10 mM HCl in water.
-
Vortex/sonicate until clear.
-
When diluting into your final assay buffer, ensure the final dilution factor is large (e.g., ≥1:1000) so the buffer's capacity is not overwhelmed. Always check the final pH of your working solution.
Q8: Are there other formulation tools available?
For particularly challenging situations, solubilizing excipients can be used. One of the most common in research and pharmaceutical development is the use of cyclodextrins .[17][20]
-
Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The poorly soluble drug molecule can become encapsulated within the hydrophobic core, forming an "inclusion complex."[21] This complex as a whole is water-soluble due to the hydrophilic exterior of the cyclodextrin, effectively shuttling the drug into solution.[21][22]
-
Application: Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. This requires co-lyophilizing the compound with the cyclodextrin or using specialized protocols, and should be considered an advanced method if standard solvent and pH adjustments fail.
References
- Solubility and pH of amines. (n.d.).
- Best Practices For Stock Solutions. (n.d.). FasterCapital.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Lian, R., et al. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs.Drug Discovery Today, 29(2), 103883. doi: 10.1016/j.drudis.2024.103883.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Formulation Strategies For Poorly Soluble Molecules. (2025, October 15). Outsourced Pharma.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC - PubMed Central.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio.
- Video: Extraction: Effects of pH. (2024, April 4). JoVE.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18).
- Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
- The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. (n.d.). PubMed Central.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2025, October 16).
- 4-Amino-6,7-dimethoxyquinazoline 21575-13-3 wiki. (n.d.). Guidechem.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). Benchchem.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7).
- Technical Support Center: Addressing Compound Precipitation In Vitro. (n.d.). Benchchem.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5). ResearchGate.
- Common Cell Culture Problems: Precipitates. (n.d.). Sigma-Aldrich.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
- How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate.
-
This compound | C10H11N3O2 | CID 13060451. (n.d.). PubChem. Retrieved from [Link].
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022, November 22). PMC - NIH.
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025, August 5). ResearchGate.
- How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
- N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. (n.d.). PubChem.
- 6,7-dimethoxy-N-phenylquinazolin-4-amine | C16H15N3O2 | CID 3798. (n.d.). PubChem.
- Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025, May 13). PubMed Central.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). PubMed Central.
- 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine. (n.d.). PubChem - NIH.
- PRODUCT INFORMATION. (n.d.). Cayman Chemical.
- Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (2015). Anticancer Agents Med Chem, 15(10), 1326-32. doi: 10.2174/1871520615666150526115904.
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). NIST WebBook.
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). (n.d.). Amerigo Scientific.
- 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4. (n.d.). ChemicalBook.
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4. (n.d.). Sigma-Aldrich.
- Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). PMC - PubMed Central.
- In silico estimation of DMSO solubility of organic compounds for bioscreening. (n.d.). PubMed.
- PRODUCT INFORMATION. (n.d.). Cayman Chemical.
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- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Quinazoline Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinazoline scaffolds. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is often accompanied by the formation of unwanted byproducts, complicating purification and reducing yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during quinazoline synthesis. Our approach is rooted in mechanistic understanding, aiming to empower you with the knowledge to not only solve immediate experimental issues but also to proactively design more robust synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of quinazolinone byproduct instead of the desired quinazoline. What is the likely cause and how can I prevent this?
A1: The formation of a quinazolin-4(3H)-one instead of a quinazoline is a common issue, particularly in reactions starting from anthranilic acid derivatives.[3][4] This typically occurs when water is present in the reaction mixture, leading to the hydrolysis of intermediates. The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, is particularly prone to this side reaction.[4][5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Choice of Starting Material: If possible, consider alternative starting materials that are less susceptible to hydrolysis, such as 2-aminobenzonitriles or 2-aminobenzaldehydes/ketones.[6][7]
-
Reaction Temperature: In some cases, higher temperatures can favor the desired cyclization over hydrolysis. However, this needs to be optimized carefully to avoid decomposition.
Q2: I am observing the formation of a benzimidazole byproduct. How can I favor the formation of the quinazoline ring?
A2: The formation of benzimidazoles is a known side reaction, particularly when using certain starting materials and solvents.[8] The choice of solvent polarity can significantly influence the reaction pathway.
Troubleshooting Steps:
-
Solvent Polarity: Non-polar solvents can sometimes favor the intramolecular cyclization leading to benzimidazoles.[8] Switching to a polar aprotic solvent like DMF or DMSO, or a polar protic solvent such as ethanol, can promote the desired quinazoline formation.[8]
-
Catalyst Choice: In some syntheses, the choice of catalyst can direct the cyclization pathway. For instance, iodine-catalyzed reactions have been shown to selectively produce quinazolines over benzimidazoles in polar solvents.[7]
Q3: My quinazoline product is forming an N-oxide derivative. How can I minimize this?
A3: Quinazoline N-oxide formation can occur, especially in the presence of oxidizing agents or under aerobic conditions.[9] While quinazoline 3-oxides are valuable synthetic intermediates for other heterocycles like benzodiazepines, their unintended formation can be problematic.[9]
Troubleshooting Steps:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent aerobic oxidation.
-
Avoid Strong Oxidants: If your reaction scheme allows, avoid the use of strong oxidizing agents. If an oxidant is necessary, consider using a milder one or carefully controlling its stoichiometry.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures in the presence of air can increase the likelihood of N-oxide formation. Monitor the reaction closely and work it up promptly upon completion.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Quinazoline
Low product formation is a multifaceted problem that can stem from various factors in your reaction setup.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Poor Reactant Solubility | Select a solvent in which all starting materials are fully soluble at the reaction temperature.[8] | Incomplete dissolution leads to a heterogeneous reaction mixture, slowing down the reaction rate and resulting in low conversion. |
| Inappropriate Base Strength | If using a weak base (e.g., NaHCO₃), consider a stronger base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU).[8] | Many quinazoline syntheses require a base to facilitate deprotonation and subsequent cyclization. An insufficiently strong base will result in poor yields. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC.[10] | Some classical methods, like the Bischler synthesis, require high temperatures to overcome the activation energy for cyclization.[8] |
| Catalyst Inactivity | If using a heterogeneous catalyst, ensure it is properly activated and not poisoned. Consider using a fresh batch of catalyst. For homogeneous catalysts, ensure they are correctly prepared and handled.[10] | The catalyst is crucial for many modern quinazoline syntheses, and its deactivation will halt the reaction. |
| Inadequate Atmosphere Control | For reactions sensitive to air or moisture, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[10] | Oxygen and water can lead to degradation of reagents and intermediates or promote the formation of byproducts like N-oxides and quinazolinones. |
Issue 2: Complex Product Mixture and Purification Difficulties
A complex reaction mixture with multiple spots on a TLC plate indicates the formation of several byproducts, making purification challenging.
-
Methodology Selection: Modern synthetic methods, particularly those catalyzed by transition metals like copper and palladium, often offer higher selectivity and cleaner reaction profiles compared to some classical methods.[1][11] These methods can proceed under milder conditions, reducing the formation of thermal degradation byproducts.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve yields and reduce byproduct formation by minimizing the exposure of reactants to high temperatures for extended periods.[12][13]
-
Purification Techniques: For complex mixtures, a multi-step purification strategy may be necessary. Column chromatography is effective for separating compounds with different polarities.[14] If impurities persist, recrystallization or preparative HPLC can be employed to achieve high purity.[14]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Quinazoline Synthesis and Common Byproduct Pathways
This diagram illustrates a simplified, generalized pathway for quinazoline synthesis and highlights the branching points that can lead to common byproducts.
Caption: Simplified reaction pathways in quinazoline synthesis.
Diagram 2: Troubleshooting Logic Flow for Low Yield
This workflow provides a step-by-step decision-making process for addressing low-yield issues in quinazoline synthesis.
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
Protocol 1: Minimizing Quinazolinone Formation via Anhydrous Synthesis from 2-Aminobenzonitrile
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted quinazoline from a 2-aminobenzonitrile, which is less prone to hydrolysis.
Materials:
-
2-Aminobenzonitrile derivative
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous solvent (e.g., THF, dried over sodium/benzophenone)
-
Anhydrous workup reagents
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of inert gas.
-
Dissolve the 2-aminobenzonitrile derivative in anhydrous THF and add it to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This approach, by starting with a nitrile, avoids the carboxylic acid or ester functionalities that are more susceptible to hydrolysis leading to quinazolinones.[6]
References
-
Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717. [Link]
-
Shaker, Y. M., & El-Dash, Y. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(15), 4483. [Link]
-
Faheem, M., Tiwari, A. K., & Singh, V. K. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 8, 603. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6523. [Link]
-
Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
-
Banu, H. B., & Basheer, S. N. M. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100898. [Link]
-
Wikipedia. (n.d.). Quinazoline. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6523. [Link]
-
Badigenchala, S., et al. (2020). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 25(21), 5039. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles... [Link]
-
Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Link]
-
Shaker, Y. M., & El-Dash, Y. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(15), 4483. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 7. [Link]
-
National Institutes of Health. (n.d.). Advances in polymer based Friedlander quinoline synthesis. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]
-
ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 22(1), 7. [Link]
-
YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. [Link]
-
Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717. [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. [Link]
-
ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
RSC Publishing. (n.d.). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. [Link]
-
ResearchGate. (n.d.). (PDF) Quinazoline derivatives: Synthesis and bioactivities. [Link]
-
Wang, D., & Gao, G. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 24(6), 451-455. [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]
Sources
- 1. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
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- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6,7-Dimethoxyquinazolin-4-amine Purification
Welcome to the technical support center for the purification of 6,7-Dimethoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific understanding and actionable protocols to achieve high purity and yield in your experiments.
Introduction to Purification Challenges
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including antihypertensive drugs and kinase inhibitors.[1][2] Its purification, however, can be non-trivial due to its specific physicochemical properties and the nature of impurities generated during its synthesis. Common challenges include the removal of structurally similar impurities, managing solubility for effective crystallization, and preventing product degradation. This guide provides a structured approach to troubleshoot these issues, grounded in chemical principles and validated experimental procedures.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield After Initial Synthesis and Work-up
Question: I've completed the synthesis of this compound, but my yield after the initial work-up is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low initial yield can stem from several factors, from incomplete reactions to losses during extraction and isolation. Here’s a systematic approach to diagnose and resolve the issue:
-
Incomplete Reaction: The conversion of the precursor, often a 4-chloro or 4-hydroxyquinazoline derivative, to the 4-amino compound may not have gone to completion.
-
Troubleshooting:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[1][3] Ensure the starting material is fully consumed before quenching the reaction.
-
Reagent Stoichiometry and Quality: Ensure the aminating agent (e.g., ammonia, ammonium hydroxide) is used in sufficient excess.[2] Verify the quality and concentration of your reagents.
-
Reaction Conditions: Optimize reaction temperature and time. Some amination reactions may require elevated temperatures or longer durations to proceed to completion.[4]
-
-
-
Losses During Extraction: The product might have significant solubility in the aqueous phase, leading to losses during liquid-liquid extraction.
-
Troubleshooting:
-
pH Adjustment: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate any ammonium salts of the product, minimizing its water solubility.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize the recovery of the product.
-
-
-
Precipitation Issues: The product may not have fully precipitated from the reaction mixture or the crystallization solvent.
-
Troubleshooting:
-
Cooling: Ensure the solution is adequately cooled to the optimal temperature for crystallization.
-
Solvent Choice: The choice of anti-solvent is critical. If precipitating from a reaction mixture, the addition of a miscible anti-solvent can induce precipitation.
-
-
Problem 2: Persistent Impurities Observed in NMR/HPLC Analysis
Question: After purification by recrystallization, I still observe persistent impurities in my NMR and HPLC analyses. What are these impurities likely to be and how can I remove them?
Answer:
Persistent impurities are often structurally related to the desired product, making them difficult to remove by simple crystallization.
-
Common Impurities:
-
Starting Material: Unreacted 4-chloro-6,7-dimethoxyquinazoline or 6,7-dimethoxyquinazolin-4(3H)-one are common impurities.[1][2]
-
Hydrolysis Products: The quinazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of 2-aminobenzaldehyde derivatives.[5]
-
Side-Reaction Products: Depending on the synthetic route, side-products from dimerization or reactions with solvent molecules can occur.
-
-
Purification Strategies:
-
Recrystallization Optimization:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A solvent pair (a good solvent and a poor solvent) often provides better selectivity than a single solvent. Based on solubility data for related compounds, consider solvent systems like Methanol/Water, DMF/Water, or Ethanol/Ethyl Acetate.[6]
-
Slow Crystallization: Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Column Chromatography: For stubborn impurities, column chromatography is a highly effective method.[7]
-
Stationary Phase: Silica gel is the most common choice.[7]
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.[7] The optimal solvent ratio should be determined by TLC analysis.
-
-
Acid-Base Wash: An acid wash can be employed to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH) to precipitate the purified product, which can then be extracted back into an organic solvent.
-
Problem 3: Difficulty in Crystallizing the Final Product
Question: My purified this compound is an oil or an amorphous solid, and I'm having trouble inducing crystallization. What techniques can I use?
Answer:
Obtaining a crystalline solid is crucial for ensuring high purity and ease of handling. If your product is reluctant to crystallize, consider the following techniques:
-
Solvent Selection: The choice of solvent is paramount. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Trial and Error: Small-scale crystallization trials in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile) are recommended.
-
Crystallization Induction Techniques:
-
Seeding: Introduce a small crystal of the pure compound into the supersaturated solution to initiate crystal growth. If no seed crystals are available, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Vapor Diffusion: Place a solution of your compound in a vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: If the compound is soluble in a solvent at room temperature, try cooling the solution in an ice bath or freezer.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
A1: Pure this compound is typically a solid crystalline substance. The color can range from white to off-white or pale yellow, depending on its purity.[9]
Q2: What are the recommended storage conditions for this compound?
A2: It is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. For long-term storage, refrigeration is recommended.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC: To determine the percentage purity and detect any non-volatile impurities.
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: Can I use this compound directly after synthesis without further purification?
A4: This is generally not recommended, especially for applications in drug development or biological assays. Crude products often contain residual reagents, solvents, and by-products that can interfere with subsequent reactions or biological testing. Purification is a critical step to ensure the integrity of your results.
Experimental Protocols & Data
Table 1: Solvent Systems for Column Chromatography
| Polarity | Solvent System (v/v) | Application |
| Low to Medium | Petroleum Ether / Ethyl Acetate (Gradient) | General purpose purification to separate non-polar impurities. |
| Medium to High | Dichloromethane / Methanol (Gradient) | Effective for separating more polar impurities. |
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and the minimum amount of a suitable hot solvent (e.g., methanol) to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% petroleum ether) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluent in fractions.
-
TLC Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Diagram 2: Purification Strategy Selection
Caption: Decision tree for selecting a purification method.
References
- Vertex AI Search. (n.d.). 6,7-dimethoxy-N-phenylquinazolin-4-amine | Solubility of Things.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations.
- BOC Sciences. (n.d.). CAS 23680-84-4 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
- (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline: Specifications and Applications.
- Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1.
- Scribd. (n.d.). Troubleshooting of Amine Regn.
- Wikipedia. (n.d.). Quinazoline.
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana, 51(4), 1053-1061.
- BenchChem. (n.d.). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
- ACS Publications. (2020, November 23). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation.
- (2018). Synthesis of 2-chloro-4-(aryl amino)
- Technical Disclosure Commons. (2025, October 27). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
- Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
- Research and Reviews. (2021, November 18).
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. ORGANIC PREPARATIONS AND PROCEDURES INT., 36(4), 341-345.
- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- NIH. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC.
- PubChem. (n.d.). This compound.
- Science Alert. (n.d.). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline.
- PubChem. (n.d.). 6,7-dimethoxy-N-phenylquinazolin-4-amine.
- NIH. (n.d.). 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine - PubChem.
- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ.
- ResearchGate. (2020, April 17). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.
- NIH. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- NIH. (n.d.). N-(2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine - PubChem.
- ResearchGate. (2025, August 10). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds.
- BenchChem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
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Technical Support Center: Overcoming Resistance to 4-Aminoquinazoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoquinazoline-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical advice to help you navigate the complexities of inhibitor resistance and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by a discussion of potential causes and a step-by-step protocol to resolve the issue.
| Inconsistent IC50 Values in Cell-Based Assays
Question: My IC50 values for a 4-aminoquinazoline inhibitor (e.g., Gefitinib, Erlotinib) are fluctuating significantly between experiments, even when using the same cell line. What could be the cause?
Probable Causes & Solutions:
-
Cell Line Integrity and Passage Number:
-
Causality: Continuous passaging can lead to genetic drift and phenotypic changes in cancer cell lines, altering their sensitivity to inhibitors. Key mutations, such as the initial activating EGFR mutation, may be lost, or new resistance-conferring mutations could arise.
-
Troubleshooting Protocol:
-
Authentication: Always source cell lines from reputable cell banks (e.g., ATCC, DSMZ).
-
Low Passage: Use low-passage cells (e.g., <10 passages from the original stock) for all critical experiments.
-
Master & Working Banks: Create a master cell bank and multiple working cell banks upon receiving a new cell line to ensure a consistent supply of early-passage cells.
-
Regular Verification: Periodically verify the mutational status of your cell line, especially if you observe a consistent shift in IC50 values.
-
-
-
Inhibitor Solubility and Stability:
-
Causality: Many kinase inhibitors, including those with a 4-aminoquinazoline core, have poor aqueous solubility.[1][2][3] Improper dissolution or precipitation during the experiment can lead to a lower effective concentration of the inhibitor, resulting in artificially high and variable IC50 values.
-
Troubleshooting Protocol:
-
Solvent Selection: Dissolve the inhibitor in an appropriate solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10-20 mM).
-
Stock Solution Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Vortex thoroughly and visually inspect for any precipitation.
-
Pre-warming Media: Pre-warm the cell culture media to 37°C before adding the inhibitor to improve solubility.
-
-
-
Assay Conditions and Readout:
-
Causality: Variations in cell seeding density, incubation time, and the type of viability assay can all contribute to inconsistent results. For example, a longer incubation time might allow for the emergence of resistant clones.
-
Troubleshooting Protocol:
-
Standardize Seeding Density: Optimize and standardize the initial number of cells seeded per well to ensure they are in the logarithmic growth phase at the time of assay readout.
-
Consistent Incubation Time: Use a fixed incubation time for all experiments (e.g., 72 hours).
-
Appropriate Viability Assay: Choose a suitable cell viability assay (e.g., CellTiter-Glo®, which measures ATP levels) and ensure the readout is within the linear range of the assay.[4]
-
-
| Complete Lack of Inhibitor Efficacy in a Known Sensitive Cell Line
Question: I am not observing any growth inhibition in an EGFR-mutant cell line (e.g., HCC827, PC-9) that should be sensitive to first-generation 4-aminoquinazoline inhibitors. What is going wrong?
Probable Causes & Solutions:
-
Acquired Resistance in Culture:
-
Causality: The cell line may have spontaneously acquired a known resistance mechanism during routine culture. The most common cause of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[5][6][7][8] This mutation increases the affinity of the receptor for ATP, outcompeting the inhibitor.[9]
-
Experimental Workflow to Verify Resistance:
Workflow to diagnose T790M-mediated resistance.
-
-
Incorrect Inhibitor Concentration or Inactivity:
-
Causality: The inhibitor may have degraded due to improper storage, or there might have been a dilution error.
-
Troubleshooting Protocol:
-
Confirm Identity and Purity: If possible, verify the identity and purity of your inhibitor compound using analytical methods like LC-MS or NMR.
-
Prepare Fresh Stock: Prepare a fresh stock solution from a new vial of the inhibitor.
-
Positive Control: Include a positive control compound with a known mechanism of action to ensure the assay system is working correctly.
-
Biochemical Assay: Test the inhibitor in a cell-free biochemical kinase assay to confirm its activity directly against the target protein.[10]
-
-
| Resistance Emerges After Initial Response in Long-Term Studies
Question: My cells initially respond to a 4-aminoquinazoline inhibitor, but after several weeks of treatment, the culture starts growing again. How can I investigate the mechanism of this acquired resistance?
Probable Causes & Solutions:
-
On-Target Resistance (Secondary EGFR Mutations):
-
Causality: As seen in clinical settings, long-term exposure to an inhibitor can select for cells with secondary mutations in the target protein that prevent the inhibitor from binding. For first- and second-generation inhibitors, this is often T790M.[5][7][8] For third-generation inhibitors like Osimertinib, which are effective against T790M, a common resistance mechanism is the C797S mutation.[9][11]
-
Investigation Strategy:
-
Establish Resistant Clones: Isolate and expand the resistant cell populations.
-
Sequence EGFR: Perform DNA sequencing of the entire EGFR kinase domain to identify potential secondary mutations (e.g., T790M, C797S).
-
Switch Inhibitors: Test the resistant clones with different generations of inhibitors to see if sensitivity can be restored. For example, a T790M-positive clone should be sensitive to Osimertinib.[12][13][14]
-
-
-
Off-Target Resistance (Bypass Signaling Pathway Activation):
-
Causality: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited EGFR pathway. A well-documented mechanism is the amplification of the MET proto-oncogene, which then drives downstream signaling through pathways like PI3K/AKT, rendering the cell independent of EGFR signaling.[15][16][17][18][19]
-
Investigation Strategy:
Investigating MET amplification as a resistance mechanism. -
Protocol:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of multiple alternative RTKs simultaneously.
-
Western Blotting: Confirm the activation of specific bypass pathways (e.g., increased phosphorylation of MET, HER2, AKT, or ERK) via Western blot.
-
Gene Amplification Analysis: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to check for amplification of genes like MET.
-
Combination Therapy: Test the efficacy of combining the 4-aminoquinazoline inhibitor with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor plus a MET inhibitor).[16][20]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between first-, second-, and third-generation 4-aminoquinazoline-based EGFR inhibitors?
A1: The generations are primarily defined by their targets, binding mechanisms, and ability to overcome specific resistance mutations.
| Generation | Examples | Binding Mechanism | Key Targets & Selectivity |
| First | Gefitinib, Erlotinib | Reversible | Activating EGFR mutations (e.g., Exon 19 del, L858R). Also inhibits wild-type (WT) EGFR, leading to side effects.[5] |
| Second | Afatinib, Dacomitinib | Irreversible (Covalent) | Pan-ErbB family inhibitor (EGFR, HER2, HER4). More potent than first-gen but also has WT EGFR activity.[21][22][23][24][25][26][27][28][29] |
| Third | Osimertinib | Irreversible (Covalent) | Selective for both activating EGFR mutations and the T790M resistance mutation, while sparing WT EGFR.[12][13][14][30][31][32] |
Q2: My inhibitor is not working against a cell line with a T790M mutation. I thought second-generation inhibitors were supposed to overcome this?
A2: While second-generation inhibitors like afatinib and dacomitinib are irreversible and have shown some preclinical activity against T790M, the concentrations required to inhibit T790M-mutant EGFR in a cellular context are often much higher than what can be safely achieved clinically.[7][33] This is due to dose-limiting toxicities that arise from the simultaneous inhibition of wild-type EGFR.[23] Therefore, in practice, third-generation inhibitors like osimertinib, which are highly selective for mutant EGFR over wild-type, are the standard for overcoming T790M-mediated resistance.[32][34]
Q3: How do I choose the right cell line model for my experiments?
A3: The choice of cell line is critical and depends on your experimental question.
-
To test for primary efficacy: Use cell lines with known activating EGFR mutations and no known resistance mutations (e.g., PC-9 [Exon 19 deletion] or HCC827 [Exon 19 deletion]).
-
To study T790M-mediated resistance: Use a cell line that harbors both an activating mutation and the T790M mutation (e.g., NCI-H1975 [L858R/T790M]).
-
To model wild-type toxicity: Use a cell line with wild-type EGFR (e.g., A549 ), though be aware it may have other mutations like KRAS that affect downstream signaling.[35]
-
To develop novel resistance models: You can generate your own resistant cell lines through long-term, dose-escalating exposure of a sensitive cell line to the inhibitor of interest.[36]
Q4: Can off-target effects of 4-aminoquinazoline inhibitors complicate my results?
A4: Yes. While many of these compounds are designed to be selective for EGFR, they can inhibit other kinases, especially at higher concentrations. This is particularly true for multi-kinase inhibitors.
-
Causality: The ATP-binding pocket is highly conserved across the kinome. Inhibitors designed for one kinase may bind to others with varying affinity.
-
Mitigation Strategies:
-
Use Relevant Concentrations: Whenever possible, use inhibitor concentrations that are relevant to the IC50 for the primary target to minimize off-target effects.
-
Kinome Profiling: If you observe an unexpected phenotype, consider performing a kinome-wide profiling assay to identify potential off-targets of your compound.
-
Use Multiple Inhibitors: Confirm key findings using a second, structurally distinct inhibitor that targets the same primary protein to ensure the observed effect is on-target.
-
Genetic Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to validate that the phenotype is truly dependent on the target kinase.
-
References
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Mechanism of action and preclinical development of afatinib. PubMed. [Link]
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Afatinib Drug Side Effects, Mechanism of Action & More. CliniPharm. [Link]
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What is the mechanism of action of Osimertinib mesylate? Patsnap Synapse. [Link]
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Strategies for overcoming EGFR resistance in the treatment of advanced-stage NSCLC. PubMed. [Link]
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What is the mechanism of Osimertinib mesylate? Patsnap Synapse. [Link]
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Afatinib. Wikipedia. [Link]
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Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso. [Link]
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Afatinib. StatPearls - NCBI Bookshelf. [Link]
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T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. PMC. [Link]
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Met amplification induces an aggressive phenotype in EGFR tyrosine kinase inhibitors resistant non-small-cell lung cancer. ERS Publications. [Link]
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Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Frontiers in Oncology. [Link]
-
What is the mechanism of Dacomitinib? Patsnap Synapse. [Link]
-
Noninvasive Detection of EGFR T790M in Gefitinib or Erlotinib Resistant Non-Small Cell Lung Cancer. PMC - NIH. [Link]
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New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. AACR Journals. [Link]
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Emerging strategies to overcome resistance to third-generation EGFR inhibitors. ResearchGate. [Link]
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Understanding EGFR Resistance in Patients With MET-Amplified NSCLC. Targeted Oncology. [Link]
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How does Gilotrif (afatinib) work? Drugs.com. [Link]
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Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC. PMC. [Link]
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MET amplification causes EGFR-TKI resistance by activating... ResearchGate. [Link]
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DRUG NAME: Dacomitinib. BC Cancer. [Link]
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Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PMC - PubMed Central. [Link]
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Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer. PMC - NIH. [Link]
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Strategies Beyond 3rd EGFR‐TKI Acquired Resistance: Opportunities and Challenges. Wiley Online Library. [Link]
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Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. Journal of Hematology & Oncology. [Link]
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Emerging strategies to overcome resistance to third-generation EGFR inhibitors. PMC. [Link]
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Dacomitinib Monograph for Professionals. Drugs.com. [Link]
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Next-Generation EGFR Inhibitor Shows Promise in Resistant NSCLC. OncLive. [Link]
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Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. NIH. [Link]
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Dacomitinib mechanism of action: irreversible pan-HER inhibition. ResearchGate. [Link]
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Effects of Erlotinib in EGFR Mutated Non-Small Cell Lung Cancers with Resistance to Gefitinib. AACR Journals. [Link]
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Lack of efficacy of erlotinib in most EGFR mutated non-small cell lung cancers (NSCLCs) with acquired resistance to gefitinib. ASCO Publications. [Link]
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Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024). PubMed. [Link]
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EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
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Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). PMC - NIH. [Link]
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Antitumour effects and mechanisms of action of the panHER inhibitor, dacomitinib, alone and in combination with the STAT3 inhibitor, S3I-201, in human sarcoma cell lines. Spandidos Publications. [Link]
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Poor response to erlotinib in patients with tumors containing baseline EGFR T790M mutations found by routine clinical molecular testing. NIH. [Link]
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Inherent formulation issues of kinase inhibitors. PubMed. [Link]
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Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. [Link]
-
Abstract 4668: Characterization of fourth-generation EGFR inhibitors in binding experiments with C797S mutant EGFR and cell-based assays with osimertinib-resistant non-small cell lung cancer cell lines. AACR Journals. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]
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Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC. PMC. [Link]
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Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. [Link]
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Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ScienceDirect. [Link]
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Mechanisms of resistance to EGFR-targeted drugs: lung cancer. PMC - PubMed Central. [Link]
-
The Crosstalk Mechanism of EGFR and ER in EGFR-Mutant Lung Adenocarcinoma. MDPI. [Link]
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'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. [Link]
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Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). PubMed. [Link]
-
Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. PMC - PubMed Central. [Link]
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Technical Support Center: Enhancing the Selectivity of 6,7-Dimethoxyquinazolin-4-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-dimethoxyquinazolin-4-amine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development of selective kinase inhibitors based on this privileged scaffold. Our goal is to empower you with the scientific rationale and practical methodologies to overcome selectivity hurdles in your experiments.
Introduction: The Selectivity Challenge with Quinazoline Scaffolds
The this compound core is a well-established pharmacophore found in numerous clinically approved kinase inhibitors, such as gefitinib and erlotinib, primarily targeting the epidermal growth factor receptor (EGFR).[1][2][3] Its high affinity for the ATP-binding site of kinases makes it a potent inhibitor.[4] However, this same feature presents a significant challenge: a lack of selectivity. The conserved nature of the ATP-binding pocket across the human kinome often leads to promiscuous binding, resulting in off-target effects that can complicate experimental results and lead to toxicity in clinical applications.[5]
This guide will walk you through common issues and provide actionable strategies to enhance the selectivity of your this compound derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the design and testing of novel quinazoline-based inhibitors.
Q1: My this compound derivative shows potent activity against my target kinase but also inhibits several other kinases. What are the initial steps to improve selectivity?
A1: This is a frequent challenge. Here’s a systematic approach to begin addressing polypharmacology:
-
Comprehensive Kinase Profiling: The first step is to understand the scope of the off-target activity. Utilize a broad kinase selectivity panel (e.g., a panel of 24 or more representative kinases) to identify which kinase families are most potently inhibited by your compound.[6][7] This will provide a clear picture of the selectivity landscape.
-
Structure-Activity Relationship (SAR) Analysis: Examine the SAR of your compound series. Small modifications to the 4-anilino moiety can have a significant impact on selectivity.[8] For instance, substitutions on the aniline ring that exploit differences in the amino acid residues surrounding the ATP-binding pocket between your target and off-target kinases can introduce selectivity.[5]
-
Computational Modeling: Employ molecular docking studies to compare the binding mode of your compound in the active site of your target kinase versus key off-target kinases. This can reveal subtle conformational differences and highlight opportunities for introducing steric hindrance in the off-target binding while maintaining affinity for the on-target kinase.
Q2: What are the key structural modifications on the this compound scaffold to enhance selectivity?
A2: Several key positions on the scaffold can be modified to improve selectivity. The general pharmacophoric features for EGFR inhibitors, for instance, include the 4-anilinoquinazoline with substitutions at the C-6 and/or C-7 positions.[8]
-
Position 4 (Anilino Group): This is often the most critical position for modulating selectivity.
-
Substituents on the Aniline Ring: Adding bulky or electron-withdrawing groups can create steric clashes with residues in the active sites of off-target kinases.[5] For example, 3-chloro or 3-bromo substitutions on the aniline ring have shown potent activity.[8]
-
Exploiting the "Gatekeeper" Residue: The gatekeeper residue, which controls access to a hydrophobic pocket in the kinase active site, varies in size across the kinome. Designing substituents that are tolerated by a small gatekeeper residue in your target kinase but clash with a larger gatekeeper in off-target kinases is a powerful strategy.[5]
-
-
Positions 6 and 7 (Methoxy Groups): While the 6,7-dimethoxy substitution is common, exploring other alkoxy groups or introducing solubilizing moieties can alter the compound's interaction with the solvent front and subtly influence binding, potentially favoring your target kinase. For example, replacing methoxy with diethoxy groups has been shown to increase potency.[9]
-
Position 2: Modifications at the C-2 position are less common for traditional EGFR/VEGFR inhibitors but can be explored to probe for unique interactions or to block binding to certain off-target kinases.
Below is a diagram illustrating the key modification sites on the this compound core.
Caption: Key modification sites for enhancing selectivity.
Q3: Are there any general trends for off-target kinases for this class of compounds?
A3: Yes. Due to the ATP-competitive nature of these inhibitors, off-target effects are common against other tyrosine kinases. For inhibitors targeting EGFR, off-target activity is frequently observed against other members of the ErbB family (e.g., HER2, HER4) and other receptor tyrosine kinases like VEGFR.[2][10] Depending on the specific substitutions, activity against serine/threonine kinases can also occur.[11] A comprehensive kinase panel screen is the most definitive way to identify the specific off-target profile of your compound.[12]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific experimental challenges.
Guide 1: Troubleshooting Unexpected Phenotypes in Cell-Based Assays
Problem: Your compound induces an unexpected cellular phenotype (e.g., toxicity, altered morphology) that doesn't align with the known function of the target kinase.
Workflow to Determine On-Target vs. Off-Target Effects:
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Quinazoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline compounds. This guide is designed to provide practical, field-proven insights into one of the most critical phases of preclinical research: in vivo dose optimization. Quinazoline derivatives form the backbone of numerous targeted therapies, particularly in oncology, and their successful evaluation hinges on meticulously designed dosing strategies.[1][2][3]
This resource moves beyond simplistic protocols to explain the causality behind experimental choices, empowering you to design robust studies, troubleshoot common issues, and interpret your results with confidence.
Section 1: Initial Dose Selection & Study Design
This section addresses the foundational questions every researcher faces when moving a promising quinazoline compound from the bench to in vivo models.
FAQ 1: How do I select a starting dose for my first in vivo efficacy study?
Selecting a starting dose is a balancing act between ensuring sufficient target engagement and avoiding unnecessary toxicity. A common mistake is to arbitrarily select a dose without a scientific rationale. A more robust approach involves integrating in vitro data with insights from literature and preliminary tolerability studies.
Answer: Your starting dose should be guided by a combination of factors:
-
In Vitro Potency (IC50/EC50): The concentration at which your compound shows 50% inhibition in cell-based assays is a fundamental starting point. However, do not directly convert this to an in vivo dose. It's a measure of potency, not a direct predictor of the required in vivo exposure.[4]
-
Literature Precedent: Investigate published in vivo studies on quinazoline compounds with similar mechanisms of action or structural scaffolds.[5][6][7] This can provide a valuable starting range. Pay close attention to the animal model, route of administration, and dosing schedule used.
-
Pilot Dose-Ranging Study: The most reliable method is to conduct a preliminary dose-ranging or dose-escalation study in a small group of animals.[8][9] This will help you determine the Maximum Tolerated Dose (MTD).
-
Allometric Scaling: While more commonly used for predicting human doses from animal data, allometric scaling principles can be adapted to estimate starting doses across different preclinical species.[10][11][12] This method uses differences in body weight and metabolic rates to scale doses.[12]
A practical approach is to select 3-4 dose levels for a pilot study. A low dose might be chosen to establish a minimal effect level, a high dose based on the MTD, and one or two intermediate doses to characterize the dose-response relationship.[8][13]
FAQ 2: What is a Maximum Tolerated Dose (MTD) study and why is it essential?
Answer: A Maximum Tolerated Dose (MTD) study is a short-term experiment designed to find the highest dose of a compound that can be administered to an animal model without causing unacceptable side effects or overt toxicity.[14] It is a cornerstone of preclinical toxicology and is crucial for several reasons:[13]
-
Safety: It establishes the upper boundary for safe dosing in longer-term efficacy studies.[14]
-
Efficacy Context: Knowing the MTD allows you to interpret efficacy results more accurately. If a compound is not efficacious even at its MTD, it may lack sufficient potency or have unfavorable pharmacokinetic properties.
-
Regulatory Guidance: MTD determination is a standard component of preclinical safety packages required by regulatory agencies.[13]
Key indicators of toxicity to monitor in an MTD study include:
-
Body weight loss (typically, a loss of >15-20% is considered a humane endpoint).[14]
-
Changes in behavior (e.g., lethargy, ruffled fur, hunched posture).
-
Clinical signs of distress (e.g., labored breathing).
-
Changes in food and water intake.
It is important to note that death is not an intended endpoint for MTD studies.[14]
Experimental Protocol: Pilot MTD Study
Here is a step-by-step methodology for a pilot MTD study in mice:
-
Animal Model: Select a relevant mouse strain (e.g., CD-1, BALB/c). Use a small number of animals per group (n=3-5).
-
Dose Selection: Choose a range of 4-5 doses based on literature and in vitro data. A logarithmic spacing (e.g., 10, 30, 100 mg/kg) is often effective at covering a wide dose range. Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weights daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
Note any changes in behavior, appearance, or activity.
-
-
Duration: A typical acute MTD study lasts for 7-14 days.[15]
-
Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >15% body weight loss) or mortality.
Visualization: Dose Optimization Workflow
The following diagram illustrates the iterative process of optimizing dosage for in vivo studies.
Caption: A workflow for systematic in vivo dose selection and optimization.
Section 2: Pharmacokinetics, Formulation, and Bioavailability
Even a potent quinazoline compound will fail in vivo if it doesn't reach its target in sufficient concentrations. This section tackles common issues related to drug delivery and exposure.
FAQ 3: My quinazoline compound has poor aqueous solubility. What are my formulation options for in vivo studies?
Answer: This is a very common challenge, as many kinase inhibitors, including quinazolines, are lipophilic and poorly soluble in water.[16][17][18] Using an inappropriate vehicle can lead to compound precipitation, poor absorption, and highly variable results.
Here are several formulation strategies, ranging from simple to more advanced:
| Formulation Strategy | Mechanism of Action | Best For | Considerations |
| Co-solvent Systems | Increasing solubility by using a mixture of water-miscible organic solvents. | Initial screening, IP/IV routes. | Can cause toxicity at high concentrations. Common examples: DMSO, PEG-400, Ethanol.[16][19] |
| Surfactant-based Vehicles | Forming micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[19] | Oral administration. | Can affect gastrointestinal physiology. Examples: Tween® 80, Cremophor® EL. |
| Cyclodextrin Complexation | Encapsulating the drug within a cyclodextrin molecule to enhance aqueous solubility.[16][19] | Oral or parenteral routes. | Can alter the pharmacokinetic profile. Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| Nanosuspensions | Reducing drug particle size to the nanometer range, which increases the surface area for dissolution.[16][20] | Oral administration for compounds with dissolution-limited absorption. | Requires specialized equipment for preparation. |
| Lipid-Based Formulations | Dissolving the drug in lipids or oils, which can enhance absorption through lymphatic pathways.[16][19] | Oral administration of highly lipophilic drugs. | Can be complex to prepare. Examples: Self-emulsifying drug delivery systems (SEDDS).[20] |
Troubleshooting Tip: If you observe precipitation when diluting a DMSO stock solution into an aqueous buffer, try adding a co-solvent like PEG-400 or a surfactant like Tween® 80 to the final formulation to maintain solubility.[16]
FAQ 4: How do I assess the pharmacokinetic (PK) profile of my compound, and what parameters are most important?
Answer: A pharmacokinetic (PK) study measures how the animal's body affects the drug over time, encompassing absorption, distribution, metabolism, and excretion (ADME).[21][22] It is essential for understanding the exposure at the target tissue and for correlating this exposure with the observed pharmacological effect.[23]
A basic single-dose PK study involves:
-
Administering a known dose of the compound to a cohort of animals (typically rodents).
-
Collecting blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyzing the plasma concentration of the drug at each time point using a sensitive analytical method like LC-MS/MS.
Key PK parameters to determine:
-
Cmax (Maximum Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): Represents the total drug exposure over time. This is often the most critical parameter for correlating with efficacy.[13]
-
T½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half. This helps in determining the dosing frequency.
Visualization: The PK/PD Relationship
This diagram illustrates the crucial link between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Section 3: Troubleshooting Efficacy and Target Engagement
This section provides guidance for when your in vivo results don't meet expectations, helping you diagnose the root cause of the problem.
FAQ 5: I'm not observing the expected anti-tumor efficacy, even at the MTD. What are the possible reasons?
Answer: A lack of efficacy in vivo, despite promising in vitro data, is a frequent and frustrating challenge in drug development.[24] A systematic troubleshooting approach is necessary to pinpoint the cause.
Visualization: Troubleshooting Lack of Efficacy
This decision tree provides a logical pathway for diagnosing why an in vivo study may be failing.
Caption: A decision tree for troubleshooting lack of in vivo efficacy.
FAQ 6: How can I confirm that my quinazoline compound is hitting its intended target in the tumor?
Answer: Confirming target engagement is a critical step to validate your mechanism of action (MOA) in vivo. This is typically done through a pharmacodynamic (PD) biomarker study. For quinazoline-based kinase inhibitors, this often involves measuring the phosphorylation status of the target kinase or its downstream substrates.
Protocol for a Tumor PD Biomarker Study:
-
Study Design: Use tumor-bearing mice. Include a vehicle control group and at least one treated group receiving an efficacious dose of your compound.
-
Dosing and Sample Collection: Dose the animals and collect tumors at a time point where you expect to see maximal target inhibition (this can be informed by your PK data, often around Tmax).
-
Tissue Processing: Rapidly excise and snap-freeze the tumors in liquid nitrogen to preserve the phosphorylation state of proteins.
-
Analysis:
-
Western Blotting: A common method to measure the levels of the phosphorylated target (e.g., p-EGFR) relative to the total target protein (e.g., total EGFR).
-
Immunohistochemistry (IHC): Allows for the visualization of target inhibition within the tumor tissue architecture.
-
ELISA: A quantitative method for measuring specific protein levels in tumor lysates.
-
A successful PD study will show a dose-dependent decrease in the level of the phosphorylated target in the tumors of treated animals compared to the vehicle control group.[25]
References
-
O'Hara, T., et al. (2017). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. mAbs, 9(3), 436-453. Available from: [Link]
-
NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available from: [Link]
-
Rosenthal, P. J., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(3), 1165-1178. Available from: [Link]
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Li, Y., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Future Medicinal Chemistry. Available from: [Link]
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ResearchGate. (n.d.). The study design by Hong et al. Reaching the maximum-tolerated dose.... ResearchGate. Available from: [Link]
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de Paula, C. A., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Computational Molecular Bioscience, 5, 63-72. Available from: [Link]
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Mallurwar, S., et al. (2022). Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. Biomedical and Pharmacology Journal, 15(1). Available from: [Link]
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ResearchGate. (n.d.). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Prediction of human VD ss by allometric scaling of preclinical VD ss.... ResearchGate. Available from: [Link]
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Germovsek, E., et al. (2017). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. mAbs, 9(3), 436-453. Available from: [Link]
-
van der Worp, H. B., et al. (2010). To scale or not to scale: the principles of dose extrapolation. British Journal of Pharmacology, 160(7), 1547-1553. Available from: [Link]
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GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive Antimicrobial Encyclopaedia. Available from: [Link]
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de Oliveira, R. B., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Pharmaceuticals, 14(8), 789. Available from: [Link]
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ITR Laboratories Canada. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. ITR Laboratories Canada. Available from: [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available from: [Link]
-
ResearchGate. (2016). How to calculate a right dose for in vivo study?. ResearchGate. Available from: [Link]
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Wyllie, D. J., et al. (2025). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ACS Medicinal Chemistry Letters. Available from: [Link]
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Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4294. Available from: [Link]
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ResearchGate. (n.d.). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Study Design. MTD, maximum tolerated dose.... ResearchGate. Available from: [Link]
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Calvo, E., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(45), 79967-79977. Available from: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Available from: [Link]
-
ResearchGate. (n.d.). In vivo pharmacokinetic profiles in rat of 20. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Overview of dose selection criteria protein kinase inhibitors. ResearchGate. Available from: [Link]
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Dittmann, K., et al. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Current Drug Discovery Technologies. Available from: [Link]
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ResearchGate. (n.d.). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. ResearchGate. Available from: [Link]
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Chen, L., et al. (2014). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget, 5(18), 8571-8581. Available from: [Link]
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ResearchGate. (n.d.). Optimization of quinazoline derivatives. ResearchGate. Available from: [Link]
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Li, J., et al. (2018). Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models. Clinical Pharmacology & Therapeutics, 104(2), 358-367. Available from: [Link]
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Sridhar, S. K., et al. (2012). In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. Indian Journal of Pharmaceutical Sciences, 74(3), 242-247. Available from: [Link]
-
International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. IJPBS. Available from: [Link]
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Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. Available from: [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Fassihi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12, 20078. Available from: [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. Future Medicinal Chemistry. Available from: [Link]
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Addressing off-target effects of 6,7-Dimethoxyquinazolin-4-amine
Welcome to the technical support resource for researchers utilizing 6,7-Dimethoxyquinazolin-4-amine and its derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimentation, with a focus on identifying and mitigating off-target effects. The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly as a "hinge-binding" motif for ATP-competitive kinase inhibitors.[1][2] However, this promiscuity can also lead to unintended biological consequences. This center provides troubleshooting workflows and foundational knowledge to ensure the rigorous validation of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for derivatives of this compound?
A1: The 6,7-dimethoxyquinazoline scaffold is the core of numerous potent tyrosine kinase inhibitors (TKIs).[2] Its derivatives have been most prominently developed as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4] The nitrogen atoms at positions 1 and 3 of the quinazoline ring form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the dimethoxy groups provide additional interactions, contributing to binding affinity.[1]
Q2: Beyond EGFR and VEGFR-2, what are other known off-targets for this class of compounds?
A2: The quinazoline scaffold's ability to fit into ATP pockets makes it susceptible to binding other kinases and ATP-dependent proteins. Depending on the specific substitutions at the 4-amino position, off-targets can include other receptor tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR-β), and non-receptor kinases such as Cardiac Troponin I-Interacting Kinase (TNNi3K).[1][5] Some derivatives have also been reported to interact with non-kinase targets, including the P-glycoprotein (P-gp) efflux pump and α1-adrenoceptors, highlighting the potential for broad polypharmacology.[6][7][8]
Q3: My compound shows high potency in a biochemical assay but weak activity in a cell-based assay. What are the likely causes?
A3: This is a common and critical issue in drug discovery. A discrepancy between biochemical potency (e.g., IC50 in an enzyme assay) and cellular efficacy (e.g., EC50 in a proliferation assay) often points to issues with compound behavior in a complex biological environment.[9] The primary culprits are:
-
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.[10]
-
Active Drug Efflux: The compound is actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).[6]
-
Metabolic Instability: The compound is rapidly degraded by cellular enzymes.
-
Off-Target Engagement: The compound may interact with other cellular targets that counteract the intended effect or cause toxicity that masks the specific phenotype.[11][12]
Q4: How do I select an appropriate negative control for my experiments?
A4: A robust negative control is essential to demonstrate that the observed biological effect is due to inhibition of the intended target and not some non-specific or off-target activity. The ideal negative control is a close structural analog of your active compound that is devoid of activity against the primary target.[10] If such a compound is unavailable, other options include:
-
Using the vehicle (e.g., DMSO) alone to control for solvent effects.[13]
-
Employing a structurally unrelated inhibitor of the same target to confirm that the resulting phenotype is consistent.[14]
-
The ultimate control is genetic (siRNA, CRISPR), where ablation of the target protein should occlude the effect of the inhibitor.[11]
Troubleshooting Guide: Addressing Off-Target Effects
This section addresses specific experimental problems with potential causes rooted in off-target activities and provides detailed protocols for diagnosis and resolution.
Problem 1: High Potency in Biochemical Assays, Low Efficacy in Cellular Assays
You've determined your compound has a low nanomolar IC50 against your purified target kinase, but it requires micromolar concentrations to achieve a modest effect in cells.
The compound's physicochemical properties may prevent it from passively diffusing across the lipid bilayer of the cell membrane.
-
Diagnostic & Solution Workflow
-
Assess Physicochemical Properties: Calculate properties like cLogP, molecular weight, and polar surface area. High values may suggest poor permeability.
-
Perform Permeability Assay: Directly measure the compound's ability to cross an artificial membrane.
-
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: Coat a 96-well microplate with a filter bottom (donor plate) with a solution of porcine polar brain lipid in dodecane. Prepare a separate 96-well acceptor plate with buffer.
-
Compound Addition: Add your test compound (e.g., at 100 µM) to the donor plate wells.
-
Incubation: Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer. Incubate for 4-16 hours at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe). Compounds with Pe < 1 x 10⁻⁶ cm/s are generally considered to have low permeability.
-
Cancer cell lines, in particular, can overexpress ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of the cell.
-
Diagnostic & Solution Workflow
Run your cellular assay again, but co-administer your compound with a known inhibitor of common efflux pumps. A significant potentiation (leftward shift) of your compound's dose-response curve suggests it is a substrate for that pump.
-
Experimental Protocol: Efflux Pump Inhibition Assay
-
Cell Plating: Seed your cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-treat the cells with a known efflux pump inhibitor (e.g., 10 µM Verapamil for P-gp) for 1-2 hours.
-
Dose-Response: Add your this compound derivative in a serial dilution to both the pre-treated cells and a set of control cells (without the efflux inhibitor).
-
Assay Readout: After the appropriate incubation time for your primary assay (e.g., 72 hours for proliferation), perform the readout (e.g., CellTiter-Glo).
-
Analysis: Compare the EC50 values. A >5-fold decrease in the EC50 in the presence of the efflux inhibitor strongly indicates the compound is an efflux substrate.
-
Problem 2: Cellular Phenotype is Inconsistent with Target Biology
You are targeting EGFR, expecting a G1 cell cycle arrest, but instead, you observe widespread apoptosis at concentrations where EGFR is not fully inhibited. This suggests the phenotype is driven by an off-target effect.[11][12]
Your compound may be inhibiting other kinases more potently than the intended target in the cellular environment, leading to an unexpected biological outcome.
-
Diagnostic & Solution Workflow
The most direct way to identify unintended targets is through a broad kinase selectivity panel. This involves screening your compound against hundreds of purified kinases.[15]
-
Data Presentation: Representative Kinase Selectivity Profile
The table below shows hypothetical data for a fictional this compound derivative, "Compound X," screened at 1 µM. Potent off-target hits are identified for follow-up.
| Target Kinase | % Inhibition @ 1 µM | Target Family | Potential Phenotype |
| EGFR (On-Target) | 98% | Receptor Tyrosine Kinase | Anti-proliferative |
| VEGFR-2 (On-Target) | 95% | Receptor Tyrosine Kinase | Anti-angiogenic |
| DDR1 | 89% | Receptor Tyrosine Kinase | Fibrosis, Migration |
| SRC | 85% | Non-receptor Tyrosine Kinase | Proliferation, Survival |
| AURKB | 3% | Serine/Threonine Kinase | Mitosis |
| CDK2 | 1% | Serine/Threonine Kinase | Cell Cycle |
-
Workflow Diagram: Troubleshooting Phenotype-Target Mismatch
To prove unequivocally that your compound's effect is mediated by the intended target, you must show that the compound loses its efficacy in cells lacking that target.
-
Experimental Protocol: CRISPR/Cas9 Target Knockout Validation
-
gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting early exons of your target gene (e.g., EGFR).
-
Cell Line Generation: Transduce your cell line with Cas9 and the specific gRNAs to generate a stable knockout cell line pool or clonal lines.
-
Target Validation: Confirm the absence of the target protein via Western Blot or qPCR.
-
Comparative Drug Treatment: Perform a dose-response experiment with your compound on both the wild-type (WT) and knockout (KO) cell lines side-by-side.
-
Analysis:
-
-
Signaling & Off-Target Pathway Diagram
Caption: Key signaling pathways potentially modulated by this compound derivatives.
References
-
Wang, W., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 36, 127788. [Link]
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Henan Rane Chemical Co., Ltd. (2025). Henan Rane Chemical Unveils EGFR Inhibitor AG-1557. [Link]
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Wang, W., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. ResearchGate. [Link]
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Di, L., et al. (2009). N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100356) as a "chemical knock-out equivalent" to assess the impact of efflux transporters on oral drug absorption in the rat. Journal of Pharmaceutical Sciences, 98(12), 4914-27. [Link]
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Asquith, C. R. M., et al. (2020). Selected kinase profile of 4 key compounds. ResearchGate. [Link]
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Asquith, C. R. M., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Molecules, 28(5), 2343. [Link]
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Santos, M. A., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(2), 257. [Link]
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Salyer, A. E., et al. (2021). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments, (175). [Link]
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ResearchGate. Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(5), 1035–1043. [Link]
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Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276. [Link]
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Bouley, R., et al. (2020). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS Medicinal Chemistry Letters, 11(4), 457–463. [Link]
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Allen, C. A., et al. (2022). Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions. Journal of Medicinal Chemistry, 65(13), 8897–8913. [Link]
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Zhang, H., et al. (2015). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Chemical Biology & Drug Design, 86(5), 1145-51. [Link]
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ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. [Link]
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Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672199. [Link]
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JoVE. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. [Link]
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ResearchGate. Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. [Link]
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Li, Q., et al. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data, 65(12), 5866–5874. [Link]
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bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]
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Abdel-Halim, H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Current Medicinal Chemistry, 30. [Link]
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Sahoo, J., et al. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Chemistry & Biodiversity, e202400305. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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University of Southampton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. [Link]
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Bain, J., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 416(3), 297–311. [Link]
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ResearchGate. Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. [Link]
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To, C., et al. (2019). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 29(16), 2201-2205. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Abdullahi, M., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences, 16(6), 878–892. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Aagaard, L., et al. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Drug Discovery Today, 24(12), 2269-2272. [Link]
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Technical Support Center: Strategies for Improving the Oral Bioavailability of Quinazoline-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when working to enhance the oral bioavailability of quinazoline-based drugs. Many promising quinazoline compounds, particularly kinase inhibitors, exhibit potent in vitro activity but fail in vivo due to poor absorption. This resource provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Section 1: Troubleshooting Poor Aqueous Solubility & Dissolution
Poor aqueous solubility is the primary and most frequent barrier to achieving adequate oral exposure for quinazoline derivatives.[1] These compounds are often crystalline and lipophilic, leading to low dissolution rates in the gastrointestinal (GI) tract.[2][3] This section addresses the most common solubility-related problems encountered during early-stage experiments.
FAQ 1.1: My quinazoline compound is insoluble in aqueous buffer for my in vitro assay. How can I get it into solution?
This is a critical first hurdle. If a compound cannot be adequately solubilized for in vitro testing, the resulting data (e.g., IC₅₀) may be inaccurate due to precipitation in the assay medium.[1]
Answer:
A systematic approach is recommended. Start with the simplest method and progress as needed.
-
pH Adjustment: Quinazoline scaffolds often contain basic nitrogen atoms, making their solubility pH-dependent.[4] Lowering the pH of your buffer can protonate these sites, increasing aqueous solubility. However, ensure the pH change does not compromise compound stability or the integrity of your biological assay.[1]
-
Use of Co-solvents: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent can significantly increase solubility.[5]
-
Common Choices: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.
-
Caution: High concentrations of organic solvents can be toxic to cells in culture. Always run a vehicle control to assess the impact of the co-solvent on your assay.
-
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can form micelles that encapsulate the hydrophobic drug, keeping it in solution.[1][6]
-
Common Choices: Polysorbate 80 (Tween® 80) or Pluronic® F-68.
-
Mechanism: The hydrophobic core of the micelle sequesters the quinazoline drug, while the hydrophilic shell interacts with the aqueous buffer, increasing the apparent water solubility.[5]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic molecule from the aqueous environment.[8]
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[1]
-
Protocol Insight: Pre-incubating the compound with the cyclodextrin before final dilution into the assay buffer is often effective.[1] An Erlotinib-cyclodextrin inclusion complex, for instance, showed significantly increased dissolution.[1]
-
Troubleshooting Workflow: Addressing Poor Aqueous Solubility
The following workflow provides a systematic path for troubleshooting solubility issues during in vitro experimentation.
Caption: Systematic workflow for solubilizing compounds for in vitro assays.
FAQ 1.2: My DMSO stock solution precipitates when stored at -20°C. What is happening?
Answer:
This is a common issue caused by the temperature-dependent solubility of the compound in DMSO.[1] While DMSO is a powerful solvent, the solubility of many complex organic molecules decreases significantly at lower temperatures. Upon freezing and thawing, the compound may not fully redissolve, leading to inaccurate concentrations in your experiments.
Troubleshooting Steps:
-
Confirm Dissolution: Before use, always bring the stock solution to room temperature, vortex thoroughly, and visually inspect to ensure all precipitate has redissolved.[1]
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation. However, stability must be confirmed, as some compounds may degrade over time in solution at room temperature.[9][10]
-
Use Fresh, Anhydrous DMSO: Water in DMSO can reduce its solvating power. Always use high-quality, anhydrous DMSO for preparing stock solutions.[1]
Section 2: Formulation Strategies for In Vivo Studies
Once a lead compound is identified, enhancing its solubility and dissolution for oral absorption in animal models is the next critical step.[11] A formulation strategy is essential for any quinazoline drug belonging to BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][12]
FAQ 2.1: Which formulation strategy is best for my BCS Class II quinazoline drug?
Answer:
There is no single "best" strategy; the optimal choice depends on the physicochemical properties of your drug (e.g., melting point, logP, dose required) and the intended application. The goal of these strategies is to present the drug to the GI tract in a more soluble, higher-energy state to drive absorption.[13][14]
Table 1: Comparison of Common Formulation Strategies for Quinazoline Drugs
| Strategy | Mechanism of Action | Example Application & Result | Key Considerations |
| Salt Formation | Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate.[1] | Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[1] | Requires an ionizable functional group on the drug molecule. The resulting salt form may have different stability or hygroscopicity. |
| Amorphous Solid Dispersion | The drug is dispersed at a molecular level within a hydrophilic polymer matrix, converting it to a more soluble, high-energy amorphous state and reducing particle size.[1][13] | A solid dispersion of Lapatinib with the polymer HPMCP significantly increased its dissolution rate.[1] A similar approach improved the dissolution of another quinazolinone derivative.[2] | Requires careful selection of a polymer with good miscibility with the drug to prevent recrystallization during storage.[13] |
| Nanosuspension | Reduces drug particle size to the nanometer range, dramatically increasing the surface area for dissolution as described by the Noyes-Whitney equation.[1][7] | A nanoliposomal formulation of Erlotinib improved its bioavailability by nearly 2-fold compared to ordinary liposomes.[1] | Requires specialized equipment (e.g., high-pressure homogenizer, wet mill). Physical stability of the nanosuspension (preventing particle aggregation) is critical.[5] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine oil-in-water microemulsion upon contact with GI fluids.[5][7] | A self-microemulsifying drug delivery system (SMEDDS) was successfully used to improve the bioavailability of the poorly soluble drug valsartan.[7] | The emulsion droplet size and stability are critical for performance. The high surfactant content can sometimes lead to GI irritation. |
Decision Tree: Selecting a Formulation Strategy
This diagram helps guide the initial selection process for an appropriate formulation technology.
Caption: Decision tree for selecting an initial formulation strategy.
Section 3: Investigating Permeability and Efflux
Sometimes, even after successfully improving solubility and dissolution, the oral bioavailability remains disappointingly low.[15] This often points to issues with membrane permeability or active removal of the drug from intestinal cells by efflux transporters.[16][17]
FAQ 3.1: My formulated quinazoline has excellent dissolution, but bioavailability in rats is still <10%. What should I investigate next?
Answer:
At this point, you must consider two major factors beyond solubility: intestinal permeability and efflux transporters. Many quinazoline-based kinase inhibitors are substrates for efflux pumps like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which act as "gatekeepers," actively pumping drugs out of intestinal cells and back into the gut lumen, thereby preventing absorption.[18][19]
Next Steps:
-
Assess Permeability with Caco-2 Assays: The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium. A permeability assay using these cells can determine the apparent permeability coefficient (Papp) of your drug.
-
Determine the Efflux Ratio: By measuring permeability in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A), you can calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests your compound is a substrate for active efflux.[17]
-
Use Transporter Inhibitors: To confirm which transporter is involved, the Caco-2 assay can be repeated in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your drug is a substrate for that specific transporter. For example, gefitinib can inhibit BCRP (also known as ABCG2), which can increase the oral bioavailability of co-administered drugs that are BCRP substrates, like irinotecan.[19]
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD for preclinical studies.
Objective: To convert a crystalline, poorly soluble quinazoline drug into a more soluble amorphous form by dispersing it within a polymer matrix.[13]
Materials:
-
Quinazoline Drug
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both drug and polymer.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Polymer and Drug Selection: Choose a polymer known to form stable amorphous dispersions. A 1:3 to 1:9 drug-to-polymer ratio (w/w) is a common starting point.
-
Dissolution: Accurately weigh and dissolve the quinazoline drug and the selected polymer in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Place it in a vacuum oven and dry for 24-48 hours at a temperature well below the glass transition temperature (Tg) of the dispersion to remove any residual solvent.
-
Characterization (Self-Validation):
-
Visual Inspection: The final product should be a clear, glassy solid, not a crystalline powder.
-
Differential Scanning Calorimetry (DSC): A valid ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug.
-
Powder X-Ray Diffraction (PXRD): The diffractogram should show a broad "halo" pattern, characteristic of amorphous material, with no sharp peaks corresponding to the crystalline drug.
-
-
Final Processing: Gently mill the dried ASD into a fine powder for incorporation into a suspension for oral dosing in animals.
References
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Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. (n.d.). SlideShare. [Link]
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Amrita Vishwa Vidyapeetham. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]
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Kumar, A. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
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Sabatino, M., et al. (n.d.). From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. PubMed Central. [Link]
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Abdel-Wahab, B. F., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]
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O’Donovan, D., et al. (2023). Discovery and characterisation of quinazolines and 8-Azaquinazolines as NLRP3 agonists with oral bioavailability in mice. PubMed. [Link]
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Bokka, R., et al. (n.d.). Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma. PubMed Central. [Link]
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Discovery and Characterisation of Quinazolines and 8-Azaquinazolines as NLRP3 Agonists with Oral Bioavailability in Mice. (n.d.). ResearchGate. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed. [Link]
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Koch, K. M., et al. (n.d.). Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients. PubMed Central. [Link]
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Strategies to improve oral drug bioavailability. (n.d.). ResearchGate. [Link]
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Lopes, C. M., et al. (2005). Strategies to improve oral drug bioavailability. PubMed. [Link]
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Lopes, C. M., et al. (2005). Strategies to improve oral drug bioavailability. Semantic Scholar. [Link]
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Role of Excipients in Pharmaceutical formulations. (n.d.). SlideShare. [Link]
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The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (n.d.). PubMed Central. [Link]
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The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (2018). PubMed. [Link]
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Maher, H. M., et al. (2020). Flavoured water consumption alters pharmacokinetic parameters and increases exposure of erlotinib and gefitinib in a preclinical study using Wistar rats. PubMed Central. [Link]
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Technical Support Center: Strategies to Reduce the Toxicity of Quinazoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for toxicity issues commonly encountered during preclinical development. Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3][4] However, their development is often hampered by toxicity concerns. This resource provides actionable strategies to mitigate these risks while preserving therapeutic efficacy.
Section 1: Initial Toxicity Assessment & General Troubleshooting
This section addresses broad cytotoxicity observations and outlines the initial steps to diagnose and address the underlying issues.
FAQ 1: My lead quinazoline compound shows potent in vitro efficacy but has a narrow therapeutic window due to general cytotoxicity in normal cell lines. Where do I start?
Answer: A narrow therapeutic window is a common challenge. The first step is to systematically de-risk the compound by distinguishing between on-target and off-target toxicity and assessing its basic physicochemical properties.
Initial Troubleshooting Workflow:
-
Confirm On-Target Selectivity: The observed toxicity might stem from the inhibition of the target kinase in normal cells.
-
Action: Screen your compound against a broad panel of kinases. If the compound inhibits kinases essential for normal cell survival (e.g., certain members of the Src family), the toxicity may be on-target.
-
Causality: If toxicity is on-target, the therapeutic strategy may require re-evaluation. However, if the compound is non-selective, medicinal chemistry efforts can be directed at improving selectivity.
-
-
Assess Physicochemical Properties: Poor properties can lead to non-specific toxicity.
-
Action: Measure properties like lipophilicity (LogP/LogD) and aqueous solubility.
-
Causality: High lipophilicity (LogP > 5) can cause compounds to accumulate in membranes, disrupting cellular functions and leading to toxicity. Poor solubility can lead to compound precipitation in assays, causing artifactual results. Strategies to reduce lipophilicity, such as removing greasy aromatic groups or adding polar functionalities, are often effective.[5][6]
-
-
Preliminary Metabolic Stability Check: Rapid metabolism can produce toxic byproducts.
The following diagram outlines this initial decision-making process.
Caption: Initial workflow for troubleshooting general cytotoxicity.
Section 2: Addressing Specific Toxicity Mechanisms
Once general factors have been considered, toxicity can often be traced to specific molecular mechanisms. This section provides guidance on identifying and mitigating these common liabilities.
FAQ 2: My compound is flagged for potential hepatotoxicity. What is the likely cause and how can I modify the structure to fix it?
Answer: Hepatotoxicity, or drug-induced liver injury (DILI), is a leading cause of drug attrition.[8][9] For quinazolines, a primary cause is the metabolic activation of the scaffold by Cytochrome P450 (CYP) enzymes in the liver into reactive metabolites.[10][11]
Mechanism: Reactive Metabolite Formation
Certain unsubstituted positions on the quinazoline core or its aniline substituent are susceptible to oxidation by CYP enzymes (e.g., CYP3A4, CYP2C19).[12] This can form reactive quinone-imine intermediates, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular stress, immune responses, and cell death.[2]
Mitigation Strategies:
-
Metabolic Hotspot Identification:
-
Protocol: Use in vitro systems like human liver microsomes or hepatocytes, incubate with your compound, and analyze the metabolites by LC-MS/MS. This will identify the specific sites on the molecule that are being oxidized.
-
-
Blocking Metabolic Activation:
-
Action: Once a "hotspot" is identified, block it by introducing a substituent that is resistant to metabolism.
-
Example: If an unsubstituted para-position on a 4-anilinoquinazoline is identified as a site of oxidation, introducing a small, metabolically stable group like a fluoro (F) or methoxy (-OCH3) group at that position can prevent the formation of the reactive metabolite.
-
Causality: These groups sterically or electronically hinder the CYP enzyme's access to the site, forcing metabolism to occur elsewhere or slowing it down considerably.[1]
-
The diagram below illustrates this common metabolic activation pathway.
Caption: Formation of reactive metabolites from a quinazoline core.
FAQ 3: My quinazoline kinase inhibitor shows potent hERG channel inhibition, raising cardiotoxicity concerns. What structural modifications can reduce hERG affinity?
Answer: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical cardiotoxicity liability that can lead to fatal arrhythmias. Many kinase inhibitors, including quinazolines, are susceptible to this off-target effect.[6]
Key Pharmacophore Features for hERG Inhibition:
-
Basic Nitrogen: A positively ionizable nitrogen atom (pKa > 7.4) that can interact with key acidic residues in the hERG channel pore.
-
High Lipophilicity: Hydrophobic and aromatic regions that facilitate entry into the channel's inner vestibule.
Medicinal Chemistry Strategies to Mitigate hERG Inhibition: [5][6]
-
Reduce Basicity:
-
Action: Lower the pKa of the most basic nitrogen atom to below physiological pH (~7.4). This can be achieved by introducing electron-withdrawing groups nearby or by incorporating the nitrogen into a less basic heterocyclic system (e.g., switching from a piperidine to a piperazine).[6]
-
Causality: A less basic compound will be less protonated at physiological pH, reducing the key ionic interaction with the hERG channel.
-
-
Decrease Lipophilicity (LogP/LogD):
-
Action: Introduce polar functional groups (e.g., hydroxyls, amides) or replace lipophilic aromatic rings with smaller or more polar heterocycles.
-
Causality: Reducing lipophilicity hinders the compound's ability to access the hydrophobic binding pocket within the hERG channel.
-
-
Introduce Steric Hindrance:
-
Action: Add bulky groups near the basic nitrogen center.
-
Causality: Steric bulk can physically prevent the molecule from fitting optimally into the hERG channel pore, disrupting the key binding interactions.
-
Data Summary: Structure-hERG Activity Relationship (SAR)
The following table provides a hypothetical example of how these strategies can be applied to improve the therapeutic index.
| Compound | Modification from Lead | Target IC50 (nM) | hERG IC50 (nM) | Therapeutic Index (hERG/Target) |
| Lead | - | 10 | 50 | 5 |
| Analog A | Reduced pKa of side-chain amine | 15 | 500 | 33 |
| Analog B | Reduced lipophilicity (LogP) | 25 | >10,000 | >400 |
| Analog C | Both pKa and LogP reduction | 20 | >30,000 | >1500 |
As shown, systematically addressing the hERG pharmacophore can dramatically improve the safety profile while maintaining acceptable on-target potency.
Section 3: Key Experimental Protocols
To empower your troubleshooting, this section provides streamlined protocols for essential in vitro toxicity assays.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a primary screen for cytotoxicity.[13][14][15][16]
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., a normal fibroblast line like LL47 or a cancer cell line like HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Prepare serial dilutions of your quinazoline derivative. Remove the old media from the cells and add fresh media containing the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Living, metabolically active cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the crystals.
-
Data Acquisition: Measure the absorbance of the purple solution on a plate reader at a wavelength of ~570 nm.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the logarithm of compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
This assay determines if your compound inhibits major drug-metabolizing enzymes, which can predict potential for drug-drug interactions and some forms of toxicity.[18]
Step-by-Step Methodology:
-
System Preparation: Use a commercially available kit containing recombinant human CYP isozymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and a fluorescent probe substrate for each.[12]
-
Compound Incubation: In a 96-well plate, add the CYP enzyme, a NADPH-regenerating system, and your test compound at various concentrations. Include a vehicle control and a known inhibitor for each isozyme as a positive control.
-
Initiate Reaction: Add the fluorescent probe substrate to all wells to start the enzymatic reaction. Incubate at 37°C.
-
Stop Reaction: After a set time (e.g., 30 minutes), add a stop solution (e.g., acetonitrile).
-
Data Acquisition: Measure the fluorescence on a plate reader. The signal is proportional to the amount of product formed.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the inhibition data against the logarithm of compound concentration and fit the curve to determine the IC50 value for CYP inhibition. An IC50 < 10 µM is often considered a potential liability.
References
- Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives. Benchchem.
- Drug Induced Liver Injury (DILI). Mechanisms and Medicinal Chemistry Avoidance/Mitigation Strategies. ACS Publications.
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Drug Induced Liver Injury (DILI). Mechanisms and Medicinal Chemistry Avoidance/Mitigation Strategies. PubMed. Available from: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available from: [Link]
-
Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. PMC. Available from: [Link]
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Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central. Available from: [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. Available from: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sciforum. Available from: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available from: [Link]
-
Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. ResearchGate. Available from: [Link]
-
Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. Frontiers. Available from: [Link]
-
Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available from: [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH. Available from: [Link]
-
Medicinal Chemistry Strategies to Prevent Compound Attrition. ResearchGate. Available from: [Link]
-
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. Available from: [Link]
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Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PubMed Central. Available from: [Link]
-
Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. Available from: [Link]
-
A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase. PubMed Central. Available from: [Link]
-
Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. PMC - NIH. Available from: [Link]
-
Quinazolinone and quinazoline derivatives: Recent structures with potent antimicrobial and cytotoxic activities. ResearchGate. Available from: [Link]
-
Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. PMC - PubMed Central. Available from: [Link]
-
Quinazoline derivatives as selective CYP1B1 inhibitors. PubMed. Available from: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available from: [Link]
-
Design strategy for the new quinazoline derivatives. ResearchGate. Available from: [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC - NIH. Available from: [Link]
-
CYP450 enzyme inhibition determined for the synthesized products. ResearchGate. Available from: [Link]
-
A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase. PubMed. Available from: [Link]
-
Análises in sílico de quinazolinas como moléculas promissoras no desenvolvimento de fármacos para glioblastoma. Repositório Institucional - UFJF. Available from: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]
-
Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. PMC - PubMed Central. Available from: [Link]
-
Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. PubMed. Available from: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available from: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available from: [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization Conditions for 6,7-Dimethoxyquinazolin-4-amine
Here is the technical support center for optimizing crystallization conditions for 6,7-Dimethoxyquinazolin-4-amine.
Welcome to the technical support resource for the crystallization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization process. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the fundamental principles that govern crystal formation to empower you to make informed decisions in your own experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the material properties and foundational techniques for crystallizing this compound.
Q1: What are the key physicochemical properties of this compound that influence crystallization?
Understanding the inherent properties of a molecule is the first step in designing a successful crystallization strategy. This compound is a heterocyclic compound belonging to the quinazoline class.[1][2] Its structure, featuring a basic amine group and two methoxy groups, dictates its solubility and hydrogen bonding capabilities, which are critical for crystal lattice formation.
Causality: The presence of the quinazoline core, with its nitrogen atoms, and the primary amine at the 4-position allows the molecule to act as both a hydrogen bond donor and acceptor.[3] The methoxy groups also influence solubility and packing. This dual hydrogen-bonding capability is a key factor to exploit when selecting solvents. Solvents that can effectively solvate these functional groups when hot, but not so strongly when cold, are ideal candidates.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4] |
| Molecular Weight | 205.21 g/mol | [4] |
| Appearance | Typically an off-white to pale yellow crystalline powder.[5] | [5] |
| Melting Point (related chloro-derivative) | 262-268 °C (decomposes) | [6] |
Note: The melting point is for the closely related precursor, 2-chloro-4-amino-6,7-dimethoxyquinazoline, as detailed data for the target compound is less available. This high melting point suggests strong intermolecular forces in the crystal lattice.
Q2: How should I select a suitable solvent system to start with?
Solvent selection is the most critical parameter in crystallization.[7] The ideal solvent will dissolve the compound completely at an elevated temperature but exhibit poor solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for crystallization.
Expertise & Experience: For a molecule like this compound, which contains both polar (amine) and non-polar (aromatic rings) regions, a systematic screening of solvents across a polarity range is recommended. A good starting point is to test solubility in small amounts (e.g., 10-20 mg) with ~0.5 mL of solvent at both room temperature and its boiling point.
Based on data for the structurally similar 2-chloro-4-amino-6,7-dimethoxyquinazoline (CADQ), solvents can be categorized by their solvating power.[8] This provides an excellent predictive starting point.
| Solvent Class | Example Solvents | Expected Solubility of Related CADQ[8] | Crystallization Potential |
| Polar Aprotic | NMP, DMF, Cyclohexanone | High | Good for anti-solvent methods |
| Alcohols | Methanol, Ethanol, n-Propanol | Moderate, with strong temperature dependence | Excellent for slow cooling methods |
| Esters | Ethyl Acetate | Moderate | Good for slow cooling or evaporation |
| Aromatic | Toluene | Very Low | Potential as an anti-solvent |
Protocol - Initial Solvent Screen:
-
Place a small, known amount of your compound into several vials.
-
Add a measured volume of a single solvent to each vial.
-
Observe solubility at room temperature.
-
If insoluble, heat the vial to the solvent's boiling point and observe.
-
If the compound dissolves when hot, allow it to cool slowly to room temperature, then place it in a cold bath (0-4 °C). Observe for crystal formation.
-
The best solvents will show high solubility when hot and low solubility when cold, yielding a significant amount of crystalline material upon cooling.[7]
Below is a workflow diagram to guide your solvent screening process.
Caption: Workflow for initial solvent screening.
Q3: How does pH influence the crystallization of this compound?
The pH of the crystallization medium is a critical but often overlooked variable. This compound contains a basic amino group. In acidic conditions, this group will be protonated, forming a salt.
Causality: The protonated salt form of the amine will have drastically different solubility properties compared to the free base.[9][10] Generally, salts are more soluble in polar solvents like water or ethanol than their corresponding free bases.[11] This property can be used to your advantage. For instance, dissolving the compound in an acidic solution and then slowly neutralizing it with a base can be an effective method of crystallization (pH swing). Conversely, unintended acidic impurities in your crude material or solvent can prevent crystallization by keeping the compound in its highly soluble salt form.
Protocol - pH Adjustment:
-
Ensure your starting material is the free base. If it's a salt (e.g., an HCl salt from a previous step), neutralize it with a mild base (like NaHCO₃ or triethylamine) and extract the free base before attempting crystallization.
-
For a pH swing crystallization, dissolve the compound in a solvent with a small amount of acid (e.g., acetic acid in ethanol).
-
Slowly add a base (e.g., aqueous ammonia or an organic base) to raise the pH and decrease solubility, thereby inducing crystallization.
Q4: What are the most common and effective crystallization techniques for a molecule like this?
Several techniques can be employed, and the best choice depends on the solubility profile of your compound.[12]
-
Slow Cooling: This is the most common method.[7] A saturated solution is prepared at a high temperature and then allowed to cool slowly and undisturbed. Slower cooling rates generally lead to larger, higher-quality crystals.
-
Slow Evaporation: This method is useful when the compound is moderately soluble at room temperature.[12] The solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, which gradually increases the concentration and induces crystallization. Avoid highly volatile solvents like DCM or ether, as they can evaporate too quickly and may lead to poor crystal quality.[12]
-
Vapor Diffusion (Liquid-Liquid or Gas-Liquid): This is an excellent technique for growing high-quality single crystals from small amounts of material.[7] A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and causing it to crystallize.
-
Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) in which it is insoluble.[13] This induces supersaturation and crystallization. The anti-solvent should be miscible with the good solvent. For this compound, dissolving in a polar aprotic solvent like DMF and slowly adding water or an alcohol could be effective.[14]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My compound is not crystallizing; the solution remains clear even after cooling.
This is a common issue that typically points to the solution not being sufficiently supersaturated.[15]
Causality & Solutions:
-
Too Much Solvent: The most likely cause is that the concentration of the compound is below its saturation point even at the lower temperature.
-
Action: Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool again.[16]
-
-
Need for Nucleation Sites: Crystal growth requires an initial nucleation event. Spontaneous nucleation may not occur in a very clean solution.
-
Action 1 - Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[16]
-
Action 2 - Seeding: Add a tiny crystal of the solid compound (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[16]
-
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the compound in solution even when cold.
-
Action: If concentrating the solution doesn't work, remove the solvent entirely and retry with a different solvent or a mixed-solvent system.[16]
-
Problem: My compound "oiled out" instead of forming crystals.
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.
Causality & Solutions:
-
High Supersaturation at High Temperature: The solution becomes supersaturated at a temperature that is above the melting point of the compound in that specific solvent environment. Impurities can also lower the effective melting point, exacerbating this issue.[16]
-
Action 1 - Add More Solvent: The solution may be cooling too quickly from a highly concentrated state. Return the mixture to the heat, add a small amount of additional solvent to lower the saturation point, and then cool it much more slowly.[16]
-
Action 2 - Lower the Crystallization Temperature: Try cooling the solution to a lower temperature before inducing crystallization.
-
Action 3 - Change Solvents: Switch to a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes supersaturated.
-
Problem: The crystallization happened too quickly, resulting in a fine powder or very small needles.
Rapid crystallization is caused by fast nucleation, which occurs when the solution becomes highly supersaturated very quickly. This leaves little time for orderly crystal growth.
Causality & Solutions:
-
Cooling Rate is Too Fast: Placing a hot flask directly into an ice bath is a common cause.
-
Action: Allow the solution to cool slowly to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring. Once at room temperature, then move it to a refrigerator, and finally to a freezer to maximize yield.[16]
-
-
Solution is Too Concentrated: A very high level of supersaturation favors nucleation over crystal growth.
-
Action: Re-dissolve the solid by heating and add a small amount (5-10%) of extra solvent to slightly reduce the concentration before commencing the slow cooling process.[16]
-
Problem: My crystallization yield is very low.
A low yield means a significant amount of your compound remains in the mother liquor (the solution left after filtering the crystals).
Causality & Solutions:
-
Incomplete Crystallization: Not enough time or a low enough temperature was used.
-
Action: After the initial crystallization, cool the mother liquor to a lower temperature (e.g., in a freezer at -20°C) for an extended period to see if a second crop of crystals will form.[17]
-
-
Too Much Solvent: As with the failure to crystallize, using an excessive amount of solvent is a primary cause of low yield.[16]
-
Action: Before filtering, check for supersaturation in the mother liquor by taking a small drop on a glass rod and letting it dry. If a significant solid residue forms, the solution is still rich in your compound. You may need to concentrate the mother liquor to recover a second crop.
-
-
Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are even slightly soluble will dissolve some of your product.
-
Action: Always wash your crystals with a small amount of ice-cold solvent, as solubility is lower at colder temperatures. Better yet, use a solvent in which your compound is known to be very poorly soluble (an anti-solvent), provided it is miscible with your crystallization solvent.
-
The decision tree below can help diagnose and solve common crystallization issues.
Caption: Decision tree for troubleshooting crystallization.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2018). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
-
ResearchGate. (n.d.). Screening solvent–amine combinations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Guide for crystallization. University of Zurich. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107. Retrieved from [Link]
-
Pharmaceutical Technology. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
ThoughtCo. (2019). Troubleshooting Problems in Crystal Growing. Retrieved from [Link]
-
Rohani, S., & Ghasemi, H. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(8), 1806-1817. Retrieved from [Link]
-
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 5), 638–645. Retrieved from [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
-
Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
- Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Google Patents. (2014). CN103664892B - The crystallization of quinoline.
-
ACS Publications. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
-
ACS Publications. (2014). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]
-
NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibitors: The 6,7-Dimethoxyquinazolin-4-amine Scaffold in Focus
Introduction
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a paradigm shift, moving from cytotoxic chemotherapies to precision medicines. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Within the vast chemical space of kinase inhibitors, certain molecular frameworks, often termed "privileged scaffolds," have emerged as particularly fruitful starting points for drug discovery.[2] The quinazoline nucleus is one such scaffold, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[3][4]
This guide provides an in-depth comparison of kinase inhibitors built upon the 6,7-dimethoxyquinazolin-4-amine scaffold with other major classes of kinase inhibitors. We will dissect the mechanistic nuances, compare performance with supporting experimental data, and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the specific advantages and context of this important chemical series.
The this compound Scaffold: A Deep Dive
The this compound core is a cornerstone of modern targeted therapy, most famously embodied by the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib.[1][5]
Chemical Structure and Mechanism of Action
The quinazoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring.[6] The 6,7-dimethoxy substitutions are a common and critical feature, contributing to favorable interactions within the kinase active site.[5] The core mechanism of action for inhibitors based on this scaffold, such as Gefitinib, is the competitive and reversible inhibition of ATP binding to the kinase domain of EGFR.[7][8] By occupying the ATP-binding pocket, the inhibitor prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[9] This blockade of oncogenic signaling can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on EGFR signaling.[7]
Case Studies: Gefitinib and Erlotinib
Gefitinib (Iressa®) and Erlotinib (Tarceva®) are canonical examples of the this compound scaffold's success. Both are anilinoquinazolines indicated for the treatment of non-small cell lung cancer (NSCLC) in patients with specific activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation).[9][10][11] These mutations render the tumors "addicted" to EGFR signaling, making them exquisitely sensitive to these inhibitors.[9][12]
-
Gefitinib : A selective inhibitor of EGFR tyrosine kinase.[13] It is a quinazoline derivative with a (3-chloro-4-fluorophenyl)amino group at the 4-position and a 3-(morpholin-4-yl)propoxy group at the 6-position, alongside the 7-methoxy group.[14]
-
Erlotinib : Also a reversible EGFR tyrosine kinase inhibitor, Erlotinib features a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6 and 7 positions.[11][15]
The clinical success of these first-generation inhibitors validated EGFR as a druggable target and established the quinazoline scaffold as a premier framework for kinase inhibitor design. However, their utility is hampered by the eventual development of resistance, most commonly through the T790M "gatekeeper" mutation, which spurred the development of next-generation inhibitors.[8]
Comparative Analysis: Alternative Kinase Inhibitor Scaffolds
To understand the specific properties of the this compound scaffold, it is essential to compare it with other prominent classes of kinase inhibitors.
Pyrimidine-Based Inhibitors (e.g., Imatinib)
The pyrimidine scaffold is another highly successful core in kinase inhibitor design, famously exemplified by Imatinib (Gleevec®), which targets the Abl, c-Kit, and PDGFR kinases.
-
Target Profile : Unlike the EGFR-focused quinazoline inhibitors, Imatinib targets a different set of tyrosine kinases, making it the standard of care for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).
-
Mechanism : Like Gefitinib, Imatinib is an ATP-competitive inhibitor. However, it stabilizes an inactive conformation of the Abl kinase, a mechanism that contributes to its high selectivity.
-
Comparison : The quinazoline and pyrimidine scaffolds demonstrate how different heterocyclic cores can be decorated with specific side chains to achieve high potency and selectivity against distinct kinase targets. The choice of scaffold is a critical first step in defining the potential target space for a new inhibitor.
Covalent Irreversible Inhibitors (e.g., Osimertinib)
The challenge of acquired resistance to first-generation EGFR inhibitors like Gefitinib led to the development of covalent inhibitors. Osimertinib (Tagrisso®), a third-generation EGFR inhibitor, also utilizes a quinazoline-related (pyrimidine) core but incorporates a reactive acrylamide group.
-
Mechanism : Instead of binding reversibly, Osimertinib forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This irreversible binding allows it to effectively inhibit the T790M mutant form of EGFR, which confers resistance to Gefitinib and Erlotinib.
-
Comparison : This represents a fundamental evolution in mechanism. While the this compound scaffold of Gefitinib is optimized for high-affinity reversible binding to wild-type and mutant EGFR, the scaffold of Osimertinib is engineered to position a reactive warhead for covalent modification. This highlights a key trade-off in drug design: reversible inhibitors often have a better safety profile, while covalent inhibitors can achieve more sustained target inhibition and overcome certain resistance mutations.
Multi-Kinase Inhibitors (e.g., Sunitinib)
Some inhibitors are intentionally designed to target multiple kinases simultaneously. Sunitinib (Sutent®), based on an indolinone scaffold, is a prime example, inhibiting VEGFR, PDGFR, c-Kit, and other kinases.
-
Target Profile : The broad-spectrum activity of Sunitinib is effective in cancers where multiple signaling pathways are dysregulated, such as renal cell carcinoma (RCC). Its anti-angiogenic effects, by inhibiting VEGFR, are a key part of its efficacy.[9]
-
Comparison : This "multi-targeted" approach contrasts with the highly selective nature of first-generation quinazoline EGFR inhibitors. The this compound scaffold is generally associated with achieving high selectivity for a specific target. A multi-kinase inhibitor may offer broader efficacy but often comes with a more complex side-effect profile due to off-target inhibition.
Head-to-Head Data Comparison
Quantitative data is essential for objectively comparing inhibitor performance. The following tables summarize key parameters for representative compounds from different classes.
Table 1: In Vitro Potency and Selectivity
| Compound | Scaffold Type | Primary Target(s) | IC50 (nM) vs. Primary Target | Notes |
| Gefitinib | 6,7-Dimethoxyquinazoline | EGFR (mutant) | ~33 nM | Highly selective for EGFR over other kinases.[16] Particularly effective against activating mutations.[12] |
| Erlotinib | 6,7-Dimethoxyquinazoline | EGFR (mutant) | 2-5 nM | Potent, reversible inhibitor. Higher affinity for mutant EGFR than wild-type.[15][17] |
| Imatinib | Pyrimidine | Bcr-Abl, c-Kit | 25-100 nM | Selectivity achieved by targeting the inactive conformation of the kinase. |
| Osimertinib | Pyrimidine (covalent) | EGFR (T790M) | <1 nM | Covalent, irreversible inhibitor designed to overcome resistance to 1st gen TKIs. |
| Sunitinib | Indolinone | VEGFR2, PDGFRβ | 9 nM, 8 nM | Multi-kinase inhibitor with potent anti-angiogenic activity. |
IC50 values are approximate and can vary based on assay conditions. Data compiled from various literature sources.
Table 2: Cellular Activity and Resistance
| Compound | Cell Line (Target) | EC50 (nM) for Proliferation Inhibition | Key Resistance Mutation |
| Gefitinib | HCC827 (EGFR del E746-A750) | ~64 nM | T790M |
| Erlotinib | NCI-H3255 (EGFR L858R) | ~5 nM | T790M |
| Osimertinib | NCI-H1975 (EGFR L858R/T790M) | ~10 nM | C797S |
EC50 values are representative and can vary. Data compiled from various literature sources.
Experimental Corner: Key Protocols for Kinase Inhibitor Evaluation
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are standard methodologies for evaluating kinase inhibitor performance.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower kinase activity results in more ATP remaining, which is converted into a luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, purified kinase enzyme solution, substrate solution, and a solution of the test compound (e.g., a derivative of 4-Chloro-6,7-dimethoxyquinazoline) at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiation: Start the reaction by adding an ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination & Detection: Add a detection reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP by converting it to a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor). Plot the data and fit to a dose-response curve to determine the IC50 value.[5]
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the data to determine the EC50 value, the concentration that inhibits cell growth by 50%.[5]
Visualization of Experimental Workflow
Caption: General workflow for kinase inhibitor discovery and validation.
Signaling Pathway Context
The this compound-based inhibitors primarily target the EGFR signaling pathway. Understanding this context is crucial for interpreting their biological effects.
Caption: EGFR signaling pathway and points of inhibitor action.
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally valuable framework in medicinal chemistry, yielding first-generation EGFR inhibitors that have transformed the treatment of NSCLC.[1][5] Its strength lies in providing a rigid, well-characterized core that can be modified to achieve high potency and selectivity through reversible, ATP-competitive inhibition.
The comparison with other scaffolds reveals the strategic choices in drug design:
-
Selectivity vs. Multi-targeting: The quinazoline scaffold is a prime example of designing for high selectivity, whereas scaffolds like the indolinone in Sunitinib are suited for multi-kinase inhibition.
-
Reversible vs. Covalent Inhibition: The emergence of covalent inhibitors like Osimertinib highlights a strategy to overcome resistance to reversible inhibitors, representing a significant evolution in kinase drug discovery.
Future research involving quinazoline derivatives will likely focus on developing compounds with improved selectivity to minimize off-target effects and exploring new substitution patterns to tackle emerging resistance mechanisms.[1] The enduring legacy of this scaffold serves as a powerful testament to the principles of structure-based drug design and its impact on modern medicine.
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A Comparative Analysis of 6,7-Dimethoxyquinazolin-4-amine and Gefitinib as EGFR Inhibitors: From Core Scaffold to Clinical Candidate
Introduction: The Quinazoline Scaffold in EGFR-Targeted Cancer Therapy
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] This has made EGFR a prime target for the development of targeted cancer therapies. The quinazoline core has emerged as a privileged scaffold in the design of potent EGFR tyrosine kinase inhibitors (TKIs).[3][4] This guide provides a detailed comparative study of a foundational quinazoline derivative, 6,7-Dimethoxyquinazolin-4-amine, and a clinically approved, highly modified quinazoline-based drug, Gefitinib (Iressa®).
This analysis will delve into the chemical structures, mechanisms of action, and biological activities of both compounds, supported by experimental data and detailed protocols. By comparing the simple core structure with the complex, optimized drug, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the efficacy of quinazoline-based EGFR inhibitors.
Chemical and Structural Properties
A fundamental understanding of the chemical structures of this compound and Gefitinib is crucial to appreciating their differential interactions with the EGFR kinase domain.
| Feature | This compound | Gefitinib (Iressa®) |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₁₁N₃O₂ | C₂₂H₂₄ClFN₄O₃ |
| Molecular Weight | 205.21 g/mol | 446.90 g/mol |
| Core Scaffold | Quinazoline | Quinazoline |
| Key Substitutions | - 4-amino group- 6,7-dimethoxy groups | - 4-(3-chloro-4-fluoroanilino) group- 6-(3-morpholinopropoxy) group- 7-methoxy group |
This compound represents a basic quinazoline scaffold with electron-donating methoxy groups at the 6 and 7 positions, which are known to enhance binding affinity to the EGFR kinase domain.[3] Gefitinib, while retaining the 6,7-dioxygenated quinazoline core, features significant modifications. The simple 4-amino group is replaced by a larger 4-(3-chloro-4-fluoroanilino) moiety, and a basic side chain, 3-(morpholin-4-yl)propoxy, is introduced at the 6-position. These modifications are critical for its enhanced potency and drug-like properties.
Mechanism of Action: Competitive ATP Inhibition
Both this compound and Gefitinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The EGFR, upon binding to its ligand (e.g., EGF), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.
By binding to the ATP-binding pocket of the EGFR kinase domain, these inhibitors prevent the binding of ATP, thereby blocking autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Caption: EGFR signaling pathway and point of inhibition.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
While direct, side-by-side experimental data for this compound is limited in publicly available literature, we can infer its potential activity based on extensive SAR studies of the 4-anilinoquinazoline class of EGFR inhibitors. The core 6,7-dimethoxyquinazoline structure is a potent pharmacophore, with some anilino-derivatives exhibiting IC₅₀ values in the picomolar range.[3]
Gefitinib, as a highly optimized derivative, demonstrates significantly greater potency and efficacy. The 4-(3-chloro-4-fluoroanilino) group in Gefitinib provides crucial hydrophobic and hydrogen bonding interactions within the ATP binding pocket, significantly enhancing its affinity. The morpholinopropoxy side chain improves aqueous solubility and pharmacokinetic properties, making it suitable for oral administration.
Here is a comparative summary of reported IC₅₀ values for Gefitinib against various cancer cell lines, which highlights its potent anti-proliferative activity.
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC₅₀ (nM) | Reference |
| HCC827 | NSCLC | Exon 19 deletion | 13.06 | [5][6] |
| PC9 | NSCLC | Exon 19 deletion | 77.26 | [5][6] |
| H3255 | NSCLC | L858R | 3 | [5] |
| A431 | Epidermoid Carcinoma | Wild-type (overexpressed) | ~21 | [7] |
| H1975 | NSCLC | L858R, T790M | > 4000 | [5][6] |
The high potency of Gefitinib in cell lines with activating EGFR mutations (e.g., HCC827, PC9, H3255) underscores its targeted nature. Its significantly lower potency against cells with the T790M resistance mutation highlights a key limitation of first-generation EGFR inhibitors.
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the inhibitory activities of this compound and Gefitinib, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
EGFR Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of EGFR.
Principle: A recombinant EGFR kinase is incubated with a substrate peptide and ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ADP produced.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Dilute recombinant EGFR enzyme, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP to desired concentrations in the kinase buffer.
-
Prepare serial dilutions of this compound and Gefitinib in a suitable solvent (e.g., DMSO) and then in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells.
-
Add 2 µL of the diluted EGFR enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Cell Proliferation (MTT) Assay
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[8]
Protocol:
-
Cell Seeding:
-
Culture EGFR-dependent cancer cell lines (e.g., A431, HCC827) in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Gefitinib in the growth medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include wells with medium only (blank) and medium with vehicle (control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value for each compound.
-
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy within the cellular context.[9][10]
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or Gefitinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane of the p-EGFR antibodies using a stripping buffer.
-
Re-probe the membrane with a primary antibody for total EGFR, and subsequently with antibodies for downstream targets like p-Akt, total Akt, p-ERK, and total ERK, following the same immunoblotting procedure.
-
Conclusion and Future Perspectives
The comparative analysis of this compound and Gefitinib provides a compelling illustration of the principles of modern drug design. This compound represents a foundational scaffold with inherent, albeit modest, EGFR inhibitory potential. Gefitinib, on the other hand, is the culmination of extensive medicinal chemistry efforts, incorporating key structural modifications that dramatically enhance its potency, selectivity, and pharmacokinetic profile, transforming it into a life-saving therapeutic for specific cancer patient populations.
This guide underscores the importance of a multi-faceted experimental approach to characterize and compare potential drug candidates. The detailed protocols provided for kinase inhibition, cell proliferation, and Western blot analysis represent a robust framework for such evaluations. Future research in this area will likely focus on developing next-generation quinazoline derivatives that can overcome the resistance mechanisms that limit the efficacy of drugs like Gefitinib, such as the T790M mutation. By understanding the fundamental structure-activity relationships, researchers can continue to refine the quinazoline scaffold to develop even more effective and durable cancer therapies.
References
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- Bridges, A. J., et al. (2001). 4-Anilinoquinazolines and 4-Anilinopyridopyrimidines as HER-2 and EGF-R Inhibitors. Bioorganic & Medicinal Chemistry, 9(1), 121-133.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). Cell Signaling Technology. [Link]
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- MTT Assay Protocol for Cell Viability and Prolifer
- Hennessy, B. T., et al. (2005). A phase II study of OSI-774, an epidermal growth factor receptor tyrosine kinase inhibitor, in patients with recurrent or metastatic squamous cell cancer of the head and neck. Journal of Clinical Oncology, 23(13), 2901-2908.
- Ciardiello, F., et al. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor–selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053-2063.
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- The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.).
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- MTT Cell Assay Protocol. (n.d.). T. Horton, Checkpoint lab/protocols/MTT.
- Concordance between IC50 values for gefitinib vs erlotinib. (n.d.).
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Scientific Reports, 9(1), 1-13.
- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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- How could I detect EGFR by western blot?. (2016).
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Scientific Reports, 9(1), 13495.
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- IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.).
- IC50 values for EGFR, HER2, HER4, Del19, and L858R. (n.d.).
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 661173.
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- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Molecular Graphics and Modelling, 129, 108781.
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128637.
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A Comparative Guide for Researchers: 6,7-Dimethoxyquinazolin-4-amine Core vs. Erlotinib in NSCLC Models
This guide provides an in-depth, objective comparison of the therapeutic potential of compounds based on the 6,7-dimethoxyquinazolin-4-amine scaffold and the established drug Erlotinib for the treatment of Non-Small Cell Lung Cancer (NSCLC). This analysis is grounded in experimental data and is intended for researchers, scientists, and professionals in drug development. We will delve into the chemical structures, mechanisms of action, comparative efficacy, and resistance profiles of these two classes of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Introduction: The Central Role of EGFR in NSCLC
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related death worldwide.[1] A significant subset of NSCLC cases is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[2][3] Activating mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which promote uncontrolled tumor growth.[4] This has made EGFR a prime target for therapeutic intervention.
This guide focuses on two key players in the landscape of EGFR inhibitors: the this compound chemical core, famously embodied by the drug Gefitinib, and Erlotinib. Both are first-generation EGFR tyrosine kinase inhibitors (TKIs) that have been instrumental in the targeted therapy of NSCLC.[5][6]
Chemical Architecture: A Tale of Two Quinazolines
At their core, both this compound derivatives and Erlotinib are quinazoline-based compounds. This fundamental structure is crucial for their ability to competitively bind to the ATP-binding pocket of the EGFR kinase domain.[4][7]
This compound (represented by Gefitinib): The defining feature of this scaffold is the presence of two methoxy groups at the 6 and 7 positions of the quinazoline ring.[8] These electron-donating groups have been shown to be favorable for EGFR inhibition.[8] Gefitinib, a prominent example, features a 4-anilino substitution with chloro and fluoro groups on the phenyl ring and a morpholino-propoxy side chain at the 6-position.
Erlotinib: Erlotinib also possesses a quinazoline core with a 4-anilino substitution. However, it is distinguished by the presence of two methoxyethoxy groups at the 6 and 7 positions and an ethynyl group on the aniline ring.[9]
The subtle differences in their chemical structures influence their binding affinity, selectivity, and ultimately, their clinical profiles.
Mechanism of Action: Competitive Inhibition of EGFR
Both this compound-based inhibitors and Erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[4][10][11] They bind reversibly to the ATP-binding pocket in the intracellular domain of the receptor, preventing the autophosphorylation of tyrosine residues.[9][10] This blockade effectively shuts down the downstream signaling pathways that are aberrantly activated in EGFR-mutant NSCLC.[4]
The following diagram illustrates the mechanism of action of these EGFR TKIs:
Caption: EGFR TKI Mechanism of Action.
Comparative Efficacy in NSCLC Models: A Nuanced Picture
Direct preclinical comparisons in identical NSCLC models are not extensively documented in the public literature. However, clinical data comparing Gefitinib (as the exemplar for the this compound core) and Erlotinib provide valuable insights into their relative performance.
Multiple studies and meta-analyses have concluded that Gefitinib and Erlotinib have similar antitumor activity in terms of response rate and overall survival in previously treated NSCLC patients.[12][13][14] A retrospective analysis showed no statistically significant difference in overall survival (median, 12.6 vs 12.1 months) or progression-free survival (median, 4.6 vs 2.7 months) between Gefitinib- and Erlotinib-treated groups.[12] Another study also found that the effectiveness of Gefitinib and Erlotinib was not different in patient groups with either mutant or wild-type EGFR.[13]
However, some studies suggest subtle differences. For instance, one phase III trial in a Japanese population indicated that Erlotinib might offer a slightly better progression-free survival in patients with EGFR-mutant NSCLC compared to Gefitinib (10.0 vs 8.3 months), though this did not reach statistical significance for non-inferiority.[15]
The choice between these agents in a clinical setting is often influenced by their differing toxicity profiles.
Table 1: Comparative Clinical Outcomes of Gefitinib vs. Erlotinib in Pretreated NSCLC
| Parameter | Gefitinib | Erlotinib | Reference |
| Overall Response Rate | 38% | 32.2% | [12] |
| Disease Control Rate | 63.2% | 64.9% | [12] |
| Median Overall Survival | 12.6 months | 12.1 months | [12] |
| Median Progression-Free Survival | 4.6 months | 2.7 months | [12] |
| Median PFS (EGFR-mutant) | 8.3 months | 10.0 months | [15] |
Mechanisms of Resistance: A Shared Challenge
A significant limitation of both this compound-based inhibitors and Erlotinib is the development of acquired resistance.[5][16] The mechanisms of resistance are largely overlapping and represent a major area of ongoing research.
Key Resistance Mechanisms:
-
Secondary EGFR Mutations: The most common mechanism is the acquisition of a "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[5][17] This mutation increases the affinity of EGFR for ATP, reducing the competitive binding of the inhibitors.
-
Bypass Signaling Pathway Activation: Amplification of other receptor tyrosine kinases, such as MET, can activate downstream signaling pathways like PI3K/Akt, bypassing the need for EGFR signaling.[17][18]
-
Phenotypic Transformation: In some cases, NSCLC can transform into other histological subtypes, such as small cell lung cancer, which is not dependent on EGFR signaling.[5]
The following diagram illustrates the primary mechanisms of resistance to first-generation EGFR TKIs:
Caption: Key Resistance Mechanisms to EGFR TKIs.
Experimental Protocols
For researchers investigating these compounds, standardized assays are crucial for generating reproducible and comparable data.
Cell Viability (MTT) Assay
This assay is fundamental for determining the cytotoxic effects of EGFR inhibitors on NSCLC cell lines.
Protocol:
-
Cell Culture: Seed NSCLC cells (e.g., HCC827 for EGFR-mutant, A549 for EGFR wild-type) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound (this compound derivative or Erlotinib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis of EGFR Signaling
This technique is used to assess the inhibition of EGFR phosphorylation and downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat NSCLC cells with the test compounds for a specified time (e.g., 2-4 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Perspectives
The this compound scaffold, represented by Gefitinib, and Erlotinib have been foundational in the targeted therapy of NSCLC. While their mechanisms of action are similar, subtle structural differences lead to variations in their pharmacokinetic and toxicity profiles. Clinically, their efficacy is largely comparable, particularly in EGFR-mutant NSCLC.
For researchers in the field, the focus has now shifted to overcoming the inevitable challenge of acquired resistance. The development of next-generation EGFR inhibitors, such as Osimertinib, which are effective against the T790M mutation, highlights the trajectory of research in this area. Future work with the this compound scaffold may involve modifications to enhance its activity against resistant mutations or to develop covalent inhibitors that can achieve a more durable response. Furthermore, exploring combination therapies that target bypass signaling pathways is a promising strategy to combat resistance and improve patient outcomes in NSCLC.
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Head-to-head comparison of 4-anilinoquinazoline derivatives
An In-Depth Head-to-Head Comparison of 4-Anilinoquinazoline Derivatives: A Guide for Researchers
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3][4] Its rigid, planar structure serves as an effective pharmacophore for competitive inhibition at the ATP-binding site of various protein kinases.[5] Among the most successful applications of this scaffold is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[6][7][8] Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1][9][10]
This guide provides a comprehensive head-to-head comparison of four prominent 4-anilinoquinazoline-based EGFR inhibitors: Gefitinib, Erlotinib, Lapatinib, and Osimertinib. We will delve into their distinct mechanisms of action, biochemical and cellular potencies, and the clinical implications of their differential activities. This analysis is supported by experimental data and detailed protocols to assist researchers in their own investigations of kinase inhibitors.
A Generational Leap in EGFR Inhibition
The clinical journey of 4-anilinoquinazoline derivatives has been marked by a clear generational evolution, with each new iteration designed to overcome the limitations of its predecessors.
-
First-Generation Reversible Inhibitors: Gefitinib and Erlotinib Gefitinib (Iressa®) and Erlotinib (Tarceva®) were among the first small-molecule EGFR tyrosine kinase inhibitors (TKIs) to receive clinical approval.[4][10] They are both reversible inhibitors that compete with ATP for binding to the kinase domain of EGFR.[4] Their clinical efficacy is most pronounced in patients with tumors harboring activating mutations in the EGFR kinase domain, such as the exon 19 deletion or the L858R point mutation.[10]
-
Dual Kinase Inhibitor: Lapatinib Lapatinib (Tykerb®) represents a diversification of the 4-anilinoquinazoline scaffold, acting as a dual inhibitor of both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[11][12][13][14] This dual activity provides a broader spectrum of anti-cancer efficacy, particularly in HER2-positive breast cancers.[13][14] Like the first-generation inhibitors, Lapatinib is a reversible ATP-competitive inhibitor.[15]
-
Third-Generation Irreversible Inhibitor: Osimertinib The development of third-generation inhibitors was driven by the emergence of resistance to first-generation TKIs, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain.[16][17] Osimertinib (Tagrisso®) is a potent, irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[16][17] It is highly selective for EGFR-activating mutations and the T790M resistance mutation, while sparing wild-type EGFR, which contributes to its favorable safety profile.[18][19]
Visualizing the EGFR Signaling Pathway and Points of Inhibition
The EGFR signaling cascade is a complex network of protein interactions that ultimately regulate gene expression and cellular processes. The diagram below illustrates the major downstream pathways activated by EGFR and highlights the points of intervention for the discussed 4-anilinoquinazoline derivatives.
Caption: EGFR signaling pathway and points of inhibition by 4-anilinoquinazoline derivatives.
Head-to-Head Performance Comparison
The following tables summarize the biochemical and cellular potencies of Gefitinib, Erlotinib, Lapatinib, and Osimertinib against wild-type and mutant forms of EGFR.
Table 1: Biochemical Potency (IC50 values in nM)
| Derivative | Wild-Type EGFR | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (T790M) | HER2 |
| Gefitinib | ~100-500 | ~10-50 | ~5-20 | >1000 | >10000 |
| Erlotinib | ~2-10 | ~1-5 | ~0.5-2 | >500 | >1000 |
| Lapatinib | ~10.8 | ~10 | ~30 | ~350 | ~9.3 |
| Osimertinib | ~500 | ~1-10 | ~1-10 | ~1-15 | >1000 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[5][15][20][21][22]
Table 2: Cellular Potency (GI50/IC50 values in nM) in NSCLC Cell Lines
| Cell Line | EGFR Status | Gefitinib | Erlotinib | Lapatinib | Osimertinib |
| HCC827 | Exon 19 Del | ~10-30 | ~5-20 | ~100-200 | ~10-25 |
| NCI-H1975 | L858R + T790M | >5000 | >5000 | >2000 | ~10-50 |
| A549 | Wild-Type | >10000 | >10000 | >5000 | >5000 |
| BT474 | HER2+ | >10000 | >10000 | ~100 | >10000 |
Note: Cellular potency values are approximate and can vary based on the cell line and assay duration. Data compiled from multiple sources.[15][22][23]
Mechanisms of Acquired Resistance
A critical aspect of targeted therapy is the inevitable development of drug resistance. The mechanisms of resistance to 4-anilinoquinazoline derivatives are diverse and often dictate the subsequent line of treatment.
-
Gefitinib and Erlotinib : The most common mechanism of acquired resistance is the T790M mutation in exon 20 of the EGFR gene, accounting for over 50% of cases.[16][17] Other mechanisms include MET amplification, which activates a bypass signaling pathway.[24]
-
Lapatinib : Resistance to Lapatinib can arise from multiple mechanisms, including upregulation of the PI3K/Akt/mTOR signaling pathway and activation of other receptor tyrosine kinases.[14]
-
Osimertinib : Despite its efficacy against the T790M mutation, resistance to Osimertinib eventually develops.[18] The most well-characterized on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of Osimertinib.[16][17] Other resistance mechanisms include MET amplification, HER2 amplification, and activation of the RAS-MAPK pathway.[18][24]
Experimental Protocols for Comparative Evaluation
To ensure robust and reproducible comparisons of kinase inhibitors, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.[25][26]
Principle: The assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. The signal intensity is inversely proportional to the degree of kinase inhibition.
Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (4-anilinoquinazoline derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (control). b. Add 2 µL of a solution containing the kinase and substrate in kinase assay buffer. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 2 µL of ATP solution. e. Incubate for 60 minutes at 30°C.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Viability Assay (MTT/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[27][28][29][30]
Principle: Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (e.g., MTT or WST-8 in CCK-8 kits) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H1975)
-
Complete cell culture medium
-
Test compounds
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50/IC50 value.
Western Blotting for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of the compounds on EGFR autophosphorylation in a cellular context.[6][31][32][33][34]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with the test compounds for 2 hours. d. Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Protein Extraction and Quantification: a. Lyse the cells on ice and collect the lysates. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: a. Strip the membrane using a mild stripping buffer. b. Re-block the membrane and probe for total EGFR and a loading control (e.g., β-actin) to normalize the data.
Conclusion
The 4-anilinoquinazoline scaffold has given rise to a powerful class of EGFR inhibitors that have revolutionized the treatment of EGFR-mutant cancers. This guide has provided a head-to-head comparison of four key derivatives—Gefitinib, Erlotinib, Lapatinib, and Osimertinib—highlighting their distinct biochemical and cellular profiles. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and contribute to the ongoing development of next-generation kinase inhibitors. Understanding the nuances of each compound's mechanism of action, potency, and resistance profile is crucial for advancing the field of targeted cancer therapy.
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
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Validating 6,7-Dimethoxyquinazolin-4-amine as an EGFR Inhibitor: A Comparative Guide
For researchers in oncology and drug development, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, particularly non-small cell lung cancer (NSCLC), driving tumor proliferation and survival.[1][2] The clinical success of EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib has revolutionized treatment for a subset of patients with specific EGFR mutations.[3][4] This guide provides a comprehensive framework for the validation of a promising quinazoline-based compound, 6,7-Dimethoxyquinazolin-4-amine, as a potential EGFR inhibitor, comparing its projected efficacy against established first-generation TKIs.
The Rationale for Targeting EGFR with Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in the design of EGFR inhibitors, forming the backbone of numerous clinically approved drugs.[5] These molecules typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling cascade that promotes cell growth and division.[6] this compound and its derivatives have shown potential as EGFR inhibitors, making them compelling candidates for further investigation.[5]
This guide will delineate a rigorous, multi-step experimental workflow to validate the efficacy and characterize the mechanism of action of this compound, using gefitinib and erlotinib as benchmarks.
The EGFR Signaling Pathway: A Target for Inhibition
Understanding the EGFR signaling cascade is fundamental to inhibitor validation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues, creating docking sites for downstream signaling proteins. This initiates multiple pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[1][7] EGFR inhibitors aim to block this initial phosphorylation event, thereby silencing these pro-tumorigenic signals.
Caption: EGFR signaling cascade and the point of TKI intervention.
Experimental Validation Workflow: A Step-by-Step Guide
A robust validation strategy for a novel EGFR inhibitor involves a tiered approach, moving from in vitro enzymatic assays to cell-based models that reflect the complexity of a tumor's genetic landscape.
Caption: A typical experimental workflow for validating a novel EGFR inhibitor.
Step 1: In Vitro EGFR Kinase Inhibition Assay
The initial and most direct assessment of a compound's inhibitory potential is through an in vitro kinase assay. This cell-free system isolates the kinase and substrate, providing a clean measure of enzymatic inhibition. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[8][9]
Protocol: ADP-Glo™ EGFR Kinase Assay[6][10]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, gefitinib, and erlotinib in DMSO.
-
Prepare serial dilutions of the inhibitors in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[9]
-
Prepare a reaction mix containing recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)).[8]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of each inhibitor dilution (or DMSO for control).
-
Add 2 µl of the EGFR enzyme.
-
Initiate the reaction by adding 2 µl of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.[9]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Comparative IC50 Data (In Vitro Kinase Assay)
| Compound | Target | IC50 (nM) | Reference |
| Gefitinib | EGFR (Tyr1173) | 26 | [7][10] |
| Erlotinib | EGFR | 2 | [7][11] |
| Compound 7i * | EGFR | 17.32 | [12] |
*Compound 7i is a 6-arylureido-4-anilinoquinazoline derivative of this compound.
Step 2: Cell-Based Validation in Relevant Cancer Cell Lines
Moving into a cellular context is crucial to understand how a compound behaves in a more biologically relevant system. The choice of cell lines is critical. We will utilize two well-characterized NSCLC cell lines:
-
A549: Harbors wild-type EGFR and is relatively resistant to first-generation EGFR inhibitors.[13][14]
-
PC-9: Expresses an EGFR exon 19 deletion, rendering it highly sensitive to inhibitors like gefitinib and erlotinib.[13]
This pairing allows for the assessment of both on-target efficacy in a sensitive model and potential selectivity against wild-type EGFR.
Step 3: Assessing Anti-proliferative Activity with a Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed A549 and PC-9 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound, gefitinib, and erlotinib for 72 hours. Include a DMSO-only control.
-
-
MTT Incubation:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the IC50 value for cell growth inhibition.
-
Comparative IC50 Data (Cell-Based Proliferation Assay)
| Compound | Cell Line (EGFR Status) | IC50 | Reference |
| Gefitinib | PC-9 (mutant) | 13.06 nM - 77.26 nM | [2][15] |
| A549 (wild-type) | >10 µM | [13][16] | |
| Erlotinib | PC-9 (mutant) | 7 - 1185 nM | [17] |
| A549 (wild-type) | >20 µM | [11] | |
| Compound 7i * | A549 (wild-type) | 2.25 µM | [12] |
*Compound 7i is a 6-arylureido-4-anilinoquinazoline derivative of this compound.
Step 4: Verifying Target Engagement and Downstream Signaling Inhibition
Western blotting is an indispensable technique to confirm that the observed anti-proliferative effects are due to the inhibition of EGFR and its downstream signaling pathways. This is achieved by measuring the phosphorylation status of EGFR and key pathway components like AKT and ERK.[18][19]
Protocol: Western Blot for EGFR Pathway Inhibition[19]
-
Cell Lysis:
-
Treat A549 and PC-9 cells with the IC50 concentration of each inhibitor for a specified time (e.g., 2-24 hours). For A549 cells, stimulate with EGF to induce EGFR phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK (p-ERK)
-
Total ERK
-
β-actin (as a loading control)
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Conclusion and Future Directions
This guide outlines a systematic approach to validate this compound as a potential EGFR inhibitor. The initial in vitro kinase assay provides a direct measure of its enzymatic inhibitory activity, which can be benchmarked against gefitinib and erlotinib. Subsequent cell-based assays in EGFR-mutant (PC-9) and wild-type (A549) cell lines will elucidate its anti-proliferative efficacy and selectivity. Finally, western blot analysis will confirm on-target activity by demonstrating a reduction in EGFR phosphorylation and downstream signaling.
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A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Correlation of 6,7-Dimethoxyquinazolin-4-amine Activity
For drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . This guide provides an in-depth technical comparison of the 6,7-dimethoxyquinazolin-4-amine scaffold, a cornerstone for numerous targeted therapies, dissecting its performance from the cellular level to preclinical models. We will explore the causality behind experimental designs, provide validated protocols, and offer insights into navigating the complexities of IVIVC.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs like gefitinib and erlotinib.[1][2][3] Specifically, the this compound structure serves as a versatile template for developing potent inhibitors of various protein kinases, which are crucial regulators of cell function often dysregulated in cancer.[2][4][5][6] This guide will use this important chemical class to illustrate the principles and practices of establishing a meaningful link between laboratory assays and real-world biological activity.
The Foundation: Characterizing In Vitro Activity
The initial evaluation of any potential therapeutic agent begins with a comprehensive suite of in vitro assays. These experiments are designed to determine the compound's mechanism of action, potency, and selectivity at the cellular and molecular level. For derivatives of this compound, the primary focus is often on their anti-proliferative and pro-apoptotic effects on cancer cells.
Mechanism of Action: Beyond a Simple Lock and Key
Derivatives of this compound are renowned for their activity as tyrosine kinase inhibitors (TKIs) .[2] Many function by competing with adenosine 5´-triphosphate (ATP) at the catalytic site of oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[2][7] By blocking EGFR, these compounds inhibit downstream signaling pathways responsible for cell growth, proliferation, and survival.[1][8] However, the versatility of the quinazoline scaffold allows for the development of inhibitors against other critical cancer targets, including:
-
VEGFR-2: Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[9]
-
PI3K: A central node in a signaling pathway that regulates cell growth, apoptosis, and motility.[1][10][11]
-
HDAC: Histone deacetylases, enzymes involved in the epigenetic regulation of gene expression.[1]
This multi-targeting potential is a key area of investigation, as dual- or pan-inhibitors can offer broader efficacy and overcome resistance mechanisms.[1][3]
Core In Vitro Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system, incorporating appropriate controls. Here, we detail two fundamental assays.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay is a cornerstone for determining a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of living cells.[12][13][14]
Rationale: The choice of cell lines is critical. A panel should be used, including those known to overexpress the target kinase (e.g., A549 or MCF-7 for EGFR) and control lines with low expression to assess selectivity.[12] Doxorubicin or a known clinical TKI like gefitinib serves as a positive control to validate assay performance.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, K562, SKBR3) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.[12][15]
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the this compound derivative (e.g., from 0.1 to 100 µM). Treat cells for 48-72 hours. Include wells for vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration that inhibits cell growth by 50%, is calculated by plotting a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the induction of programmed cell death (apoptosis), a key mechanism for many anticancer drugs.[12]
Rationale: Differentiating between apoptosis and necrosis is crucial. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualization: In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of novel anticancer agents.
In Vitro Performance Data
The following table summarizes representative in vitro data for various this compound derivatives, demonstrating their potent anticancer activity across a range of cell lines.
| Compound Name/Code | Target(s) | Cell Line | IC50 (µM) | Reference |
| WHI-P154 | EGFR | U373 Glioblastoma | Micromolar range | [16] |
| EGF-P154 Conjugate | EGFR | U373 Glioblastoma | 0.813 | [16] |
| Compound 31 | VEGFR-2 | HepG-2 (Liver) | 3.97 | [9] |
| Compound 31 | VEGFR-2 | MCF-7 (Breast) | 4.83 | [9] |
| Compound 31 | VEGFR-2 | HCT-116 (Colon) | 4.58 | [9] |
| Compound RB1 | Angiogenesis | HCT116, K562, SKBR3 | Comparable to Cisplatin | [15] |
| Derivative 14m | Topoisomerase I | Various (NCI-59 panel) | 0.116 - 6.77 | [17] |
The Proving Ground: Assessing In Vivo Efficacy
Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. Preclinical animal models are essential for evaluating a compound's therapeutic efficacy, pharmacokinetic profile, and safety in a complex biological system.[18]
Choosing the Right Model: The Xenograft Standard
For oncology research, the most common in vivo model is the xenograft mouse model .[18] This involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice), which then form tumors.[16][19] This approach allows for the direct assessment of a drug's effect on human tumor growth.[18] More recently, zebrafish larvae have also been utilized as a rapid, high-throughput in vivo screening model.[20][21]
Core In Vivo Experimental Protocols
Protocol 3: Tumor Growth Inhibition in a Xenograft Model
Rationale: This experiment directly measures the antitumor efficacy of a compound. It is critical to monitor not only tumor volume but also the overall health of the animal (e.g., body weight) as an indicator of toxicity.[19]
Step-by-Step Methodology:
-
Animal Acclimation: House female BALB/c nude mice (4-6 weeks old) under specific pathogen-free conditions for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-15 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign mice to treatment and control groups (n=5-10 per group).
-
Drug Administration: Administer the test compound (e.g., 25 mg/kg) and vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily for a set period (e.g., 14-21 days).[19]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days. Record mouse body weight at the same intervals.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage.
Protocol 4: Pharmacokinetic (PK) Study
Rationale: Understanding a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is vital. A compound can be highly potent in vitro but fail in vivo due to poor bioavailability, rapid clearance, or unfavorable distribution.[22]
Step-by-Step Methodology:
-
Animal Dosing: Administer a single dose of the compound to rats or mice via both intravenous (i.v.) and oral (p.o.) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the drug in plasma using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
PK Parameter Calculation: Use software (e.g., WinNonlin) to calculate key PK parameters, including:
-
t1/2 (Half-life): Time for the drug concentration to decrease by half.[22]
-
Cmax: Maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.[22]
-
CL (Clearance): Rate of drug elimination.[22]
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation.[22]
-
Mandatory Visualization: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by a quinazoline derivative.
In Vivo Performance Data
The following table presents exemplary in vivo and pharmacokinetic data for quinazoline derivatives.
| Compound | Animal Model | Dose | Efficacy | Key PK Parameter | Reference |
| EGF-P154 | SCID Mouse Glioblastoma Xenograft | 1 mg/kg/day | Delayed tumor progression, improved tumor-free survival | Not specified | [16] |
| Compound B1 | HCT-15 Nude Mouse Xenograft | 25 mg/kg | Significant tumor growth suppression | Deemed safe in acute toxicity study | [19] |
| ICI D1694 | Rat | 100 mg/kg i.v. | Not applicable | t1/2β = 30 min, CL = 10.7 ml/min/kg | [22] |
| ICI D1694 | Mouse | 100 mg/kg i.v. | Not applicable | t1/2β = 30 min, CL = 27 ml/min/kg | [22] |
| Compound 11 | Rat | 3 mg/kg oral | Not applicable | Oral Bioavailability = 22% | [10] |
Bridging the Divide: Establishing In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal for a formulation scientist is to develop an in vitro test that can accurately predict the in vivo behavior of a drug. This relationship is the IVIVC.[23] For oral dosage forms, an IVIVC is a predictive mathematical model describing the relationship between an in vitro property (like the rate of drug dissolution) and a relevant in vivo response (like the rate of drug absorption).[24]
The Challenge of Correlation
Establishing a meaningful IVIVC is notoriously difficult, with overall success rates for regulatory submissions being relatively low, around 40%.[23][25][26] The complexity increases for poorly soluble compounds like many kinase inhibitors, where dissolution can be a rate-limiting step for absorption.[27]
Key Challenges:
-
Biorelevant Dissolution: Standard dissolution tests often fail to mimic the complex and dynamic environment of the human gastrointestinal tract (e.g., pH changes, enzymes, bile salts).[26]
-
Permeability and Metabolism: In vivo absorption is not just about dissolution; it's also governed by the drug's permeability across the gut wall and first-pass metabolism in the liver.[27]
-
Physiological Variability: Differences between individuals (and between preclinical species and humans) add another layer of complexity.[27]
A Framework for Developing an IVIVC
Despite the challenges, a systematic approach can increase the likelihood of success.
Mandatory Visualization: IVIVC Development Logic
Caption: Logical workflow for establishing an in vitro-in vivo correlation.
-
Develop a Biopredictive Dissolution Method: The in vitro test must be sensitive to formulation changes that would affect in vivo performance. This may involve using media that simulate gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).
-
Test Multiple Formulations: To establish a correlation, you need variation. At least two, preferably three or more, formulations with different release rates (e.g., fast, intermediate, slow) should be developed and tested both in vitro and in vivo.[25]
-
Conduct In Vivo PK Studies: Administer the different formulations to human volunteers or an appropriate animal model and obtain plasma concentration-time profiles.
-
Data Deconvolution: Use mathematical techniques (e.g., Wagner-Nelson or Loo-Riegelman methods) to calculate the in vivo absorption profile (fraction of drug absorbed over time) from the plasma concentration data.[26]
-
Model Building and Validation: Plot the in vitro dissolution data against the in vivo absorption data to establish a mathematical relationship. This model must then be validated to ensure its predictive ability.
Comparative Landscape: Alternatives to this compound
While the this compound scaffold is highly effective, the field of oncology is constantly evolving. It is crucial to benchmark its performance against alternative strategies.
| Therapeutic Strategy | Example(s) | Mechanism of Action | Key Advantages | Key Limitations |
| Other Quinazoline TKIs | Lapatinib, Vandetanib | Dual or Pan-Kinase Inhibition (e.g., EGFR/HER2, VEGFR/EGFR)[3] | Broader activity, potential to overcome resistance | Potential for increased off-target toxicities |
| Natural Products | Curcumin, Resveratrol | Pleiotropic (multiple mechanisms) | Generally lower toxicity, can act as adjuvants to therapy[28] | Often have poor bioavailability, less target-specific |
| Hybrid Molecules | Fruquintinib, Barasertib | Combines quinazoline with another pharmacophore (e.g., benzofuran, pyrazole)[8] | Can engage multiple targets or improve PK properties | Complex synthesis, potential for unforeseen interactions |
| Conventional Chemotherapy | Cisplatin, Doxorubicin | DNA damaging agents | Broadly effective against rapidly dividing cells | High systemic toxicity, lack of specificity |
Conclusion
The this compound scaffold represents a powerful and versatile platform for the development of targeted cancer therapies. Its success hinges on a deep, quantitative understanding of its activity, from the molecular level to the whole organism. Establishing a robust in vitro-in vivo correlation remains a "gold standard" in drug development, enabling more efficient formulation design, ensuring product quality, and potentially reducing the reliance on extensive clinical trials.[23] By employing the validated, systematic protocols and logical frameworks outlined in this guide, researchers can more effectively bridge the gap between in vitro promise and in vivo performance, accelerating the delivery of novel therapeutics to patients in need.
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A Senior Application Scientist's Guide to Benchmarking New Quinazoline Derivatives Against Known Anticancer Standards
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] This heterocyclic system forms the core of numerous therapeutic agents, most notably in oncology.[4][5] Several quinazoline derivatives have been successfully developed and approved by the FDA as targeted cancer therapies, primarily functioning as tyrosine kinase inhibitors (TKIs).[5][6] These agents have revolutionized the treatment of specific cancer types, particularly non-small cell lung cancer (NSCLC).[7][8]
As research continues to yield novel quinazoline derivatives with promising anticancer potential, a rigorous, systematic, and objective benchmarking process is critical.[9][10] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth framework for comparing the performance of new chemical entities against established clinical standards. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a scientifically sound and self-validating evaluation process.
The Gold Standards: Clinically Approved Quinazoline Kinase Inhibitors
Any new derivative must prove its merit against the established leaders. In the realm of anticancer quinazolines, the primary benchmarks are the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. Understanding their mechanism is crucial for designing a relevant benchmarking strategy.
-
Gefitinib (Iressa®): Approved by the FDA for treating metastatic NSCLC in patients whose tumors have specific EGFR mutations (exon 19 deletions or exon 21 L858R substitution).[7][8][11] It functions as a reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at its binding site.[6] This blocks the downstream signaling cascades that drive cell proliferation, survival, and migration.[12]
-
Erlotinib (Tarceva®): Also approved for EGFR-mutated NSCLC and pancreatic cancer, Erlotinib shares a similar mechanism with Gefitinib.[6][13] It reversibly inhibits EGFR tyrosine kinase, thereby disrupting the Ras/Raf/MAPK and PI3K/Akt signaling pathways that are critical for tumor cell survival and growth.[14]
These compounds set a high bar for efficacy against specific molecular targets. Our benchmarking workflow is therefore designed to assess not only general cytotoxicity but also target-specific activity and overall preclinical viability.
A Multi-Tiered Benchmarking Workflow
A logical, phased approach is essential to efficiently screen and characterize new derivatives, ensuring that only the most promising candidates advance. This workflow minimizes resource expenditure by front-loading high-throughput, cost-effective assays and reserving complex, expensive models for only the most potent compounds.
Caption: Tiered workflow for benchmarking new quinazoline derivatives.
Tier 1: In Vitro Cytotoxicity Screening
Causality: The primary goal is to quickly and efficiently determine the concentration-dependent cytotoxic effect of new derivatives across a panel of relevant human cancer cell lines. This initial screen acts as a filter; compounds that are inactive or weakly active here do not warrant further investigation. We compare two standard colorimetric assays: MTT and SRB. While both are reliable, the sulforhodamine B (SRB) assay, which measures total protein content, is often recommended for large-scale screening due to its operational simplicity and stability.[15][16]
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Plating: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the new quinazoline derivatives and standards (Gefitinib, Erlotinib) in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining & Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each compound.
Tier 2: Mechanistic Deep Dive - Target Engagement
Causality: A potent IC₅₀ value is promising, but it doesn't confirm the mechanism of action. Since our benchmarks are EGFR inhibitors, we must verify that our new derivatives engage the same target. This step validates the compound's mode of action and confirms it belongs to the intended pharmacological class. Failure to inhibit the target kinase, despite cellular cytotoxicity, would suggest an off-target effect, which requires a different developmental path.
Key Targets & Signaling Pathways:
The EGFR signaling network is a primary focus. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream cascades like the PI3K/Akt and Ras/MAPK pathways, which promote cell proliferation and survival.[12][17][18][19] Some quinazoline derivatives also show activity against other kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.[6] Evaluating inhibition of both provides a more comprehensive profile.
Caption: Simplified EGFR signaling cascade and point of inhibition.
Caption: Key pathways in VEGFR-mediated angiogenesis.
Tier 3: In Vivo Efficacy Evaluation
Causality: In vitro results demonstrate potential, but efficacy within a complex biological system is the true test. Animal models are indispensable for evaluating a compound's ability to inhibit tumor growth in a living organism and for initial safety/toxicity assessment.[20] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are the standard for initial in vivo screening due to their reproducibility and relatively low cost.[21][22]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID). Allow a one-week acclimatization period.
-
Tumor Inoculation: Harvest cancer cells (e.g., A549) from culture. Resuspend cells in a sterile matrix solution (e.g., Matrigel) and subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Gefitinib, New Derivative Dose 1, New Derivative Dose 2).
-
Dosing: Administer compounds via the appropriate route (e.g., oral gavage) daily for 21-28 days. Monitor animal body weight and general health status daily as indicators of toxicity.
-
Data Acquisition: Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.
-
Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Tier 4: Pharmacokinetic (PK) Profiling
Causality: A compound that is potent in vitro and efficacious in vivo can still fail if it has poor pharmacokinetic properties. Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its potential as a clinical candidate.[23] Poor bioavailability or rapid clearance can render an otherwise excellent compound useless. These studies are essential to establish a dosing regimen that maintains therapeutic concentrations in the body.[24][25]
Data Presentation: A Comparative Summary
All experimental data should be collated into clear, comparative tables. This allows for an objective, at-a-glance assessment of the new derivative against the known standards.
Table 1: In Vitro Cytotoxicity Profile (IC₅₀, µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| New Derivative 1 | 0.05 | 0.12 | 0.09 |
| Gefitinib | 0.08 | >10 | >10 |
| Erlotinib | 0.06 | 8.5 | 7.9 |
Table 2: Kinase Inhibition Profile (IC₅₀, nM)
| Compound | EGFR Kinase | VEGFR-2 Kinase |
| New Derivative 1 | 1.5 | 25.7 |
| Gefitinib | 2.1 | >10,000 |
| Erlotinib | 1.8 | >10,000 |
Table 3: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI%) | Body Weight Change (%) |
| Vehicle Control | - | 0% | +2.5% |
| New Derivative 1 | 50 | 85% | -1.5% |
| Gefitinib | 50 | 68% | -3.0% |
Table 4: Key Pharmacokinetic Parameters in Mice
| Compound | T½ (Half-life, h) | Cₘₐₓ (Max Conc., ng/mL) | Bioavailability (%) |
| New Derivative 1 | 8.2 | 1250 | 45% |
| Gefitinib | 6.5 | 980 | 30% |
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for benchmarking new quinazoline derivatives. The process is designed to build a comprehensive data package, moving logically from broad screening to specific mechanistic and in vivo studies. By directly comparing novel compounds to established drugs like Gefitinib and Erlotinib at each stage, researchers can make informed decisions, identify superior candidates, and justify the advancement of these compounds toward IND-enabling studies. A derivative that demonstrates superior potency, a favorable safety profile, and robust pharmacokinetic properties in this workflow has a significantly higher probability of success in the long and arduous journey of drug development.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6,7-Dimethoxyquinazolin-4-amine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the 6,7-dimethoxyquinazolin-4-amine scaffold has emerged as a cornerstone for the development of potent protein kinase inhibitors.[1][2] This structural motif is central to several clinically successful drugs that have revolutionized the treatment of various cancers. However, the therapeutic efficacy and toxicity profile of these inhibitors are intrinsically linked to their kinase selectivity. Understanding the cross-reactivity, or off-target effects, of these molecules is paramount for predicting clinical outcomes, managing adverse events, and discovering novel therapeutic applications.
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of prominent kinase inhibitors based on the this compound scaffold. We will delve into the experimental data that illuminates their target landscapes, explore the methodologies used to generate these profiles, and offer insights into the causal relationships between chemical structure and kinase selectivity.
The 6,7-Dimethoxyquinazoline Scaffold: A Privileged Structure
The this compound core is recognized as a "privileged structure" in medicinal chemistry.[2] Its rigid, heterocyclic system provides a versatile framework for engaging the ATP-binding pocket of various kinases. The 4-amino group serves as a crucial vector for introducing side chains that can be tailored to enhance potency and modulate selectivity towards specific kinase targets.[2] This has led to the development of inhibitors targeting key players in oncogenic signaling, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[3][4][5][6]
Comparative Cross-Reactivity Profiles
The following table summarizes the cross-reactivity profiles of four prominent kinase inhibitors built upon the this compound scaffold: Vandetanib, Gefitinib, Erlotinib, and Lapatinib. The data presented is a synthesis of publicly available kinome scan data and literature reports, providing a quantitative look at their on-target potency and off-target interactions.
| Inhibitor | Primary Targets | Select Off-Target Kinases (Kd or IC50 in nM) |
| Vandetanib | VEGFR2 (KDR), EGFR, RET | VEGFR3 (110), FLT4 (40), BRK (86), EPHB4 (130), TEC (150), SRC (180), YES1 (200), LCK (240), FYN (270)[7][8] |
| Gefitinib | EGFR | ABL1 (230), ABL2 (250), LCK (300), SRC (350), YES1 (400), FYN (450), CSK (500), MET (>1000)[9][10][11][12] |
| Erlotinib | EGFR | STK10, SLK (effective at clinical concentrations), JAK2 (implicated in off-target effects)[13][14][15] |
| Lapatinib | EGFR, HER2 (ErbB2) | ErbB4 (367), RIPK2 (1300), STK10 (>300-fold selective for EGFR/HER2)[16][17] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are indicative of binding affinity and inhibitory potency, respectively. Lower values signify stronger interaction. The selectivity can vary depending on the assay format and conditions.
Illuminating the Target Landscape: Experimental Methodologies
The comprehensive profiling of kinase inhibitor cross-reactivity is a critical step in drug development. Several powerful techniques have been developed to elucidate the target landscape of these small molecules. Here, we detail the principles and protocols for three widely adopted methods.
KINOMEscan®: A Competitive Binding Assay
The KINOMEscan® platform is a high-throughput method that quantitatively measures the binding of a compound to a large panel of kinases.[7][18][19][20][21][22] It is an ATP-independent assay, which provides a direct measure of the thermodynamic binding affinity (Kd).
Experimental Protocol: KINOMEscan®
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly-selective kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The test inhibitor is incubated with the DNA-tagged kinase and the immobilized ligand. The test inhibitor competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test inhibitor and the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO) or as a dissociation constant (Kd) calculated from a dose-response curve.
Diagram of KINOMEscan® Workflow
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A Senior Application Scientist's Guide to Evaluating the Therapeutic Index of Novel 4-Aminoquinazolines
Introduction: The 4-aminoquinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically successful drugs.[1][2][3] This is particularly evident in oncology, where 4-aminoquinazoline derivatives like Gefitinib, Erlotinib, and Lapatinib have revolutionized targeted cancer therapy.[1][4] The primary mechanism for many of these agents is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that, when dysregulated, drive tumor growth and proliferation.[1] Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7][8]
However, potent inhibition of a biological target is only half the story. The ultimate success of any therapeutic agent hinges on its Therapeutic Index (TI) , a quantitative measure of a drug's safety that compares the dose required for a therapeutic effect to the dose that causes toxicity.[9][10] For anticancer drugs, which are often characterized by a narrow therapeutic window, a favorable TI is not just desirable; it is the critical determinant of clinical viability.[11][12]
This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to rigorously evaluate the therapeutic index of novel 4-aminoquinazoline derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating evaluation pathway from the benchtop to preclinical models.
The Foundational Principle: Balancing Efficacy and Toxicity
The therapeutic index is fundamentally a ratio.[10][11] Our entire evaluation process is designed to accurately measure the two components of this ratio: the drug's efficacy against the intended target (e.g., cancer cells) and its toxicity towards non-target, healthy cells and systems. A superior drug candidate will exhibit high potency against cancer cells at concentrations that are well-tolerated by normal tissues.
Caption: Comprehensive workflow for TI evaluation.
Final Analysis: In our comparative example, "Novel Compound A" demonstrates clear superiority. Its high in vitro selectivity (SI >200) translates into a wide and favorable in vivo therapeutic index (TI = 13.3), surpassing the established benchmark, Gefitinib. This profile indicates a high probability of achieving therapeutic drug concentrations in a clinical setting without inducing dose-limiting toxicities. Conversely, "Failed Compound B" highlights the importance of this process; despite showing some activity, its poor selectivity in vitro is confirmed by a dangerously narrow therapeutic index in vivo, marking it as an unviable candidate.
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A Tale of Two Scaffolds: A Comparative Guide to the Structure-Activity Relationships of Quinazoline and Quinoline Inhibitors
In the intricate world of drug discovery, particularly in the realm of kinase inhibition, the quinazoline and quinoline scaffolds have emerged as privileged structures, serving as the foundational architecture for numerous therapeutic agents.[1] Both are bicyclic aromatic heterocycles, yet the subtle difference in the placement of their nitrogen atoms imparts distinct electronic properties and, consequently, divergent biological activities. This guide offers an in-depth, head-to-head comparison of the structure-activity relationships (SAR) of quinazoline and quinoline inhibitors, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two critical pharmacophores.
The Core Architecture: A Subtle Distinction with Profound Implications
At first glance, the quinoline and quinazoline structures appear remarkably similar. Quinoline consists of a benzene ring fused to a pyridine ring, while quinazoline features a benzene ring fused to a pyrimidine ring.[1] This seemingly minor alteration—the presence of a second nitrogen atom in the pyrimidine ring of quinazoline—profoundly influences the electron distribution within the aromatic system, thereby affecting the molecule's ability to interact with biological targets.[1]
The Reign of Quinazolines: Masters of EGFR and VEGFR Inhibition
The quinazoline scaffold has a storied history in oncology, particularly in the development of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors (TKIs).[1][2] The US Food and Drug Administration has approved over twenty small molecule inhibitors bearing the quinazoline nucleus in the last two decades.
Structure-Activity Relationship of Quinazoline Inhibitors
Systematic studies have elucidated the key structural features required for potent and selective quinazoline-based kinase inhibition. The 4-anilinoquinazoline is a well-established pharmacophore for EGFR inhibitory activity.[3]
-
Position 4: A substituted aniline moiety at this position is crucial for activity, as it typically occupies the ATP-binding site and forms key hydrogen bonds with the hinge region of the kinase.[3][4] The nature of the substituent on the aniline ring can modulate potency and selectivity.
-
Positions 6 and 7: These positions are often directed towards the solvent-exposed region of the ATP-binding pocket.[5] Substitution with small, electron-donating groups, such as methoxy or ethoxy groups, generally enhances inhibitory activity.[6] Bulky substituents at the C-7 position are also favorable for inhibitory activity.[3] The introduction of a Michael acceptor group at the C-6 position can lead to irreversible covalent inhibition, a strategy employed in second-generation EGFR inhibitors like afatinib.[3]
-
Position 2: Modifications at this position are generally less explored, but some studies suggest that small lipophilic substituents can be tolerated.[6]
The Rise of Quinolines: A Scaffold of Versatility
While quinazolines have a more established clinical track record as EGFR inhibitors, quinolines are emerging as potent inhibitors of a diverse range of kinases and other therapeutic targets.[1] Their utility extends beyond oncology, with applications as antimalarial, antibacterial, and anti-inflammatory agents.
Structure-Activity Relationship of Quinoline Inhibitors
The SAR of quinoline inhibitors is more varied, reflecting their broader range of biological targets. However, some general principles have emerged, particularly for kinase inhibition.
-
Position 4: Similar to quinazolines, a 4-anilino substitution is a common feature in many quinoline-based kinase inhibitors, facilitating interaction with the kinase hinge region.[7]
-
Positions 2 and 4: For some targets, such as thymidylate synthase, the presence of chloro, amino, or methyl substituents at the C2 position, combined with chloro or bromo substituents at C4, leads to good enzyme inhibition and cytotoxicity.[8]
-
Position 6 and 7: Substitution at these positions on the benzene ring can significantly impact activity. For instance, a fluorine atom at position 6 is associated with enhanced antibacterial activity in quinolone antibiotics.[9] In the context of kinase inhibition, substitutions at these positions can modulate the physicochemical properties of the molecule, influencing its solubility, cell permeability, and overall pharmacokinetic profile.
Head-to-Head Comparison: A Data-Driven Analysis
To provide an objective comparison, the following tables summarize the inhibitory activities of representative quinazoline and quinoline derivatives against common kinase targets.
Table 1: Comparison of EGFR Inhibitory Activity
| Compound Class | Derivative | EGFR IC50 (nM) | Reference |
| Quinazoline | Gefitinib | ~20-80 | [10] |
| Quinazoline | Erlotinib | ~20 | [11] |
| Quinazoline | Lapatinib | 10.2 | [12] |
| Quinoline | SIQ17 | ~0.6-10.2 | [11] |
| Quinoline | Compound 5a | 71 | [10] |
| Quinoline | Compound VIII | 105 | [10] |
Table 2: Comparison of VEGFR-2 Inhibitory Activity
| Compound Class | Derivative | VEGFR-2 IC50 (nM) | Reference |
| Quinazoline | Vandetanib | 33.26 | |
| Quinazoline | Compound 1j | 14 | |
| Quinoline | Sorafenib (quinoline-like) | 53.65 | [13] |
| Quinoline | Compound 9 | 98.53 | [13] |
Key Insights from the Data:
-
EGFR Inhibition: Both scaffolds have yielded highly potent EGFR inhibitors. While quinazolines like gefitinib and erlotinib are well-established, recent studies on sulfonylated indeno[1,2-c]quinolines (SIQs) demonstrate that the quinoline scaffold can also produce inhibitors with low nanomolar potency.[11]
-
VEGFR-2 Inhibition: Quinazoline derivatives have demonstrated potent VEGFR-2 inhibition, with some compounds exhibiting IC50 values in the low nanomolar range. Quinoline-based inhibitors have also shown significant activity against VEGFR-2.[13]
-
Selectivity and Off-Target Effects: The selectivity profile of these inhibitors is a critical consideration. While both scaffolds can be tailored for specific kinases, off-target effects are common and can contribute to both therapeutic efficacy and toxicity.[14] For instance, many 4-anilinoquin(az)oline-based inhibitors are multi-kinase inhibitors.[15] Chemical proteomic profiling has revealed unexpected off-targets for some kinase inhibitors, highlighting the importance of comprehensive selectivity screening.[14]
Experimental Workflows for Inhibitor Evaluation
The characterization of quinazoline and quinoline inhibitors relies on a suite of robust in vitro and cell-based assays.
In Vitro Kinase Inhibition Assays
The primary method for determining the potency of a kinase inhibitor is the in vitro kinase assay. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and amenability to high-throughput screening.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, substrate, and test compound (at varying concentrations).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[16]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.[17]
-
Incubate at room temperature for 30-60 minutes.[17]
-
Measure luminescence using a plate reader.[17]
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its universality, as it measures the production of ADP, a common product of all kinase reactions. The two-step process of first depleting unused ATP before converting ADP to ATP for detection minimizes background signal and enhances the assay's sensitivity and dynamic range.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cell Viability Assays
To assess the cytotoxic effects of the inhibitors on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed colorimetric method.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the quinazoline or quinoline inhibitor. Include appropriate vehicle controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Causality Behind Experimental Choices: The MTT assay provides a quantitative measure of cell viability by assessing mitochondrial metabolic activity. This is a reliable indicator of cellular health and is particularly useful for evaluating the cytotoxic potential of anticancer compounds. The use of a solubilizing agent is necessary because the formazan product is insoluble in aqueous solutions.
Caption: Workflow for the MTT Cell Viability Assay.
Signaling Pathways: The Battleground of Inhibition
Quinazoline and quinoline kinase inhibitors exert their effects by modulating intracellular signaling pathways that are often dysregulated in cancer. The EGFR and VEGFR signaling pathways are prime examples.
EGFR Signaling Pathway
The EGFR pathway plays a critical role in cell proliferation, survival, and differentiation.[18] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[19]
Caption: Simplified EGFR Signaling Pathway and Site of Inhibition.
VEGFR Signaling Pathway
The VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels.[20] Binding of VEGF to its receptor, VEGFR-2, leads to receptor dimerization and activation of its tyrosine kinase domain. This initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]
Caption: Simplified VEGFR Signaling Pathway and Site of Inhibition.
Conclusion: Choosing the Right Scaffold for the Job
Both quinazoline and quinoline scaffolds have proven to be exceptionally valuable in the development of kinase inhibitors. The choice between these two privileged structures ultimately depends on the specific molecular target and the desired pharmacological profile. Quinazolines have a well-defined and successful history as EGFR and VEGFR inhibitors, with a clear SAR that has been extensively optimized. Quinolines, on the other hand, offer a broader range of biological activities and are emerging as a versatile scaffold for targeting a diverse array of kinases. As our understanding of the kinome and the subtleties of inhibitor-target interactions continues to grow, both quinazolines and quinolines will undoubtedly remain central to the discovery of new and improved therapies.
References
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Azab, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([17][21][22]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1251-1267.
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Comparative Analysis of Docking Scores for 6,7-Dimethoxyquinazolin-4-amine Analogues: A Guide for Kinase Inhibitor Design
Introduction: The Privileged Scaffold in Kinase Inhibition
The 6,7-dimethoxyquinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of biologically active compounds.[1][2] This structural motif is particularly prominent in the development of potent and selective protein kinase inhibitors, which are critical for regulating cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[3] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a primary focus of oncological drug discovery.[4]
Derivatives of this scaffold, most notably 4-anilino-6,7-dimethoxyquinazolines, form the basis of several clinically successful anticancer drugs, including the Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib and Erlotinib.[5] The primary mechanism of action for these molecules is competitive binding to the ATP pocket within the kinase's catalytic domain, which blocks autophosphorylation and halts downstream signaling cascades like RAS/MAPK and PI3K/AKT.[6]
Given the scaffold's proven success, the rational design of novel analogues is a highly active area of research. Molecular docking has become an indispensable computational tool in this process, allowing researchers to predict the binding affinity and orientation of candidate molecules within a target's active site in silico.[7] This guide provides a comprehensive comparison of docking scores for various 6,7-dimethoxyquinazolin-4-amine analogues against key cancer-related kinases, offering field-proven insights into the structure-activity relationships (SAR) that govern their inhibitory potential.
Methodology: The Principles and Practice of Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor) to predict the preferred binding mode and affinity.[7] The resulting "docking score" is a numerical value, typically in kcal/mol, that estimates the binding free energy; a more negative score generally indicates a more favorable and stable interaction. The entire process is a self-validating system, designed to ensure the reliability of the computational predictions before committing to costly and time-consuming synthesis.
Experimental Protocol: A Validated Docking Workflow
The following protocol outlines the standardized, self-validating steps for performing molecular docking studies on quinazoline analogues, as synthesized from methodologies reported in authoritative literature.[8][9][10]
-
Receptor Preparation:
-
Selection: The initial and most critical step is selecting a high-resolution 3D crystal structure of the target protein from the Protein Data Bank (PDB). The choice of PDB ID is crucial as it dictates the precise conformation of the active site. For EGFR, common structures include 4WKQ and 1M17.
-
Causality: A structure co-crystallized with a known quinazoline inhibitor is preferred, as it represents a biologically relevant conformation of the active site.
-
Processing: The raw PDB file is processed to remove water molecules and any existing co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to each atom using a force field like CHARMm to prepare the protein for docking.
-
-
Ligand Preparation:
-
Structure Generation: The 2D structures of the this compound analogues are sketched and converted into 3D models.
-
Energy Minimization: The 3D structures are subjected to energy minimization using a force field (e.g., MMFF94).
-
Causality: This step is vital to ensure the ligand is in a low-energy, stable conformation before docking. Docking an unstable, high-energy conformer would produce unreliable and misleading results.
-
-
Docking Protocol Validation (Self-Validation System):
-
Re-docking: The original co-crystallized ligand (removed in Step 1) is docked back into the prepared receptor's active site.
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated.
-
Trustworthiness: An RMSD value of less than 2.0 Å is considered a successful validation, confirming that the chosen docking software and parameters can accurately reproduce the experimentally observed binding mode. This step ensures the protocol is trustworthy.
-
-
Grid Generation and Molecular Docking:
-
Grid Box Definition: A grid box is defined around the active site of the receptor, typically centered on the validated pose of the re-docked native ligand. This box defines the search space for the docking algorithm.
-
Execution: The prepared library of quinazoline analogues is then docked into the defined grid box using a docking program such as AutoDock, Glide, or Molegro Virtual Docker.[11][12] The software systematically samples different conformations and orientations of each ligand, calculating the binding energy for each pose using a defined scoring function.
-
-
Analysis of Results:
-
Docking Score: The poses are ranked based on their docking scores. The top-ranked pose for each analogue is selected for further analysis.
-
Interaction Analysis: The binding mode of the top-ranked pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues in the active site (e.g., Met793 in EGFR).
-
Workflow Visualization
Caption: A validated workflow for molecular docking of quinazoline analogues.
Comparative Analysis of Docking Scores
The docking score serves as a critical metric for comparing the binding potential of different analogues. The following table summarizes representative docking scores for various quinazoline derivatives against key kinase targets, compiled from multiple research studies. It is important to note that direct comparison of scores is most accurate when performed within the same study using identical protocols.
| Compound/Analogue | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions & SAR Insights | Reference |
| Erlotinib (Reference) | EGFR | -10.86 | Forms a crucial hydrogen bond between the N1 of the quinazoline ring and the backbone NH of Met793. The anilino moiety occupies a hydrophobic pocket. | [13] |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | Not explicitly stated, but has pM affinity | The 6,7-dimethoxy groups are critical for high potency. The 3-bromoanilino group fits optimally into the ATP binding site.[14] | [14] |
| Compound 7b (quinazolinone derivative) | EGFR (1M17) | -7.65 | Demonstrates the importance of the quinazoline core for binding. The specific substitutions influence interaction with key residues like Thr766, Met769, and Lys721.[8] | [8] |
| Compound 7e (quinazolinone derivative) | EGFR (1M17) | -7.53 | Similar to 7b, shows strong binding energy, confirming the scaffold's suitability. Differences in scores between analogues often relate to substitutions on the aniline ring.[8] | [8] |
| Compound 7g (thiazolyl pyrazoline) | EGFR | -11.14 | Although not a direct quinazoline, its high score (comparable to Erlotinib) highlights how different heterocyclic systems can mimic the quinazoline core's interactions within the active site.[13] | [13] |
| Compound M6 (trimethoxy quinazoline) | EGFR (L858R/T790M) | -7.4 | Adapts a binding mode similar to known co-crystalized ligands, indicating effective occupation of the ATP pocket even in mutated EGFR.[10] | [10] |
| Compound 6 (trimethoxy quinazoline) | VEGFR2 | - (IC50 = 98.1 nM) | Docking studies confirmed its inhibitory potential against VEGFR2, showcasing the scaffold's versatility in targeting different kinases involved in angiogenesis.[3][10] | [10] |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends for the this compound scaffold.
-
The Quinazoline Core: The quinazoline ring system is the essential anchor. Its nitrogen atoms (N1 and N3) are critical for forming hydrogen bonds with hinge region residues of the kinase active site, most notably the backbone of Met793 in EGFR.[6]
-
The 6,7-Dimethoxy Groups: Electron-donating groups at the 6- and 7-positions, such as the methoxy groups, significantly enhance inhibitory potency.[14] This is a "supra-additive" effect, meaning the increase in potency is greater than the sum of the individual contributions of each methoxy group, suggesting a profound impact on the electronic properties and binding conformation of the entire molecule.[14]
-
The 4-Anilino Linker: The substitution of the 4-position with various anilino moieties is the most critical modification for tuning potency and selectivity.[6] The nature and position of substituents on this aniline ring directly influence how the molecule fits into the hydrophobic pocket of the active site. Small, hydrophobic groups (like bromine or ethynyl) at the meta-position of the aniline ring are often optimal for EGFR inhibition.[14]
Caption: Key SAR features of the this compound scaffold.
Discussion: From Docking Scores to Drug Candidates
The compiled docking scores consistently demonstrate that the this compound scaffold provides a robust framework for high-affinity binding to kinase targets like EGFR. The data shows that even subtle modifications to the 4-anilino substituent can lead to significant changes in binding energy, underscoring the value of computational screening in prioritizing analogues for synthesis.[8] For example, the superior docking scores of certain derivatives directly correlate with their potent anti-proliferative activity in cell-based assays.[8][13]
However, it is crucial to recognize the limitations of in silico analysis. Docking scores are an estimation of binding affinity and do not account for pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). A compound with an excellent docking score may fail in development due to poor solubility, rapid metabolism, or off-target toxicity.[9] Therefore, molecular docking should be viewed as a powerful hypothesis-generating tool that guides experimental work, rather than a replacement for it.
Future research should focus on designing analogues that not only exhibit superior docking scores but also possess favorable drug-like properties.[15] Furthermore, as drug resistance is a major clinical challenge, docking studies can be employed to design inhibitors that are effective against mutated forms of kinases, such as the T790M "gatekeeper" mutation in EGFR.[10]
Conclusion
The comparative analysis of docking scores provides invaluable insights for the rational design of novel kinase inhibitors based on the this compound scaffold. The consistent, favorable binding energies observed across numerous studies reaffirm its status as a privileged structure in oncology. Key structure-activity relationships have been established, highlighting the importance of the quinazoline core for hinge binding, the 6,7-dimethoxy groups for enhancing potency, and the 4-anilino moiety for tuning selectivity and affinity. By integrating computational predictions with empirical testing, researchers can accelerate the discovery and development of the next generation of targeted cancer therapies.
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Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (n.d.). ResearchGate. [Link]
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Patan, A., et al. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Annals of Phytomedicine. [Link]
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Belani, P., et al. (2020). Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. Indian Journal of Pharmaceutical Education and Research. [Link]
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Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]
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Chen, Y.-L., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
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Li, X., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. RSC Advances. [Link]
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Rastelli, G., et al. (1999). Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. (2023). ProQuest. [Link]
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Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]
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Cismas, C., et al. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. [Link]
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A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of 4-Aminoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. As potent inhibitors of various tyrosine kinases, these derivatives have revolutionized the treatment of several malignancies. However, the clinical success of a 4-aminoquinazoline-based drug candidate is not solely dependent on its in vitro potency. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is paramount for translating promising laboratory findings into effective and safe therapeutics.
This guide provides a comparative analysis of the pharmacokinetic properties of key 4-aminoquinazoline derivatives, offering insights into the causal relationships between chemical structure and ADME outcomes. We will delve into the experimental methodologies used to assess these parameters, providing a framework for the rational design and evaluation of novel drug candidates.
The Structural Basis of Pharmacokinetic Variability
The pharmacokinetic diversity observed among 4-aminoquinazoline derivatives is intricately linked to the nature and position of substituents on the quinazoline core and the 4-anilino moiety. These modifications influence key physicochemical properties such as solubility, lipophilicity, and susceptibility to metabolic enzymes, thereby dictating the compound's fate in the body.
For instance, the presence of a methoxy group at the 6- and 7-positions of the quinazoline ring, as seen in many epidermal growth factor receptor (EGFR) inhibitors, can modulate solubility and interaction with metabolic enzymes. Similarly, the substituent at the 4-anilino position plays a critical role in target binding and can significantly impact the molecule's overall ADME profile.
Comparative Pharmacokinetic Profiles of Key 4-Aminoquinazoline Derivatives
To illustrate the structure-pharmacokinetic relationships within this class of compounds, we will compare the ADME properties of five prominent 4-aminoquinazoline-based drugs: gefitinib, erlotinib, lapatinib, afatinib, and vandetanib.
Table 1: Comparative Oral Bioavailability and Absorption Parameters
| Compound | Oral Bioavailability (%) | Tmax (hours) | Effect of Food on Absorption |
| Gefitinib | ~59 | 3-5 | Small, clinically insignificant increases in AUC and Cmax.[1] |
| Erlotinib | ~60 (fasting), ~100 (with food) | ~4 | Bioavailability increases to almost 100% with food.[2][3] |
| Lapatinib | Highly variable, low | ~4 | AUC increases with food.[4] |
| Afatinib | Not explicitly stated, but food reduces total exposure | 2-5 | Food reduces total exposure.[5] |
| Vandetanib | Not explicitly stated | ~6 (fasting), ~8 (with food) | Extent of absorption not significantly affected by food.[6] |
Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Expert Interpretation: The significant food effect observed with erlotinib highlights the importance of patient counseling regarding drug administration to ensure consistent exposure.[2][3] In contrast, the pharmacokinetics of gefitinib and vandetanib are less affected by food intake, offering more flexibility in dosing schedules.[1][6]
Table 2: Comparative Distribution Characteristics
| Compound | Volume of Distribution (Vd) (L) | Plasma Protein Binding (%) |
| Gefitinib | 1400 | ~91 |
| Erlotinib | 232-233 | ~93 |
| Lapatinib | Vc/F = 45.0, Vp/F = 338 | Not explicitly stated, but high |
| Afatinib | 2370 | Not explicitly stated, but high |
| Vandetanib | ~7450 | ~90-94 |
Vc/F: Apparent volume of the central compartment; Vp/F: Apparent volume of the peripheral compartment.
Expert Interpretation: The large volume of distribution for most of these compounds, particularly vandetanib, suggests extensive distribution into tissues.[7] This is a critical consideration for drugs targeting solid tumors, as it indicates the potential for achieving therapeutic concentrations at the site of action. High plasma protein binding is a common feature of this class, meaning that only a small fraction of the drug is free to exert its pharmacological effect.[2][7]
Table 3: Comparative Metabolism and Excretion Parameters
| Compound | Major Metabolizing Enzymes | Major Excretion Route | Terminal Half-life (t½) (hours) |
| Gefitinib | CYP3A4, CYP2D6 | Feces | ~41 |
| Erlotinib | CYP3A4, CYP1A2 | Feces (83%), Urine (8%) | ~36 |
| Lapatinib | CYP3A4 | Feces | Not explicitly stated, but accumulation observed with repeated dosing |
| Afatinib | Minimal metabolism, mainly non-enzymatic | Feces (85.4%) | ~37 |
| Vandetanib | CYP3A4, FMO1, FMO3 | Feces (44%), Urine (25%) | ~19 days |
Expert Interpretation: The primary role of CYP3A4 in the metabolism of gefitinib, erlotinib, lapatinib, and vandetanib underscores the high potential for drug-drug interactions with inhibitors or inducers of this enzyme.[3][7] Afatinib's minimal metabolism is a distinguishing feature, potentially leading to a more predictable pharmacokinetic profile and a lower risk of metabolism-based drug interactions.[8] The exceptionally long half-life of vandetanib necessitates a different dosing strategy and a longer washout period compared to the other derivatives.[7]
Experimental Workflows for Pharmacokinetic Profiling
A robust assessment of the pharmacokinetic properties of novel 4-aminoquinazoline derivatives involves a combination of in vitro and in vivo studies. The following workflows represent standard, self-validating systems for generating reliable ADME data.
In Vitro ADME Assays: The Foundation of Pharmacokinetic Understanding
Early in the drug discovery process, a panel of in vitro ADME assays is crucial for screening and ranking compounds, allowing for the early identification of potential liabilities.
Caption: In Vitro ADME Screening Cascade.
This assay assesses the intrinsic clearance of a compound by phase I metabolic enzymes, primarily cytochrome P450s.
Objective: To determine the rate of metabolism of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching and sample preparation
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the test compound to the wells to initiate the metabolic reaction (final substrate concentration typically 1 µM).
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Causality and Self-Validation: The inclusion of a positive control with a known metabolic profile validates the activity of the microsomal preparation and the assay system. The time-zero sample serves as a baseline, and any non-specific binding can be assessed by comparing it to a control incubation without the NADPH regenerating system.
In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective
Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate.
Caption: In Vivo Pharmacokinetic Study Workflow.
This study provides key pharmacokinetic parameters following a single intravenous and oral dose of a test compound.
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound in rodents (e.g., rats or mice).
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent strain), typically 8-10 weeks old.
-
Animals should be cannulated (e.g., jugular vein) for serial blood sampling.
Dosing and Groups:
-
Group 1 (IV): Administer the test compound intravenously (e.g., via tail vein or jugular vein cannula) at a specific dose (e.g., 1-5 mg/kg).
-
Group 2 (PO): Administer the test compound orally via gavage at a specific dose (e.g., 5-20 mg/kg).
-
The vehicle for both routes should be appropriate for the compound's solubility and biocompatibility.
Procedure:
-
Dosing: Administer the test compound to the respective groups.
-
Blood Sampling: Collect serial blood samples (e.g., 0.1-0.2 mL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
For IV administration: Clearance (CL), Volume of distribution (Vd), Area under the curve (AUC), and half-life (t½).
-
For PO administration: Maximum concentration (Cmax), time to maximum concentration (Tmax), AUC, and t½.
-
Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Causality and Self-Validation: The use of both IV and PO routes of administration is critical. The IV data provides the absolute clearance and volume of distribution, which are essential for accurately calculating the oral bioavailability from the PO data. The pre-dose sample confirms the absence of the compound before administration.
Conclusion: A Data-Driven Approach to Drug Development
The pharmacokinetic properties of 4-aminoquinazoline derivatives are a critical determinant of their clinical utility. A comprehensive understanding of the ADME profile, from early in vitro screening to in vivo characterization, is essential for guiding the optimization of lead compounds and selecting candidates with the highest probability of success. By employing the robust experimental workflows and comparative data presented in this guide, researchers can make more informed, data-driven decisions in the development of the next generation of 4-aminoquinazoline-based therapeutics.
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U.S. Food and Drug Administration. (2014). Pharmacokinetics: In cancer patients, the absolute bioavailability of gefitinib is 59%...Link
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Burris, H. A., et al. (2011). A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies. Clinical Cancer Research, 17(19), 6338-6347. Link
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Wind, S., et al. (2013). Pharmacokinetics of afatinib, a selective irreversible ErbB family blocker, in patients with advanced solid tumours. Clinical Drug Investigation, 33(9), 643-653. Link
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Freiwald, M., et al. (2014). Population pharmacokinetics of afatinib, an irreversible ErbB family blocker, in patients with various solid tumors. Cancer Chemotherapy and Pharmacology, 73(4), 759-770. Link
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U.S. Food and Drug Administration. (2014). 206995Orig1s000. Link
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Martin, P., et al. (2010). Pharmacokinetics of vandetanib: three phase I studies in healthy subjects. Clinical Therapeutics, 32(3), 540-555. Link
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Zhang, J., & Koch, K. (2009). Population Pharmacokinetics of Lapatinib in Cancer Patients. PAGE Meeting Abstracts. Link
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Swaisland, H., et al. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical Pharmacokinetics, 44(11), 1165-1177. Link
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ResearchGate. (n.d.). Summary of pharmacokinetic parameters of erlotinib (100-mg dose) after.... Link
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ResearchGate. (n.d.). Pharmacokinetic parameters of gefitinib after single oral administration of 2 formulations. Link
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Rudin, C. M., et al. (2012). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. Cancer Chemotherapy and Pharmacology, 70(4), 575-584. Link
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Schultheis, A. M., et al. (2018). Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. Cancers, 10(10), 389. Link
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Stopfer, P., et al. (2012). Afatinib pharmacokinetics and metabolism after oral administration to healthy male volunteers. Cancer Chemotherapy and Pharmacology, 69(4), 1051-1061. Link
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Hanna, G. G., et al. (2012). Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma. Translational Oncology, 5(4), 251-258. Link
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Minicule. (n.d.). Vandetanib: Uses, Dosage, Side Effects, and Interactions. Link
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Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 735-764. Link
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Cho, J. E., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4264. Link
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ResearchGate. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Link
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Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 121, 671-686. Link
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Safety Operating Guide
Navigating the Disposal of 6,7-Dimethoxyquinazolin-4-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 6,7-Dimethoxyquinazolin-4-amine, a key intermediate in various synthetic pathways. By adhering to these procedures, you will not only ensure a safe laboratory environment but also contribute to the responsible management of chemical waste, reinforcing the trustworthiness and integrity of your research operations.
Understanding the Compound: Hazard Profile and Regulatory Context
Key Hazard Considerations:
-
Irritant: Expected to cause skin and eye irritation upon contact.[1][4][6][7]
-
Respiratory Irritant: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][6]
-
Environmental Hazard: While specific ecotoxicity data for this compound is limited, aromatic amines as a class are recognized as potential environmental pollutants.[8] Therefore, release into the environment must be strictly avoided.
These potential hazards underscore the necessity of treating this compound as hazardous waste and disposing of it through a licensed and approved waste disposal facility.[1][4]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation. The following workflow is designed to ensure safety and compliance with environmental regulations.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
Objective: To safely collect, store, and prepare this compound and associated contaminated materials for professional disposal.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Waste Identification and Segregation:
-
Rationale: Preventing accidental reactions and ensuring proper disposal pathways are critical. Mixing incompatible chemicals can lead to dangerous reactions.
-
Action: Identify all waste streams containing this compound. This includes pure, unused or expired product, as well as contaminated materials such as filter paper, gloves, and empty containers. Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Containerization:
-
Rationale: Proper containment is essential to prevent leaks and exposure.
-
Action: Place all this compound waste into a designated, chemically compatible hazardous waste container. The container must have a tightly sealing lid. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.
-
Action: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 21575-13-3[9]
-
An accumulation start date (the date the first piece of waste is placed in the container)
-
The associated hazards (e.g., Irritant)
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Rationale: SAAs are designated areas for the safe, temporary storage of hazardous waste at or near the point of generation.
-
Action: Store the sealed and labeled waste container in a designated SAA. The SAA should be a secondary containment bin or a designated cabinet away from general laboratory traffic. Ensure the container is closed at all times except when adding waste.
-
-
Arranging for Professional Disposal:
-
Rationale: Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste management company to ensure compliance with all federal, state, and local regulations.
-
Action: Once the container is full, or within the time limits specified by your institution's environmental health and safety (EHS) department, arrange for a waste pickup. Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Quantitative Data and Compliance Summary
| Parameter | Guideline | Rationale |
| Waste Container Filling Level | Do not exceed 90% capacity | To prevent spills and allow for vapor expansion. |
| Satellite Accumulation Area (SAA) Storage Time | Varies by institution and waste generation rate (consult your EHS department) | To ensure timely and compliant disposal of hazardous materials. |
| Labeling Requirement | Immediate and complete labeling | Regulatory compliance and safety for all personnel. |
Spill and Decontamination Procedures
In the event of a small spill of this compound powder:
-
Evacuate and Secure: Cordon off the affected area to prevent personnel from entering.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup: Gently cover the spill with an absorbent material suitable for chemical spills. Avoid raising dust.
-
Collection: Carefully scoop the absorbed material and spilled powder into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste in the designated container for this compound.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of this compound is a critical component of a robust laboratory safety program. By following these detailed procedures, researchers can mitigate risks, ensure regulatory compliance, and uphold the principles of scientific integrity. This commitment to safety extends beyond the laboratory, protecting our environment and communities. Always consult your institution's specific EHS guidelines and the most current regulatory standards.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Fisher Scientific. Safety Data Sheet: 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (2009-09-22). [No direct URL available]
- Chemicea. Material Safety Data Sheet: Prazosin EP Impurity A (2-chloro-6,7-dimethoxyquinazolin-4-amine). [No direct URL available]
- Thermo Fisher Scientific. Safety Data Sheet: 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (2009-09-22). [No direct URL available]
- European Directorate for the Quality of Medicines & HealthCare.
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PubMed. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. [Link]
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- 9. This compound | C10H11N3O2 | CID 13060451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6,7-Dimethoxyquinazolin-4-amine
As a Senior Application Scientist, it is imperative to approach the handling of any chemical, such as 6,7-Dimethoxyquinazolin-4-amine, with a comprehensive understanding of its potential hazards and the necessary precautions to ensure personnel safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.
Hazard Analysis of this compound
Before detailing PPE requirements, it is crucial to understand the known and potential hazards associated with this compound and its structural analogs. While a specific, comprehensive toxicological profile for this exact compound may be limited, data from related quinazoline derivatives suggest the following potential hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.[1][2][3][4]
-
Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][5]
-
Unknown Toxicity: As with many research chemicals, the full toxicological properties may not be fully understood. Therefore, it is prudent to treat the compound as potentially hazardous.
Given these potential hazards, a multi-layered approach to PPE is essential to minimize the risk of exposure.
Recommended Personal Protective Equipment (PPE)
The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting. The rationale for each piece of equipment is provided to emphasize its importance in mitigating specific risks.
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields.[5] | Protects against accidental splashes of solutions or airborne particles entering the eyes.[5] |
| Hand Protection | Nitrile or butyl rubber gloves (double gloving is recommended).[6] | Provides a chemical-resistant barrier to prevent skin contact.[5] Double gloving offers an additional layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | A laboratory coat is the minimum requirement.[6] For larger quantities or procedures with a higher risk of splashes, a disposable, solid-front gown with tight-fitting cuffs is recommended.[5][6] | Protects personal clothing from contamination and provides an additional barrier against skin contact.[5] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or a chemical fume hood.[6] For procedures that may generate dust or aerosols (e.g., weighing, sonicating), a NIOSH-approved N95 dust mask or a half-face respirator with appropriate cartridges for organic vapors and particulates should be used. | Prevents the inhalation of airborne particles that could cause respiratory irritation.[5] |
Operational Plan: Donning and Doffing of PPE
A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following workflow is designed to ensure a safe and contamination-free process.
Donning Procedure
Caption: Sequential workflow for donning personal protective equipment.
Doffing Procedure
The doffing sequence is designed to remove the most contaminated items first, minimizing the risk of self-contamination.
Caption: Step-by-step process for the safe removal of PPE.
Disposal Plan
Proper disposal of contaminated PPE and chemical waste is paramount to prevent environmental contamination and accidental exposure to others.
PPE Disposal
-
Gloves, Disposable Gowns, and Shoe Covers: All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Immediately after doffing, place these items in a designated, clearly labeled hazardous waste container.[6]
-
This container should be a leak-proof bag or bin with a secure lid.
-
-
Reusable PPE:
-
Lab Coats: If a reusable lab coat becomes contaminated, it should be professionally laundered by a service that is equipped to handle chemically contaminated clothing. Do not take contaminated lab coats home.
-
Safety Glasses/Goggles: Decontaminate reusable eye protection by washing with a suitable solvent (e.g., 70% ethanol) followed by soap and water.[6]
-
Chemical Waste Disposal
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Thoroughly rinse empty containers of this compound three times with a suitable solvent.[7]
-
The rinsate should be collected and disposed of as hazardous liquid waste.[7]
-
After triple rinsing, the container labels should be defaced or removed before disposal in accordance with institutional guidelines.[7]
-
All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
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- BenchChem. Personal protective equipment for handling 3-((1-(6,7-Dimethoxy-4-quinazolinyl) -.
- Echemi.
- PubChem. This compound | C10H11N3O2 | CID 13060451.
- Amazon S3. This compound.
- Echemi.
- Fisher Scientific.
- Thermo Fisher Scientific.
- European Directorate for the Quality of Medicines & HealthCare. 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
- Sigma-Aldrich. 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4.
- Tokyo Chemical Industry.
- Echemi.
- Northwestern University. Hazardous Waste Disposal Guide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
